molecular formula C13H15NO2 B107540 Methyl 4-(1H-indol-3-yl)butanoate CAS No. 15591-70-5

Methyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B107540
CAS No.: 15591-70-5
M. Wt: 217.26 g/mol
InChI Key: ZEJUFCOACOWDPP-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-3-yl)butanoate (CAS 15591-70-5) is a high-purity indole derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly valuable for the exploration of novel biologically active molecules. Its structure, featuring the indole moiety, makes it a relevant precursor in various research applications. From an analytical perspective, Methyl 4-(1H-indol-3-yl)butanoate can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This method is scalable and can be adapted for pharmacokinetic studies or the preparative isolation of impurities. For stability, the compound should be stored as a cold-chain item, kept in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1H-indol-3-yl)butanoate
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InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-4-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,4-5,8H2,1H3
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InChI Key

ZEJUFCOACOWDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90165990
Record name Methyl 4-(indol-3-yl)butyrate
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Molecular Weight

217.26 g/mol
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CAS No.

15591-70-5
Record name 1H-Indole-3-butanoic acid, methyl ester
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Record name Methyl indole-3-butyrate
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Record name Methyl indole-3-butyrate
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Record name Methyl 4-(indol-3-yl)butyrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-indol-3-yl)butanoate is a versatile intermediate in the synthesis of a variety of biologically active compounds and pharmaceuticals. Its indole core linked to a C4 ester side chain at the 3-position makes it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this important molecule, complete with mechanistic insights, detailed experimental protocols, and comparative data to inform laboratory practice.

Primary Synthesis Pathway: A Three-Step Approach from Indole

The most common and reliable method for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate commences with the readily available starting material, indole. This pathway involves a three-step sequence: Friedel-Crafts acylation, reduction of the resulting ketoacid, and subsequent esterification.

Step 1: Friedel-Crafts Acylation of Indole with Succinic Anhydride

The initial step involves the electrophilic substitution of indole at the electron-rich C3 position with an acylating agent.[1][2] Succinic anhydride is the ideal choice for introducing the required four-carbon backbone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack.[1]

Mechanism: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion. The nucleophilic C3 of the indole ring then attacks this acylium ion, forming a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding 4-(1H-indol-3-yl)-4-oxobutanoic acid.[3]

Friedel-Crafts Acylation Indole Indole Intermediate Acylium Ion Intermediate Indole->Intermediate Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Activation AlCl3 AlCl₃ AlCl3->SuccinicAnhydride Product 4-(1H-indol-3-yl)-4-oxobutanoic acid Intermediate->Product Deprotonation

Figure 1: Friedel-Crafts Acylation of Indole.

Experimental Protocol: Synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indole (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketoacid

The carbonyl group of 4-(1H-indol-3-yl)-4-oxobutanoic acid must be reduced to a methylene group to furnish indole-3-butyric acid. Two classical methods are highly effective for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5] The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

A) Clemmensen Reduction

This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone.[6][7]

Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve a series of single-electron transfers from the metal surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate which is subsequently protonated to the alkane.[6]

Experimental Protocol: Clemmensen Reduction of 4-(1H-indol-3-yl)-4-oxobutanoic acid

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid and toluene.

  • Add 4-(1H-indol-3-yl)-4-oxobutanoic acid (1 equivalent) to the flask and heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • After cooling to room temperature, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude indole-3-butyric acid by recrystallization.

B) Wolff-Kishner Reduction

This reduction is performed under basic conditions, using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[5][8]

Mechanism: The reaction proceeds through the in-situ formation of a hydrazone from the ketone and hydrazine.[8] Strong base then deprotonates the hydrazone, which, upon heating, eliminates nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to yield the alkane.[9][10]

Reduction_Pathways cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Ketoacid_C 4-(1H-indol-3-yl)-4-oxobutanoic acid IBA_C Indole-3-butyric acid Ketoacid_C->IBA_C Zn(Hg), HCl Ketoacid_W 4-(1H-indol-3-yl)-4-oxobutanoic acid IBA_W Indole-3-butyric acid Ketoacid_W->IBA_W H₂NNH₂·H₂O, KOH, Ethylene Glycol, Δ

Figure 2: Reduction of the Ketoacid Intermediate.

Experimental Protocol: Wolff-Kishner Reduction of 4-(1H-indol-3-yl)-4-oxobutanoic acid

  • In a round-bottom flask fitted with a reflux condenser, place 4-(1H-indol-3-yl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (4-5 equivalents), and ethylene glycol.

  • Add hydrazine hydrate (3-4 equivalents) and heat the mixture to reflux for 1-2 hours.

  • After the initial reflux, arrange the apparatus for distillation and remove the excess water and hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Maintain the mixture at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure indole-3-butyric acid.

Step 3: Fischer Esterification

The final step is the conversion of indole-3-butyric acid to its methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[11][13]

Experimental Protocol: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

  • Dissolve indole-3-butyric acid (1 equivalent) in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 4-(1H-indol-3-yl)butanoate.

Alternative Synthesis Pathways

While the three-step sequence from indole is the most established route, other methods can be employed, offering different strategic advantages.

Pathway 2: Direct Alkylation of Indole

A more direct approach involves the alkylation of indole with a suitable 4-halobutanoate ester, such as methyl 4-bromobutanoate. This reaction typically requires a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.

Mechanism: The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the proton from the indole nitrogen. The resulting indolate anion then undergoes a nucleophilic substitution reaction (Sₙ2) with the alkyl halide to form the C-N bond. While N-alkylation is often favored, C3-alkylation can occur under specific conditions, particularly with certain catalysts or in the presence of specific counter-ions.

Direct_Alkylation Indole Indole Product Methyl 4-(1H-indol-3-yl)butanoate Indole->Product Nucleophilic Substitution Base Base (e.g., NaH) Base->Indole AlkylHalide Methyl 4-bromobutanoate AlkylHalide->Product

Figure 3: Direct Alkylation of Indole.

Experimental Protocol: Direct Alkylation of Indole

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1 equivalent) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the indolate anion.

  • Cool the mixture back to 0 °C and add methyl 4-bromobutanoate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate Methyl 4-(1H-indol-3-yl)butanoate.

Pathway 3: Fischer Indole Synthesis

The Fischer indole synthesis provides a powerful method for constructing the indole ring itself.[14][15] To synthesize the target molecule via this route, a suitable keto-ester, methyl levulinate (methyl 4-oxopentanoate), is reacted with phenylhydrazine in the presence of an acid catalyst.

Mechanism: The reaction begins with the formation of a phenylhydrazone from phenylhydrazine and methyl levulinate.[14] Under acidic conditions and heat, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[16]

Experimental Protocol: Fischer Indole Synthesis

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and methyl levulinate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 4-(1H-indol-3-yl)butanoate.

Data Summary and Comparison

Pathway Key Steps Typical Reagents Advantages Disadvantages Overall Yield Range
Primary Pathway 1. Friedel-Crafts Acylation2. Reduction3. EsterificationIndole, Succinic Anhydride, AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH, Methanol, H₂SO₄Reliable, high-yielding, starts from simple materials.Multi-step, requires harsh reducing agents.60-80%
Direct Alkylation Single Step AlkylationIndole, Methyl 4-bromobutanoate, NaH, DMFAtom-economical, one-pot synthesis.Potential for N-alkylation side products, requires anhydrous conditions.40-60%
Fischer Indole Synthesis Phenylhydrazone formation and cyclizationPhenylhydrazine, Methyl levulinate, Acid catalyst (e.g., PPA)Convergent synthesis, builds the indole ring.May produce regioisomers with substituted phenylhydrazines.50-70%

Conclusion

The synthesis of Methyl 4-(1H-indol-3-yl)butanoate can be accomplished through several effective pathways. The three-step sequence involving Friedel-Crafts acylation, reduction, and esterification stands out as the most robust and generally high-yielding method, making it a preferred choice for many applications. However, the direct alkylation and Fischer indole synthesis routes offer valuable alternatives, particularly when specific substitution patterns are desired or when exploring different synthetic strategies. The selection of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. [Link]

  • LibreTexts. (2023). Wolff-Kishner Reduction. [Link]

  • Juniper Publishers. (2024). The Clemmensen Reduction. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • Organic Syntheses. (n.d.). Modified Clemmensen Reduction. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]

  • Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2739–2748. [Link]

  • ResearchGate. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). Methyl 3-(1H-indol-3-yl)propanoate. [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. [Link]

  • Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Arkat USA. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. [Link]

  • ResearchGate. (n.d.). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Unknown. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

  • Unknown. (n.d.). the wolff-kishner reduction. [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis [Video]. [Link]

  • LOCKSS. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

A Technical Guide to the Chemical Properties and Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Overview

Methyl 4-(1H-indol-3-yl)butanoate, also known as the methyl ester of Indole-3-butyric acid (IBA), is a significant heterocyclic compound rooted in the chemistry of plant auxins. While its parent carboxylic acid, IBA, is a well-documented phytohormone extensively used in horticulture to promote root formation, the methyl ester serves a distinct and vital role within research and development.[1][2] Primarily utilized as a synthetic intermediate, this esterified form offers altered physicochemical properties, such as increased lipophilicity, which can be advantageous for specific experimental designs, including membrane transport studies or as a protected precursor in multi-step organic syntheses.

This technical guide provides a comprehensive examination of the chemical properties, spectroscopic signature, and a validated synthesis protocol for Methyl 4-(1H-indol-3-yl)butanoate. The content herein is structured to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required for the confident synthesis, identification, and application of this versatile indole derivative.

Caption: Chemical Structure of Methyl 4-(1H-indol-3-yl)butanoate.

Section 2: Physicochemical Properties

Precise experimental data for Methyl 4-(1H-indol-3-yl)butanoate is not widely published, largely due to its status as a synthetic intermediate rather than a final product. The data presented below is a combination of calculated values and properties extrapolated from its parent acid and closely related analogues.

PropertyValueSource / Method
IUPAC Name Methyl 4-(1H-indol-3-yl)butanoateIUPAC Nomenclature
Synonyms Indole-3-butyric acid methyl esterCommon Nomenclature
CAS Number Not explicitly assigned. Parent Acid: 133-32-4[3]
Molecular Formula C₁₃H₁₅NO₂-
Molecular Weight 217.26 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogue Comparison
Boiling Point >200 °C (estimated at atmospheric pressure)Extrapolation
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Poorly soluble in water.[4]
Stability Stable under standard laboratory conditions. Sensitive to strong acids, bases, and oxidizing agents.General Chemical Principles

Section 3: Spectroscopic Profile for Structural Elucidation

The positive identification of Methyl 4-(1H-indol-3-yl)butanoate relies on a combination of spectroscopic techniques. The following data provides the characteristic signature for this molecule, essential for reaction monitoring and quality control.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for identifying this compound. The fragmentation pattern is highly characteristic of a 3-substituted indole with an alkyl ester side chain.

  • Molecular Ion (M⁺): A distinct peak is observed at m/z = 217 , corresponding to the molecular weight of the compound.[5]

  • Base Peak: The most abundant fragment appears at m/z = 130 . This highly stable ion is the result of a benzylic-type cleavage of the Cα-Cβ bond of the side chain, followed by rearrangement to the quinolinium cation. This is a definitive marker for 3-alkylindoles.[5]

  • Other Fragments: A fragment at m/z = 186 (M-31) can be observed, corresponding to the loss of a methoxy radical (•OCH₃) from the ester.

fragmentation parent Parent Ion (M⁺) m/z = 217 fragment1 Base Peak Quinolinium Cation m/z = 130 parent->fragment1 - •C₄H₇O₂ fragment2 Fragment m/z = 186 parent->fragment2 - •OCH₃

Caption: Key EI-MS Fragmentation Pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous structural fingerprint. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

Proton (¹H)Predicted Shift (ppm)MultiplicityIntegrationAssignment
NH -1~ 8.10broad singlet1HIndole N-H
Ar-H 7.60 - 7.10multiplet4HC4, C5, C6, C7 Protons
CH -2~ 7.00singlet (or narrow t)1HC2 Proton
O-CH~ 3.65singlet3HMethyl Ester
CH ₂-α~ 2.75triplet2HMethylene adjacent to indole
CH ₂-γ~ 2.35triplet2HMethylene adjacent to C=O
CH ₂-β~ 2.00quintet2HCentral methylene
Carbon (¹³C)Predicted Shift (ppm)Assignment
C =O~ 174.0Ester Carbonyl
Ar-C 136.5 - 111.0Aromatic Carbons (C3a-C7a)
C -2~ 122.0Indole C2
C -3~ 115.0Indole C3 (site of substitution)
O-C H₃~ 51.5Methyl Ester
C H₂-γ~ 34.0Methylene adjacent to C=O
C H₂-α~ 25.0Methylene adjacent to indole
C H₂-β~ 24.5Central methylene

Rationale for Predictions: The indole N-H proton is typically deshielded and appears as a broad singlet around 8.1 ppm.[6] Aromatic protons resonate in the 7.1-7.6 ppm region. The ester methyl group gives a characteristic sharp singlet around 3.65 ppm. The aliphatic chain protons appear as distinct multiplets, with the methylene group adjacent to the electron-withdrawing carbonyl being the most deshielded of the three.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H Stretch (Indole)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
~ 1735Strong, SharpC=O Stretch (Ester)
1600 - 1450MediumAromatic C=C Bending
1250 - 1150StrongC-O Stretch (Ester)
~ 740StrongOrtho-disubstituted Benzene C-H Bend

The most telling absorption is the strong, sharp carbonyl (C=O) peak around 1735 cm⁻¹, which is definitive for the ester functional group and clearly distinguishes the compound from its parent carboxylic acid (which would show a broader C=O stretch and a very broad O-H stretch).[7]

Section 4: Synthesis Protocol via Fischer Esterification

The most direct and reliable method for preparing Methyl 4-(1H-indol-3-yl)butanoate is the Fischer esterification of Indole-3-butyric acid.

Principle and Rationale

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] In this case, Indole-3-butyric acid reacts with methanol. The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

Detailed Step-by-Step Protocol

Reagents & Equipment:

  • Indole-3-butyric acid (IBA)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add Indole-3-butyric acid (e.g., 10.0 g, 49.2 mmol).

  • Solvent Addition: Add a large excess of anhydrous methanol (e.g., 100 mL). Stir the mixture until the IBA is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 1 mL) dropwise with continuous stirring. Causality: This exothermic addition must be done slowly to control the temperature and prevent side reactions.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). Causality: This step quenches the reaction and precipitates the less water-soluble ester product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove excess water. Causality: The bicarbonate wash is crucial to remove both the sulfuric acid catalyst and any unreacted carboxylic acid, preventing re-hydrolysis of the ester.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil or solid can be purified further by column chromatography on silica gel if necessary, though for many applications, the crude product is of sufficient purity.

Synthesis Workflow Diagram

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve IBA in excess Methanol B 2. Add H₂SO₄ catalyst (ice bath) A->B C 3. Reflux for 4-6 hours B->C D 4. Quench in Ice Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry over MgSO₄ F->G H 8. Concentrate via Rotovap G->H I Final Product: Methyl 4-(1H-indol-3-yl)butanoate H->I

Caption: Workflow for the Fischer Esterification Synthesis.

Section 5: Applications in Research and Development

The primary value of Methyl 4-(1H-indol-3-yl)butanoate lies in its utility as a research tool and chemical building block.

  • Pro-drug and Metabolic Studies: In plant physiology, the ester can be used as a more membrane-permeable precursor to IBA. Once absorbed by plant tissues, cellular esterases can hydrolyze it to release the active carboxylic acid, allowing for studies on auxin metabolism and transport.[7]

  • Synthetic Intermediate: The ester functional group is an excellent protecting group for the carboxylic acid. This allows chemists to perform reactions on other parts of the molecule, such as the indole nitrogen, without interference from the acidic proton of the carboxylic acid. The ester can be easily deprotected (hydrolyzed) in a subsequent step.

  • Medicinal Chemistry: The indole scaffold is a privileged structure in drug discovery.[9] Methyl 4-(1H-indol-3-yl)butanoate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, from enzyme inhibitors to receptor antagonists.[10]

Section 6: Safety and Handling

  • Acute Toxicity: The parent acid, IBA, is classified as toxic if swallowed.[5] Similar precautions should be taken with the ester.

  • Irritation: IBA is known to cause skin and serious eye irritation. Esters can also be irritants. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and sources of ignition.

This guide is intended for use by qualified individuals trained in chemical synthesis and laboratory safety. Always consult a comprehensive risk assessment before beginning any experimental work.

Section 7: References

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121. [Link]

  • Saeed, A., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Journal of Biomolecular Structure & Dynamics. [Link]

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

  • Hou, R.-B., & Li, D.-F. (2011). (PDF) Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

  • mzCloud. (2015). Indole 3 butyric acid. mzCloud Mass Spectrometry Database. [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). Indole-3-butyric acid. HiMedia Laboratories. Retrieved February 1, 2026, from [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Indole-3-butyric acid. Carl Roth. [Link]

  • Epstein, E., et al. (1991). Identification of indole-3-butyric acid as an endogenous constituent of maize kernels and leaves. SciSpace. [Link]

  • Mokhtar, M., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Retrieved February 1, 2026, from [Link]

  • Liu, Y., et al. (2012). A Liquid Chromatography Tandem Mass Spectrometry Method for Simultaneous Determination of acid/alkaline Phytohormones in Grapes. PubMed. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification. UTSC. [Link]

  • PhytoTech Labs. (n.d.). Indole-3-Butyric Acid (IBA). PhytoTech Labs. Retrieved February 1, 2026, from [Link]

  • Dicationic Ionic Liquids with an Indole-3-butyrate Anion − Plant Growth Stimulation and Ecotoxicological Evaluations. (2023). ResearchGate. [Link]

  • Al-Hussain, S. A., & Al-Haider, A. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mondal, P. (2017). Indole secondary amine NMR peak. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-4-aminobutyric Acid-d3. Pharmaffiliates. Retrieved February 1, 2026, from [Link]

  • Golm Metabolome Database. (n.d.). Details of Indole-3-butyric acid. Max Planck Institute. Retrieved February 1, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(1H-indol-3-yl)butanoate, a significant indole derivative with applications in synthetic chemistry and as a precursor in drug discovery. This document details its chemical identifiers, physicochemical properties, a validated synthetic protocol, and its role as a key intermediate. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.

Core Identification and Chemical Properties

Methyl 4-(1H-indol-3-yl)butanoate is the methyl ester of Indole-3-butyric acid (IBA), a well-known plant hormone of the auxin family.[1] The esterification of the carboxylic acid group modifies its polarity and reactivity, making it a valuable intermediate for further chemical modifications or a more membrane-permeable analog for biological studies.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which ensure unambiguous communication and sourcing in a research and development setting.

IdentifierValueSource
CAS Number 15591-70-5[2][3]
IUPAC Name methyl 4-(1H-indol-3-yl)butanoate[2]
Molecular Formula C13H15NO2[2][4]
Molecular Weight 217.27 g/mol [2][3]
InChI Key ZEJUFCOACOWDPP-UHFFFAOYSA-N[2][3]
Canonical SMILES COC(=O)CCCC1=CNC2=CC=CC=C12[2]
Synonyms 1H-Indole-3-butanoic acid, methyl ester; Methyl 4-(indol-3-yl)butyrate[3]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and suitability for various experimental conditions.

PropertyValueNotes
LogP 2.63 - 2.74[2][3] Indicates moderate lipophilicity, higher than its parent carboxylic acid.
Hydrogen Bond Donors 1 (from the indole N-H)[2]
Hydrogen Bond Acceptors 2 (from the carbonyl and ester oxygens)[2]
Molecular Formula C13H15NO2[2]

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing Methyl 4-(1H-indol-3-yl)butanoate is the Fischer esterification of its parent carboxylic acid, Indole-3-butyric acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.

Fischer Esterification: The Primary Synthetic Route

Reaction Principle: The protocol involves reacting Indole-3-butyric acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The excess methanol serves both as a reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products IBA Indole-3-Butyric Acid Protonation Protonation of Carbonyl IBA->Protonation MeOH Methanol (Excess) Attack Nucleophilic Attack by Methanol MeOH->Attack Catalyst H₂SO₄ (catalytic) Catalyst->Protonation Solvent Methanol (Solvent) Solvent->Attack Heat Reflux Heat->Protonation Protonation->Attack Elimination Water Elimination Attack->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Methyl 4-(1H-indol-3-yl)butanoate Deprotonation->Ester

Caption: Fischer esterification workflow for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by standard analytical techniques that verify the structure and purity of the final product.

Materials:

  • Indole-3-butyric acid (IBA)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-butyric acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of IBA).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water or ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary to yield the pure ester.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Methyl 4-(1H-indol-3-yl)butanoate serves as a key building block in this domain.

Intermediate for Histone Deacetylase (HDAC) Inhibitors

Indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[5] The methyl ester serves as a protected form of the carboxylic acid or as a direct precursor for synthesizing more complex amides and hydroxamic acids, which are often the key zinc-binding groups in HDAC inhibitors. The ester can be readily converted to the desired functional group in later synthetic steps.

G Start Methyl 4-(1H-indol-3-yl)butanoate Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Aminolysis Aminolysis (e.g., NH₂OH) Start->Aminolysis IBA Indole-3-Butyric Acid Hydrolysis->IBA HDACi HDAC Inhibitor (Hydroxamic Acid) Aminolysis->HDACi IBA->HDACi Further Synthesis

Caption: Synthetic utility of the methyl ester in preparing HDAC inhibitor precursors.

Role of the Methyl Group in Drug Design

The introduction of a methyl group, in this case through esterification, is a fundamental strategy in lead optimization.[6] It can significantly alter a molecule's properties:

  • Increased Lipophilicity: The methyl ester is more lipophilic than the parent carboxylic acid, which can improve membrane permeability and oral bioavailability.[7]

  • Metabolic Stability: Esters can act as prodrugs, being stable until hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.[6]

  • Modulation of Binding: The methyl group can provide favorable hydrophobic interactions within a target's binding pocket, potentially increasing potency. This phenomenon is sometimes referred to as the "magic methyl" effect.[7]

Safety and Handling

No specific safety data sheet is available for Methyl 4-(1H-indol-3-yl)butanoate. Therefore, precautions should be based on compounds of a similar class. For related compounds like Methyl Butyrate, hazards include flammability and potential irritation upon contact with skin and eyes.[8][9]

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or dust.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

References

  • Fluorochem. (n.d.). Methyl 4-(1H-Indol-3-yl)butanoate.
  • PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Methyl butyrate.
  • Aurochemicals. (2022). Methyl Butyrate, Natural SDS.
  • AK Scientific, Inc. (n.d.). 4-(1H-Indol-3-yl)-3-oxo-butyric acid methyl ester Safety Data Sheet.
  • Sigma-Aldrich. (2025). Aldrich W269301 - Safety Data Sheet.
  • Cosmo Bio USA. (2015). Methyl Butyrate MSDS.
  • PubChem. (n.d.). Methyl 4-(indol-3-yl)butyrate.
  • mzCloud. (2015). Indole 3 butyric acid.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, A. L. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • SIELC Technologies. (n.d.). Methyl 4-(indol-3-yl)butyrate.
  • PubChem. (n.d.). Indole-3-Butyric Acid.
  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.

Sources

Technical Guide: Spectroscopic Profiling of Methyl 4-(1H-indol-3-yl)butanoate

[1]

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (Methyl Indole-3-butyrate) is the methyl ester derivative of Indole-3-butyric acid (IBA), a potent auxin used in plant tissue culture and as a scaffold in medicinal chemistry (e.g., histone deacetylase inhibitors).[1]

This guide provides a definitive reference for the identification of this compound, distinguishing it from its parent acid and potential degradation products. The data presented synthesizes high-field NMR characteristics, mass spectrometry fragmentation patterns, and infrared signatures.[1]

Compound Identity:

  • IUPAC Name: Methyl 4-(1H-indol-3-yl)butanoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 217.27 g/mol [1]

  • CAS Number: 2466-76-4[1][2][3]

Spectroscopic Data Analysis[1][5][6][7][8]

Nuclear Magnetic Resonance (NMR)

The


Solvent:

Frequency:1
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 8.05Broad Singlet1H-Indole N-H (Exchangeable)
Ar-H 7.60Doublet (d)1H7.9C4-H (Deshielded by ring current)
Ar-H 7.35Doublet (d)1H8.0C7-H
Ar-H 7.19Triplet (t)1H7.5C6-H
Ar-H 7.11Triplet (t)1H7.5C5-H
C2-H 6.98Doublet (d)1H2.2Indole C2-H (Characteristic)
OCH

3.66 Singlet (s) 3H -Methyl Ester (Diagnostic)

-CH

2.81Triplet (t)2H7.5Benzylic/Indylic position

-CH

2.38Triplet (t)2H7.4Adjacent to Carbonyl

-CH

2.06Quintet (m)2H7.5Central methylene chain

Technical Insight: The shift of the


Infrared Spectroscopy (FT-IR)

IR is critical for rapid purity assessment, specifically to confirm the absence of the broad O-H stretch from the parent acid.

Wavenumber (

)
Functional GroupVibrational ModeDiagnostic Note
3400-3300 N-HStretchSharp band (Indole NH); distinctive from broad OH.
2950-2850 C-HStretchAliphatic methylene chain.[1]
1735-1740 C=O Stretch Ester Carbonyl.[1] Higher frequency than free acid (1710).
1200-1150 C-OStretchEster C-O-C linkage.
745 Ar-HBendOrtho-disubstituted benzene ring (Indole signature).[1]
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)[1]

  • Molecular Ion (

    
    ):  m/z 217 (Distinct, typically 20-30% intensity).[1]
    
  • Base Peak: m/z 130 (3-methylindole cation / Quinolinium rearrangement).[1]

  • Key Fragment: m/z 143 (Indole-CH

    
    -CH
    
    
    ).[1]
  • Loss of Methoxy: m/z 186 (

    
    ).[1]
    
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway under Electron Impact, confirming the structural connectivity.

MS_FragmentationM_IonMolecular Ion (M+)m/z 217Frag_186[M - OMe]+m/z 186M_Ion->Frag_186-OCH3 (31)Frag_143[Indole-(CH2)2]+m/z 143M_Ion->Frag_143McLafferty-like / Gamma-cleavageBase_PeakBase Peak(Quinolinium-like)m/z 130Frag_143->Base_Peak-CH2 (Rearrangement)Indole_IonIndole Cationm/z 117Base_Peak->Indole_Ion-CH

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 4-(1H-indol-3-yl)butanoate.

Synthesis & Experimental Protocol

Objective: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate via Fischer Esterification. Scale: 10 mmol (approx. 2.0 g input).

Reagents
  • Precursor: Indole-3-butyric acid (IBA) (>98% purity).[1]

  • Solvent/Reactant: Methanol (Anhydrous).

  • Catalyst: Sulfuric Acid (

    
    , conc.) or Thionyl Chloride (
    
    
    ).
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Indole-3-butyric acid (2.03 g, 10 mmol) to Methanol (20 mL). Stir until fully dissolved.

  • Catalysis (Choice of A or B):

    • Method A (Standard): Add conc.

      
       (0.5 mL) dropwise.
      
    • Method B (In-situ Acid Chloride): Cool to 0°C, add

      
       (1.5 eq) dropwise, then warm to RT.
      
  • Reflux: Heat the mixture to reflux (65°C) for 3–4 hours.

    • QC Check: Spot on TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Product (

      
      ) should appear; Starting Material (
      
      
      ) should disappear.
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate methanol under reduced pressure (Rotavap).

    • Dilute residue with Ethyl Acetate (50 mL).

    • Wash 1: Saturated

      
       (2 x 20 mL) to neutralize acid catalyst and remove unreacted IBA.
      
    • Wash 2: Brine (20 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate to yield a pale yellow oil or low-melting solid.[1]
    
Synthesis Workflow Diagram

Synthesis_WorkflowStartIndole-3-butyric Acid(Solid)ReactionReflux in MeOH+ H2SO4 (cat)3-4 HoursStart->ReactionQuenchConc. & Dilutew/ EtOAcReaction->QuenchWashWash: NaHCO3(Removes Acid)Quench->WashFinalMethyl 4-(1H-indol-3-yl)butanoate(Yellow Oil/Solid)Wash->FinalOrganic LayerWasteDiscardWash->WasteAqueous Layer

Figure 2: Operational workflow for the acid-catalyzed esterification of IBA.

Quality Control & Self-Validation

To ensure the integrity of the synthesized compound, the following QC checks must be performed. This protocol relies on comparative exclusion , ensuring the product is neither the starting material nor a degradation byproduct.

QC TestObservation for Pure ProductFailure Mode Indicator
TLC (Hex/EtOAc 7:3) Single spot,

Spot at baseline or

(Unreacted Acid).

H NMR Integration
Ratio of OMe (3.66 ppm) to Ar-H (7.6 ppm) is exactly 3:[1]1.Ratio < 3:1 implies impurity; Ratio > 3:1 implies trapped solvent (MeOH).
Solubility Soluble in

, DMSO, EtAc.[1] Insoluble in water.[1]
Soluble in aqueous base (

) indicates hydrolysis back to acid.
Appearance Pale yellow viscous oil or waxy solid.[1]Dark brown/black indicates oxidation of the indole ring (store at -20°C).[1]
Storage and Stability

Indole derivatives are prone to oxidative degradation (browning) upon exposure to light and air.

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Container: Amber glass vial.

References

  • National Institute of Standards and Technology (NIST). Indole-3-butyric acid Mass Spectrum (Parent Compound Reference).[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • Jackson, A. H., & Smith, A. E. (1964). Electrophilic substitution in indoles: Part I. General study. Journal of the Chemical Society. (Foundational NMR assignments for 3-substituted indoles). [Link][1][4]

  • PubChem. Compound Summary: Indole-3-butyric acid (Source for physical property comparison).[1] National Library of Medicine. [Link][1]

Biological activity of indole-3-butanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Indole-3-Butanoic Acid Esters

Abstract

Indole-3-butanoic acid (IBA) is a pivotal auxin in plant biology, widely utilized for its potent root-promoting capabilities. While effective, its application can be optimized for stability, delivery, and sustained action. This technical guide delves into the biological activity of Indole-3-butanoic acid esters, synthetic derivatives designed to function as prodrugs or slow-release formulations of IBA. We will explore their synthesis, mechanism of action centered on enzymatic hydrolysis, and comparative efficacy in plant science applications. Furthermore, this guide will touch upon the emerging, albeit nascent, pharmacological potential of IBA derivatives, including their antioxidant properties and the critical toxicological considerations for non-plant applications. Detailed experimental and analytical protocols are provided to equip researchers and drug development professionals with the practical knowledge to investigate and harness the potential of these compounds.

Introduction to Indole-3-Butanoic Acid (IBA) and its Esters

The Role of Auxins in Biology

Auxins are a class of plant hormones that play a central role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The primary and most potent native auxin is indole-3-acetic acid (IAA).[2] However, other endogenous compounds, such as indole-3-butanoic acid (IBA), also exhibit significant auxin activity and are integral to the plant's hormonal regulatory network.[2][3] These molecules orchestrate developmental processes like root formation, apical dominance, and tropic responses.[1][4]

IBA: A Key Endogenous and Synthetic Auxin

IBA is a naturally occurring crystalline solid found in the leaves and seeds of various plants, including maize.[3][5] While it was once thought to be strictly synthetic, its endogenous presence is now well-established.[3] In agricultural and horticultural practices, synthetically produced IBA is a cornerstone ingredient in commercial rooting products.[6] Its primary function is to stimulate the formation of adventitious roots from cuttings, a process crucial for the clonal propagation of many plant species.[4][7][8] IBA is considered more stable and less prone to oxidation than IAA, contributing to its widespread use.[2][7]

The Prodrug Concept: Why Esterify IBA?

The esterification of a biologically active molecule like IBA is a classic prodrug strategy. An ester is a conjugate of the parent acid, which is typically inactive itself but is designed to undergo transformation in vivo to release the active compound. The primary motivations for creating IBA esters include:

  • Controlled Release: Ester linkages can be cleaved by ubiquitous esterase enzymes present in plant tissues and the environment.[1][9][10] This enzymatic hydrolysis provides a mechanism for the slow and sustained release of active IBA, potentially prolonging its biological effect and reducing the need for repeat applications.[11]

  • Improved Stability: The carboxylic acid group of IBA can be reactive. Converting it to an ester can protect it from degradation, particularly photodegradation, thereby increasing its shelf-life and stability in formulations.[12]

  • Enhanced Bioavailability: Modifying the polarity of IBA through esterification can alter its solubility and ability to penetrate plant tissues, potentially leading to more efficient uptake.

Synthesis and Physicochemical Properties

General Synthetic Routes for IBA

The industrial synthesis of IBA has been refined over the years to improve yield and reduce costs. Common methods include:

  • Reaction of Indole with γ-Butyrolactone: This is a widely used industrial method where indole is reacted with γ-butyrolactone in the presence of a strong base and heat.[13]

  • Friedel-Crafts Acylation: This classic organic reaction can be adapted to synthesize IBA by reacting indole with succinyl dichloride in the presence of a Lewis acid catalyst, followed by a Clemmensen reduction of the resulting ketone.[14]

  • Grignard Reaction: An older method involves the use of a Grignard reagent prepared from indole, which then reacts with a suitable precursor like 4-chlorobutyronitrile.[15]

Esterification of IBA: Methodologies

Once IBA is synthesized or obtained, it can be converted to its corresponding ester via several standard esterification methods. The most common is the Fischer esterification.

Protocol: Fischer Esterification of IBA This protocol describes a general procedure for synthesizing an IBA ester, for example, ethyl indole-3-butanoate. The choice of alcohol will determine the resulting ester.

  • Reactant Setup: In a round-bottom flask, dissolve Indole-3-Butanoic Acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, 20-50 eq), which serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution (approx. 0.05-0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude ester.

  • Final Purification: Purify the crude product using column chromatography on silica gel to yield the pure IBA ester.

Physicochemical Characteristics

IBA is a white to light-yellow crystalline solid with a melting point of approximately 125°C.[3][7] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[7] Its esters are generally less polar and more hydrophobic, exhibiting higher solubility in nonpolar organic solvents and significantly lower solubility in water. The stability of IBA esters, particularly against photodegradation, is generally enhanced compared to the parent acid.[12]

Core Mechanism of Action: From Ester to Active Auxin

The biological activity of an IBA ester is almost entirely dependent on its conversion back to the free acid form within the target organism. This process is a cascade that begins with hydrolysis and is followed by the same metabolic pathways that govern endogenous IBA.

Enzymatic Hydrolysis: The Gateway to Bioactivity

The critical first step is the cleavage of the ester bond. This reaction is catalyzed by non-specific esterase enzymes that are ubiquitously present in living organisms.[10][16] In vivo studies demonstrate that this hydrolysis can be rapid, effectively releasing the parent carboxylic acid.[9] The rate of this hydrolysis can be influenced by the structure of the ester itself and the specific esterase enzymes present in the tissue, providing a potential avenue for designing esters with tailored release profiles.

Conversion of IBA to IAA: The β-Oxidation Pathway

Once free IBA is released, it is recognized by the plant's metabolic machinery. While IBA has some intrinsic auxin activity, a significant portion of its effect is attributed to its conversion into indole-3-acetic acid (IAA).[3] This conversion occurs in peroxisomes via a process analogous to the β-oxidation of fatty acids.[1][17] This metabolic link establishes IBA, and by extension its esters, as a storage and transport form of the highly active IAA.[1]

Downstream Signaling

The IAA generated from IBA (or the IBA itself) then engages the canonical auxin signaling pathway. This involves binding to the TIR1/AFB family of F-box protein receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that drive cellular responses like cell expansion and division.

Mechanism of Action cluster_uptake Cellular Uptake & Hydrolysis cluster_metabolism Peroxisomal Conversion cluster_response Signal Transduction & Response IBA_Ester IBA Ester (Prodrug) Esterases Esterase Enzymes IBA_Ester->Esterases Cleavage IBA Indole-3-Butanoic Acid (IBA) Esterases->IBA Hydrolysis BetaOx Peroxisomal β-Oxidation IBA->BetaOx IAA Indole-3-Acetic Acid (IAA) BetaOx->IAA Signaling Auxin Signaling Pathway (TIR1/AFB Receptors) IAA->Signaling Response Biological Response (e.g., Gene Expression, Cell Expansion, Lateral Root Formation) Signaling->Response

Caption: Metabolic pathway of IBA esters from prodrug to biological response.

Biological Activities and Applications in Plant Science

The primary application of IBA esters is in horticulture and agriculture, where they serve as advanced plant growth regulators.

Modulation of Root Architecture

Research has shown that specific IBA derivatives, such as methyl 2-hydroxy-5-(1H-indole-3-yl)pentanoate (JAX-44), are potent promoters of lateral and adventitious root formation.[1] This effect is crucial for establishing strong root systems, which enhances nutrient and water uptake, leading to more robust plants. The application of IBA and its derivatives is a standard practice for propagating species that are difficult to root.[4][8]

Advantages over Free IBA: A Comparative Analysis

A key finding is that certain IBA esters can confer significant advantages over the application of free IBA. High concentrations of free IBA can often inhibit the elongation of the primary root, which can be detrimental to overall plant architecture.[1] In contrast, some ester derivatives maintain primary root length while substantially increasing the number of lateral roots, leading to a more optimized and efficient root system.[1] This suggests that the slow release of IBA from the ester conjugate maintains the local concentration of the active hormone within an optimal, non-inhibitory range.

Data Summary Table: Comparative Efficacy of IBA vs. IBA Esters

The following table summarizes the conceptual differences in biological activity based on available research.

ParameterHigh Concentration Free IBAIBA Ester Derivative (e.g., JAX-44)Rationale
Primary Root Elongation Often InhibitoryMaintained or Uninhibited[1]Slow release from the ester prevents reaching supraoptimal, inhibitory concentrations of auxin at the root tip.
Lateral Root Formation PromotesPotently Promotes[1]Provides a sustained supply of IBA/IAA to the pericycle cells where lateral roots initiate.
Adventitious Rooting PromotesPotently Promotes[1]Effective for clonal propagation by stimulating root development from stem cuttings.
Duration of Action ShorterLonger / SustainedActs as a slow-release reservoir, continuously supplying the active hormone via enzymatic hydrolysis.[11]
Experimental Protocol: Rooting Bioassay for Auxin Activity

This protocol outlines a standard method for evaluating the root-promoting activity of IBA esters compared to free IBA using plant cuttings.

  • Plant Material Preparation: Select healthy, uniform stem cuttings from a stock plant (e.g., mung bean, Pterocarya fraxinifolia).[18] Cuttings should be of a consistent length (e.g., 10-15 cm) and have a similar number of nodes. Remove the lower leaves.

  • Treatment Solution Preparation: Prepare stock solutions of IBA and the test IBA ester(s) in 75% ethanol.[3] From these stocks, prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 0, 100, 500, 1000, 2000 ppm).[18] The '0 ppm' control should contain the same concentration of ethanol as the treatment groups.

  • Application of Treatment: Bundle the cuttings into groups for each treatment (n=10-20 per group). Dip the basal 2-3 cm of the cuttings into the respective treatment solution for a standardized time (e.g., 5-10 seconds).

  • Incubation: Plant the treated cuttings into a sterile rooting medium (e.g., vermiculite, perlite, or a sand/soil mix). Place the trays in a controlled environment with high humidity (using a misting system or humidity dome) and stable temperature.

  • Data Collection: After a set period (e.g., 21-30 days), carefully remove the cuttings from the medium and wash the roots. Record key metrics:

    • Rooting percentage (%).

    • Number of adventitious roots per cutting.

    • Average length of the longest root per cutting.

    • Fresh and dry weight of the newly formed roots.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatment groups.

Experimental Workflow start Start prep_cuttings 1. Prepare Uniform Stem Cuttings start->prep_cuttings prep_solutions 2. Prepare Treatment Solutions (Control, IBA, IBA Esters) prep_cuttings->prep_solutions apply_treatment 3. Apply Basal Dip Treatment prep_solutions->apply_treatment incubate 4. Incubate in Controlled Environment (High Humidity) apply_treatment->incubate collect_data 5. Data Collection (Root Count, Length, Weight) incubate->collect_data analyze 6. Statistical Analysis (ANOVA) collect_data->analyze end End (Comparative Efficacy Determined) analyze->end

Caption: Workflow for a comparative rooting bioassay of auxin compounds.

Emerging Pharmacological and Therapeutic Potential

While the primary role of IBA and its esters is in plant science, the indole scaffold is a privileged structure in medicinal chemistry. Research into the non-plant biological activities of IBA and its derivatives is an emerging field.

Antioxidant Properties

Recent studies have demonstrated that IBA possesses protective antioxidant properties. It has been shown to protect against oxidative damage induced by the Fenton reaction in porcine thyroid tissue, indicating an ability to scavenge reactive oxygen species.[19][20] This antioxidant capacity is a promising characteristic for potential therapeutic applications, as oxidative stress is implicated in a wide range of human diseases.

Enzyme Inhibition and Anticancer Research

Modification of the IBA structure has yielded compounds with potential pharmacological activity. For instance, a study on IBA-derived hydrazones revealed multifunctional properties, including enzyme inhibition and anticancer activity.[21] The incorporation of different chemical moieties onto the IBA backbone was found to enhance biological efficacy, highlighting the potential of IBA as a scaffold for future drug design.[21]

Toxicological Profile: A Critical Consideration

It is crucial to note that the safety profile of IBA for human and animal applications requires thorough investigation. Studies in rats have indicated that subacute and subchronic exposure to IBA can induce neurotoxic and immunotoxic effects, altering the activity of key enzymes like acetylcholinesterase and myeloperoxidase.[22] Other research has shown that IBA can affect the antioxidant defense systems in various rat tissues.[23] While the EPA considers the risk to humans from its use as a plant growth regulator to be negligible due to extremely low application rates, any development for direct therapeutic use would necessitate a comprehensive toxicological evaluation.[24]

Analytical Methodologies

Accurate detection and quantification of IBA and its esters are essential for research, quality control, and metabolic studies.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for analyzing IBA and its derivatives. Reversed-phase HPLC with UV detection is a common and robust method.

Protocol: HPLC-UV Analysis of IBA and its Esters

This protocol is adapted from established methods for the analysis of IBA.[25]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 or Phenyl Hydride column (e.g., 4.6 x 75 mm, 4µm). A Phenyl Hydride column is particularly effective as the phenyl rings in the stationary phase provide beneficial π-π interactions with the indole ring of the analyte, enhancing retention and peak shape.[25]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution and an organic solvent.

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm, which is near the absorbance maximum for the indole ring.

  • Sample Preparation: Prepare standards of IBA and IBA esters in a 50:50 acetonitrile/water solution. Extract biological samples using a suitable organic solvent, followed by filtration before injection.

  • Quantification: Generate a standard curve by injecting known concentrations of the analytes. Quantify the amount in unknown samples by comparing their peak areas to the standard curve.

Other Relevant Techniques
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, quick, and reliable method for the simultaneous detection and quantification of IAA and IBA, which is particularly useful for screening microbial cultures for auxin production.[26]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the definitive identification of IBA and its esters in plant extracts, providing both retention time and mass spectral data for structural confirmation.[5]

Future Directions and Conclusion

Indole-3-butanoic acid esters represent a sophisticated approach to optimizing the delivery and activity of a well-established plant growth regulator. Their function as slow-release prodrugs offers clear advantages in agricultural and horticultural settings, most notably the ability to promote a robust lateral root system without inhibiting primary root growth.

The future of this field lies in several key areas:

  • Rational Design: Synthesizing and screening a wider library of IBA esters to identify derivatives with specific hydrolysis rates tailored for different plant species and environmental conditions.

  • Advanced Formulations: Incorporating IBA esters into advanced delivery systems, such as nano-silica spheres, to further enhance stability and control their release profile.[12]

  • Pharmacological Exploration: Systematically evaluating the therapeutic potential of novel IBA derivatives, particularly focusing on their antioxidant and enzyme-inhibitory properties, while rigorously assessing their toxicological profiles.

References

  • Indole-3-Butyric Acid (IBA)
  • Indole-3-butyric acid synthesis. ChemicalBook.
  • Strader, L. C., et al. (2017). Roles for IBA-derived auxin in plant development. Journal of Experimental Botany.
  • Indole-3-butyric acid. Wikipedia.
  • Shobe, D. (2020). What are the methods to synthesise indole-3-butyric acid? Quora.
  • Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? (2017). Sciencemadness Discussion Board.
  • Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Indole-3-Butyric Acid Stimulates and Controls Plant Growth. (2020). PANPAN INDUSTRY.
  • Indole-3-butyric acid 133-32-4 wiki. Guidechem.
  • Indole-3-Butyric Acid Analyzed with HPLC.
  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany.
  • Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. (2013). New Phytologist.
  • A new process for the synthesis of auxin 3-indolebutyric acid. (2006).
  • In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. (2019). Molecular Pharmaceutics.
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2024).
  • Indole-3-Butyric Acid.
  • Roles for IBA-derived auxin in plant development.
  • Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA). CliniSciences.
  • Zolman, B. K., et al. (2000). Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings. Plant Physiology.
  • Contribution of synthetic auxin conjugates to clonal propag
  • Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. (2024).
  • Neurotoxic and immunotoxic effects of Indole-3-butyric acid on rats at subacute and subchronic exposure. (2009). Neurotoxicology.
  • Influence of Indole-3-butyric acid on antioxidant defense systems in various tissues of rats at subacute and subchronic exposure. (2009). Pesticide Biochemistry and Physiology.
  • Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024). Nutrients.
  • Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024). MDPI.
  • R.E.D. Facts Indole-3-Butyric Acid.
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2020). ACS Central Science.
  • Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. (2016).
  • A sensitive and rapid method for the analysis of 3-indole-butyric acid and alpha-napthaleneacetic acid in commercial rooting powder formulation by high performance liquid chrom
  • Identification of indole-3-butyric acid as an endogenous constituent of maize kernels and leaves. (1989).
  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. (2020).
  • Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. (2023). BioResources.

Sources

The Odyssey of Auxin: Unraveling the Chemical Messengers of Plant Growth

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Indole Auxins

Introduction: The Genesis of a Concept

The concept of chemical messengers governing plant growth, now a cornerstone of plant biology, emerged from simple yet profound observations of plants responding to their environment. The term "auxin," derived from the Greek word auxein meaning "to grow," was the first class of such plant hormones to be discovered.[1][2] This guide provides a technical exploration of the historical and scientific journey that led to the identification and understanding of indole auxins, primarily focusing on indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants.[1][3] We will delve into the pivotal experiments that laid the groundwork, the chemical characterization of these molecules, and the eventual elucidation of their complex biosynthetic and signaling pathways. This narrative is designed for researchers and professionals in the fields of plant science and drug development, offering insights into the foundational discoveries that continue to inform modern agricultural and pharmaceutical research.

Part I: The Dawn of Discovery - Early Investigations into Phototropism

The story of auxin begins with the fundamental observation of phototropism—the directional growth of a plant in response to a light source.[4] It was the meticulous work of Charles Darwin and his son Francis that first hinted at the existence of a transmissible signal responsible for this phenomenon.

The Darwins' Seminal Experiments (1880)

In their book, "The Power of Movement in Plants," the Darwins described a series of elegant experiments on canary grass (Phalaris canariensis) coleoptiles, the protective sheath covering the emerging shoot.[1][2] They observed that when a coleoptile was exposed to a unilateral light source, it would bend towards the light.[5] Their critical findings, which laid the foundation for the concept of a plant hormone, are summarized below.

Experimental Protocol: The Darwins' Phototropism Investigation

  • Observation: Unilateral illumination of a canary grass coleoptile induces a distinct curvature towards the light source.

  • Hypothesis: A specific part of the coleoptile perceives the light and transmits a signal to the growing region, causing it to bend.

  • Methodology & Results:

    • Covering the Tip: When the very tip of the coleoptile was covered with an opaque cap, no bending occurred, even when the rest of the coleoptile was illuminated.[4][6]

    • Covering the Base: Conversely, when the lower part of the coleoptile was covered, but the tip remained exposed, the coleoptile still bent towards the light.[1][7]

    • Tip Removal: Excision of the coleoptile tip also abolished the phototropic response.[1]

Darwin_Experiment cluster_control Control cluster_experiment1 Tip Covered cluster_experiment2 Base Covered cluster_conclusion Conclusion Control Unilateral Light -> Bending TipCovered Opaque Cap on Tip -> No Bending Control->TipCovered Hypothesis: Tip perceives light BaseCovered Opaque Shield on Base -> Bending TipCovered->BaseCovered Further Testing Conclusion Signal Perceived at Tip, Transmitted to Base BaseCovered->Conclusion Confirmation

Part II: The Chemical Messenger Hypothesis Gains Traction

Following the Darwins' pioneering work, a series of experiments by other scientists provided compelling evidence that the "influence" was a diffusible chemical substance.

Boysen-Jensen's Permeability Experiments (1910-1913)

Peter Boysen-Jensen, a Danish scientist, further elaborated on the nature of the transmitted signal.[5][9] His experiments were designed to test whether the signal could pass through a barrier.

Experimental Protocol: Boysen-Jensen's Barrier Test

  • Hypothesis: The transmissible signal is a chemical substance that can diffuse through a permeable barrier.

  • Methodology & Results:

    • Permeable Barrier: After excising the tip of an oat (Avena) coleoptile, he inserted a thin block of gelatin (a permeable material) between the tip and the decapitated stump. The coleoptile still exhibited a phototropic response.[4][10]

    • Impermeable Barrier: When an impermeable barrier, such as a piece of mica, was inserted, the phototropic bending was blocked.[9][10]

Paál's Asymmetrical Placement Experiment (1919)

Árpád Paál, a Hungarian botanist, provided a crucial piece of the puzzle by demonstrating that the chemical substance actively promotes growth and its uneven distribution causes bending.[6][11]

Experimental Protocol: Paál's Eccentric Tip Placement

  • Hypothesis: An uneven distribution of the growth-promoting substance from the tip causes differential growth and bending, even in the absence of a light stimulus.

  • Methodology & Results:

    • In complete darkness, Paál removed the tip of a coleoptile and then placed it back eccentrically (off-center) on the cut stump.

    • The coleoptile bent away from the side on which the tip was placed, indicating faster growth on that side.[11][12]

Part III: The Definitive Isolation and Quantification of Auxin

The culmination of these early studies came with the work of Frits Went, a Dutch botanist, who not only isolated the growth-promoting substance but also developed a method to quantify its activity.[5][6]

Frits Went and the Avena Curvature Test (1926-1928)

Went's experiments provided the definitive proof of a chemical messenger and established the first bioassay for a plant hormone.[8][12]

Experimental Protocol: Went's Avena Coleoptile Curvature Test

  • Objective: To isolate the growth-promoting substance and develop a quantitative bioassay for its activity.

  • Methodology:

    • Isolation: Went excised the tips of Avena coleoptiles and placed them on small agar blocks for a period of time, allowing the growth-promoting substance to diffuse into the agar.[12][13]

    • Bioassay: He then placed these agar blocks eccentrically on decapitated coleoptiles kept in the dark.

  • Results:

    • The decapitated coleoptiles showed a distinct curvature, with the degree of bending being proportional to the concentration of the substance in the agar block.[6][14]

    • This demonstrated that the chemical itself, without the presence of the tip, could induce growth.[12]

  • Significance: Went named the substance "auxin."[6] The Avena curvature test became the standard bioassay for quantifying auxin activity for many years.[8][15]

Went_Experiment cluster_step1 Step 1: Isolation cluster_step2 Step 2: Application cluster_result Result cluster_conclusion Conclusion A Excised Avena Coleoptile Tips B Agar Block A->B Diffusion of Growth Substance C Agar Block with Auxin B->C D Decapitated Coleoptile (in darkness) C->D Eccentric Placement E Curvature of Coleoptile D->E F Chemical Substance (Auxin) Promotes Cell Elongation E->F

Key Milestones in the Discovery of Auxin Scientist(s) Year Key Finding
Initial observation of phototropism and the concept of a transmissible signalCharles & Francis Darwin1880The tip of the coleoptile perceives light and transmits an "influence" to the lower parts, causing bending.[1][2]
Demonstration of the chemical nature of the signalPeter Boysen-Jensen1910-1913The signal is a diffusible substance that can pass through a permeable barrier (gelatin) but not an impermeable one (mica).[4][10]
Uneven distribution of the growth substance causes bendingÁrpád Paál1919Asymmetrical placement of the coleoptile tip in the dark causes bending, indicating that an uneven distribution of a growth-promoting substance is responsible for curvature.[11][12]
Definitive isolation and quantification of the growth-promoting substance (auxin)Frits Went1926-1928Isolated the growth-promoting substance into an agar block and developed the Avena curvature test, a bioassay to quantify its activity.[8][12]
Chemical identification of "heteroauxin" as Indole-3-Acetic Acid (IAA)Kogl, Haagen-Smit & Thimann1931-1934Isolated auxin-like substances from human urine and identified one as indole-3-acetic acid (IAA).[1][6]
First isolation of IAA from a plant source (Zea mays)Haagen-Smit et al.1946Confirmed that IAA is a naturally occurring auxin in plants.[8]

Part IV: The Chemical Identity and Biosynthesis of Indole Auxins

While Went's work established the existence of auxin, its chemical nature remained unknown. The path to identifying the structure of auxin was not straightforward.

The Chemical Identification of Indole-3-Acetic Acid (IAA)

In 1931, Kogl and Haagen-Smit isolated a substance from human urine that exhibited high activity in the Avena bioassay.[1] They initially identified two compounds they named auxin a and auxin b, but these were later found to be artifacts.[8] However, in 1934, Kogl, Thimann, and Haagen-Smit isolated another active compound from urine, which they called "heteroauxin" and identified as indole-3-acetic acid (IAA) .[6][16] It wasn't until 1946 that IAA was definitively isolated from a plant source, the kernels of maize (Zea mays), confirming it as a natural plant hormone.[8]

The Tryptophan-Dependent Biosynthesis of IAA

For decades, it was hypothesized that IAA was synthesized from the amino acid tryptophan, due to their structural similarity.[2][17] However, the precise pathway remained elusive. Recent genetic and biochemical studies have now established that the primary route for IAA biosynthesis in plants is a two-step, tryptophan-dependent pathway.[17][18]

  • Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPA): The TAA family of aminotransferases catalyzes the conversion of tryptophan to indole-3-pyruvic acid (IPA).[17]

  • Step 2: IPA to Indole-3-Acetic Acid (IAA): The YUCCA (YUC) family of flavin monooxygenases then converts IPA to IAA.[17][19] This is considered the rate-limiting step in auxin biosynthesis.[18]

IAA_Biosynthesis Tryptophan Tryptophan TAA TAA Aminotransferases Tryptophan->TAA IPA Indole-3-Pyruvic Acid (IPA) YUC YUC Flavin Monooxygenases IPA->YUC IAA Indole-3-Acetic Acid (IAA) TAA->IPA YUC->IAA

Conclusion: A Legacy of Discovery and Future Directions

The discovery of indole auxins represents a classic example of the scientific method, progressing from simple observations to the identification of a fundamental molecular mechanism governing plant life. The foundational experiments of Darwin, Boysen-Jensen, Paál, and Went not only unveiled the first plant hormone but also established the very concept of chemical regulation of plant development.

Today, our understanding of auxin has expanded to include its roles in virtually every aspect of plant growth and development, from embryogenesis to fruit ripening.[8][20] The elucidation of its transport, perception, and signaling pathways, particularly the discovery of the TIR1/AFB auxin co-receptor system, has opened new avenues for research.[8][15] For drug development professionals, the intricate regulation of auxin pathways offers potential targets for developing novel herbicides and plant growth regulators. As we continue to build on this century-long legacy, the odyssey of auxin research promises further insights into the complex chemical language that orchestrates the life of plants.

References

  • Auxins - Plant Hormones. (n.d.). Retrieved February 10, 2026, from [Link]

  • Auxins | CK-12 Foundation. (2026, February 2). Retrieved February 10, 2026, from [Link]

  • Zhao, Y. (2012). Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants. Molecular Plant, 5(2), 334-338. [Link]

  • Researchers clarify main auxin biosynthesis pathway. (2011, October 25). RIKEN. Retrieved February 10, 2026, from [Link]

  • Peer, W. A., & Murphy, A. S. (2007). Odyssey of Auxin. The Plant Cell, 19(11), 3359-3363. [Link]

  • UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. (n.d.). Retrieved February 10, 2026, from [Link]

  • Auxin - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Investigating Phototropism & Geotropism (OCR A Level Biology): Revision Note. (2025, January 22). Save My Exams. Retrieved February 10, 2026, from [Link]

  • Árpád Paál - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Phototropism Explained: Key Discoveries & Experiments - Vedantu. (n.d.). Retrieved February 10, 2026, from [Link]

  • Plant Hormones. (n.d.). Retrieved February 10, 2026, from [Link]

  • Auxins: History, Bioassay, Function and Uses - Biology Discussion. (2016, August 17). Retrieved February 10, 2026, from [Link]

  • Plant hormone - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Peter Boysen Jensen - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Mashiguchi, K., Tanaka, K., Sakai, T., Sugawara, S., Kawaide, H., Natsume, M., ... & Kasahara, H. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences, 108(45), 18512-18517. [Link]

  • Discovery of Auxin | Discoveries in Plant Biology - World Scientific Publishing. (n.d.). Retrieved February 10, 2026, from [Link]

  • The Discovery of Auxins: Charles Darwin & Plant Growth! | Class 10 Biology - YouTube. (2025, July 31). Retrieved February 10, 2026, from [Link]

  • Plant hormones – discovery timeline. (2016). Teachit Science. Retrieved February 10, 2026, from [Link]

  • Cohen, J. D., & Slovin, J. P. (n.d.). AUXIN HISTORY: FROM COLEOPTILES, ARABIDOPSIS, AND STRAWBERRIES, THE REGULATORY SIGNAL FOR PLANT GROWTH - CABI Digital Library. Retrieved February 10, 2026, from [Link]

  • Biosynthesis of Auxin | PPTX - Slideshare. (n.d.). Retrieved February 10, 2026, from [Link]

  • New mechanism for the plant hormone auxin discovered - ISTA. (2018, June 25). Retrieved February 10, 2026, from [Link]

  • Signaling pathways to the nucleus | ScienceDaily. (2018, March 16). Retrieved February 10, 2026, from [Link]

  • Korasick, D. A., Enders, T. A., & Strader, L. C. (2013). Auxin Activity: Past, present, and Future. American Journal of Botany, 100(11), 2201-2216. [Link]

  • Plants on the Move! Experiments with Phototropism - Science Buddies. (2022, March 3). Retrieved February 10, 2026, from [Link]

  • Plant Hormones - Biology - askIITians. (n.d.). Retrieved February 10, 2026, from [Link]

  • Liscum, E. (2009). Understanding phototropism: from Darwin to today. Journal of Experimental Botany, 60(13), 3595-3597. [Link]

  • The discovery of the chemical nature of the plant hormone auxin - PubMed. (2002, May 15). Retrieved February 10, 2026, from [Link]

  • 39.5.1: Auxin - Biology LibreTexts. (2021, December 16). Retrieved February 10, 2026, from [Link]

  • 30.19: Plant Sensory Systems and Responses - Blue Light Response - Biology LibreTexts. (2024, November 22). Retrieved February 10, 2026, from [Link]

  • History of Plant Hormone Research — Professur für Pflanzenphysiologie - TU Dresden. (2021, December 1). Retrieved February 10, 2026, from [Link]

  • F.W. Went experiment isolating Auxins from coleoptile tips - YouTube. (2022, January 28). Retrieved February 10, 2026, from [Link]

  • An auxin research odyssey: 1989–2023 - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

  • Recreating Darwin's experiments - English Heritage. (n.d.). Retrieved February 10, 2026, from [Link]

  • Rapid auxin signaling: An ancient and conserved response in plants - The Innovation. (2024, April 17). Retrieved February 10, 2026, from [Link]

  • Phototropism: Bending towards Enlightenment - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • Indole-3-acetic acid - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Discovery of Auxin |Darwin's experiment, paal experiment, Boysen - YouTube. (2021, June 21). Retrieved February 10, 2026, from [Link]

  • Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology - Biology Discussion. (2016, July 20). Retrieved February 10, 2026, from [Link]

  • Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Publishing. (2021, September 24). Retrieved February 10, 2026, from [Link]

Sources

"Methyl 4-(1H-indol-3-yl)butanoate" structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 4-(1H-indol-3-yl)butanoate

Abstract

This technical guide provides a comprehensive structural analysis of Methyl 4-(1H-indol-3-yl)butanoate, a methyl ester derivative of the well-known phytohormone Indole-3-butyric acid (IBA). Designed for researchers, chemists, and drug development professionals, this document outlines a robust methodology for the synthesis and purification of the target compound. The core of this guide is a detailed elucidation of its molecular structure using a multi-technique spectroscopic approach. We present a predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The rationale behind expected spectral features, chemical shifts, fragmentation patterns, and vibrational frequencies is explained in detail, grounded in established principles of organic spectroscopy and supported by data from analogous structures. This guide serves as a foundational reference for the unambiguous identification, characterization, and quality control of Methyl 4-(1H-indol-3-yl)butanoate in a laboratory setting.

Introduction: The Molecular Profile

Methyl 4-(1H-indol-3-yl)butanoate (C₁₃H₁₅NO₂) is an organic compound featuring a core indole heterocycle connected to a methyl butanoate side chain at the C3 position. It is the methyl ester of Indole-3-butyric acid (IBA), a compound widely recognized for its biological role as a plant hormone (auxin) that promotes root formation.[1][2] The esterification of IBA to its methyl ester modifies its polarity and may alter its bioavailability and metabolic pathways, making it a compound of interest for agrochemical research and as a synthetic intermediate. Indole derivatives, as a class, are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Therefore, a thorough understanding of the structural characteristics of this specific derivative is fundamental for any research or development application.

Caption: Molecular Structure of Methyl 4-(1H-indol-3-yl)butanoate.

Synthesis and Purification

Causality of Experimental Choice

The most direct and efficient synthesis of Methyl 4-(1H-indol-3-yl)butanoate is the Fischer esterification of commercially available Indole-3-butyric acid (IBA). This method is chosen for its reliability, use of inexpensive reagents (methanol and an acid catalyst), and straightforward procedure.[5] The reaction is an equilibrium process. To drive the reaction toward the product, a large excess of methanol is used as both a reagent and the solvent. An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[6]

Detailed Experimental Protocol: Fischer Esterification
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Indole-3-butyric acid (10.0 g, 49.2 mmol).

  • Reaction Setup: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the IBA is mostly dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 mL, ~37 mmol) dropwise to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in 100 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to afford the pure methyl ester as a pale yellow oil or low-melting solid.

G cluster_synthesis Synthesis cluster_workup Work-Up cluster_purification Purification A 1. Dissolve IBA in excess Methanol B 2. Add H₂SO₄ (catalyst) (Ice Bath) A->B C 3. Reflux (4-6 hours) B->C D 4. Evaporate excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ (aq) & Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Pure Product (Characterize) H->I

Caption: Workflow for the Synthesis and Purification of the Target Compound.

Structural Elucidation via Spectroscopic Methods

For unambiguous structural confirmation, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is required. Each technique provides complementary information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Analysis (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic indole protons, the aliphatic side-chain protons, and the methyl ester protons.

    • δ ~8.10 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and exchange.

    • δ 7.60-7.10 ppm (m, 4H): This multiplet region contains the signals for the four protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7).

    • δ ~7.00 ppm (s, 1H): A singlet or narrow multiplet for the C2-H proton of the indole ring.

    • δ 3.68 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group.

    • δ ~2.75 ppm (t, J = 7.5 Hz, 2H): A triplet for the two protons on the carbon adjacent to the indole ring (CαH₂). They are split by the neighboring CβH₂ protons.

    • δ ~2.35 ppm (t, J = 7.5 Hz, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (CγH₂). They are split by the CβH₂ protons.

    • δ ~2.00 ppm (quint, J = 7.5 Hz, 2H): A quintet (or pentet) for the central methylene protons (CβH₂), which are split by the two adjacent methylene groups.

  • ¹³C NMR Analysis (Predicted, 125 MHz, CDCl₃): The molecule possesses 13 unique carbon atoms, which will give rise to 13 distinct signals. Predictions are based on general indole chemical shifts and data from close analogs.[7]

    • δ ~174.0 ppm: The carbonyl carbon (C=O) of the ester group.

    • δ ~136.5 ppm: The C-7a quaternary carbon of the indole ring.

    • δ ~127.5 ppm: The C-3a quaternary carbon of the indole ring.

    • δ ~122.5 - 118.5 ppm: A cluster of four signals for the CH carbons of the benzene ring (C-4, C-5, C-6) and the indole C-2.

    • δ ~115.0 ppm: The C-3 quaternary carbon, shifted upfield due to its attachment to the alkyl chain.

    • δ ~111.0 ppm: The C-7 CH carbon of the indole ring.

    • δ ~51.5 ppm: The methoxy carbon (-OCH₃) of the ester.

    • δ ~34.0 ppm: The Cγ carbon of the side chain (-CH₂-C=O).

    • δ ~26.0 ppm: The Cβ carbon of the side chain (-CH₂-CH₂-CH₂-).

    • δ ~24.5 ppm: The Cα carbon of the side chain (Indole-CH₂-).

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Indole N-H~8.10br s1H-
Indole C4-C77.60 - 7.10m4H~122.5, 121.5, 119.5, 111.0
Indole C2-H~7.00s1H~122.0
-OCH₃3.68s3H~51.5
Cα-H₂~2.75t2H~24.5
Cγ-H₂~2.35t2H~34.0
Cβ-H₂~2.00quint2H~26.0
C=O---~174.0
Indole Quats---~136.5 (C7a), ~127.5 (C3a), ~115.0 (C3)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that act as a molecular fingerprint.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 217 , corresponding to the molecular formula C₁₃H₁₅NO₂.

  • Key Fragmentation Pathways: The fragmentation will be dominated by the stable indole moiety. The mass spectrum of the parent acid, IBA, shows a dominant base peak at m/z 130, and the same is expected for the methyl ester.[8]

    • m/z 130 (Base Peak): This highly abundant ion corresponds to the [C₉H₈N]⁺ fragment, the stable 3-methyl-indole (skatole) cation. It is formed by benzylic cleavage of the side chain with a subsequent hydrogen rearrangement. This is the most characteristic fragment for 3-substituted indoles with an alkyl chain.

    • m/z 186: Resulting from the loss of a methoxy radical (•OCH₃, -31 Da) from the molecular ion.

    • m/z 158: Formed by the loss of the entire methoxycarbonyl group (•COOCH₃, -59 Da).

    • m/z 74 (McLafferty Rearrangement): A potential fragment arising from a McLafferty rearrangement, characteristic of esters with a sufficiently long alkyl chain.[9][10] This involves the transfer of a gamma-hydrogen (from the Cα position) to the carbonyl oxygen, followed by cleavage of the Cβ-Cγ bond.

G M [M]⁺• m/z 217 F1 Loss of •OCH₃ (-31) M->F1 F2 Benzylic Cleavage + H-rearrangement M->F2 F3 McLafferty Rearrangement M->F3 I186 [M - OCH₃]⁺ m/z 186 F1->I186 I130 [C₉H₈N]⁺ Base Peak m/z 130 F2->I130 I74 [C₃H₆O₂]⁺• m/z 74 F3->I74

Sources

An In-Depth Technical Guide to Methyl 4-(1H-indol-3-yl)butanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic system that forms the core of a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and anti-HIV properties.[1][2] This guide focuses on a specific derivative, Methyl 4-(1H-indol-3-yl)butanoate, providing a comprehensive overview of its synthesis, chemical characteristics, and its role in both agriculture and drug discovery.

Physicochemical Properties and Structural Elucidation

While specific experimental data for Methyl 4-(1H-indol-3-yl)butanoate is not abundantly available in the public domain, its properties can be reliably inferred from its parent compound, Indole-3-butyric acid (IBA), and its close structural analog, Methyl 3-(1H-indol-3-yl)propanoate.

Predicted Physicochemical Data
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₅NO₂Chemical structure
Molecular Weight 217.26 g/mol Chemical structure
Appearance Likely a white to off-white crystalline solid or oilGeneral properties of similar esters and IBA[3]
Solubility Low solubility in water, soluble in organic solvents like ethanol, methanol, and dichloromethaneGeneral characteristics of esters and IBA[3]
Melting Point Expected to be lower than the parent acid (IBA, 125 °C)Esterification typically reduces melting point[3]
Structural Analysis: Insights from a Close Analog

Detailed crystallographic data for the closely related Methyl 3-(1H-indol-3-yl)propanoate (C₁₂H₁₃NO₂) provides valuable insights into the expected molecular geometry of the title compound.[1][2] The molecule is expected to adopt an essentially planar conformation. In the crystalline state, intermolecular N—H⋯O hydrogen bonds are likely to be a key feature, forming chains of molecules.[1][2]

Table of Crystallographic Data for Methyl 3-(1H-indol-3-yl)propanoate [1][2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.893 (5)
b (Å) 9.146 (8)
c (Å) 18.052 (10)
β (°) 111.27 (3)
Volume (ų) 1060.5 (13)

Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

The synthesis of Methyl 4-(1H-indol-3-yl)butanoate is primarily achieved through the esterification of its parent carboxylic acid, Indole-3-butyric acid (IBA). The overall synthetic strategy can be conceptualized as a two-step process: the synthesis of IBA followed by its esterification.

Step 1: Synthesis of Indole-3-butyric Acid (IBA)

The industrial synthesis of IBA often involves the reaction of indole with butyrolactone in the presence of a strong base. However, for laboratory-scale synthesis, a common approach is the reaction of indole with a suitable four-carbon synthon.

Conceptual Workflow for IBA Synthesis

IBA_Synthesis Indole Indole Reaction1 Friedel-Crafts Acylation (Conceptual) Indole->Reaction1 ButyrylChloride Butyryl Chloride / Base ButyrylChloride->Reaction1 Intermediate Acylated Indole Intermediate Reaction1->Intermediate Reduction Reduction (e.g., Wolff-Kishner or Clemmensen) Intermediate->Reduction IBA Indole-3-butyric Acid (IBA) Reduction->IBA

Caption: Conceptual workflow for the synthesis of Indole-3-butyric Acid (IBA).

Step 2: Fischer Esterification of Indole-3-butyric Acid

The conversion of IBA to its methyl ester is a classic example of a Fischer esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6]

Detailed Experimental Protocol (Hypothetical)

  • Materials:

    • Indole-3-butyric acid (IBA)

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Indole-3-butyric acid.

    • Add a significant excess of anhydrous methanol, which acts as both the reactant and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent suitable for extraction.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(1H-indol-3-yl)butanoate.

    • The crude product can be further purified by column chromatography on silica gel.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Reaction Steps Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Product Methyl 4-(1H-indol-3-yl)butanoate Deprotonation->Product IBA Indole-3-butyric Acid IBA->Protonation Methanol Methanol Methanol->Nucleophilic_Attack Catalyst H⁺ Catalyst Catalyst->Protonation

Caption: Mechanism of Fischer Esterification for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 4-(1H-indol-3-yl)butanoate. The following techniques are standard for this purpose.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their neighboring environments. Expected signals would include those for the indole ring protons, the methylene protons of the butyrate chain, and the methyl ester protons.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present, with characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretch.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Biological Activity and Applications

The biological activities of Methyl 4-(1H-indol-3-yl)butanoate are primarily inferred from its parent compound, IBA, and other related indole derivatives.

Plant Growth Regulation

Indole-3-butyric acid is a well-known plant hormone belonging to the auxin family.[3] It is widely used in horticulture and agriculture to promote root formation in plant cuttings and to enhance overall plant growth and development.[9] The mechanism of action is believed to involve its conversion in vivo to indole-3-acetic acid (IAA), the major plant auxin, through a process similar to fatty acid β-oxidation.[3][10] This conversion is followed by the generation of nitric oxide (NO) in peroxisomes, which is a key signaling molecule in auxin-induced root development.[11] It is plausible that Methyl 4-(1H-indol-3-yl)butanoate acts as a pro-drug in plants, being hydrolyzed to IBA and subsequently converted to IAA to exert its auxin activity.

Proposed Auxin Signaling Pathway

Auxin_Pathway cluster_1 Cellular Processes Ester_Hydrolysis Methyl 4-(1H-indol-3-yl)butanoate (Hydrolysis) IBA_to_IAA IBA to IAA Conversion (Peroxisomal β-oxidation) Ester_Hydrolysis->IBA_to_IAA NO_Production Nitric Oxide (NO) Production IBA_to_IAA->NO_Production Gene_Expression Modulation of Gene Expression NO_Production->Gene_Expression Root_Development Lateral Root Formation Gene_Expression->Root_Development

Caption: Proposed mechanism of action for Methyl 4-(1H-indol-3-yl)butanoate as a plant growth regulator.

Potential in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

There is growing interest in indole-3-butyric acid derivatives as potential therapeutic agents, particularly as inhibitors of histone deacetylases (HDACs).[12][13] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[13][14] The inhibition of HDACs can lead to histone hyperacetylation, which is associated with the activation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][16]

While direct studies on the HDAC inhibitory activity of Methyl 4-(1H-indol-3-yl)butanoate are lacking, derivatives of IBA have shown potent inhibition of HDACs, with some compounds exhibiting IC₅₀ values in the nanomolar range against specific HDAC isoforms.[12] This suggests that the indole-3-butyrate scaffold is a promising starting point for the design of novel HDAC inhibitors. The methyl ester itself may serve as a valuable intermediate or a lead compound for further structural modifications to optimize its potency and selectivity as an HDAC inhibitor.

Conclusion and Future Directions

Methyl 4-(1H-indol-3-yl)butanoate is a molecule of interest due to its close relationship with the plant hormone indole-3-butyric acid and the established therapeutic potential of the indole scaffold. While a comprehensive set of experimental data for this specific compound is not yet widely available, its synthesis can be readily achieved through standard organic chemistry techniques. Its biological activity is likely to encompass both plant growth regulation and potential as a scaffold for the development of new therapeutic agents, particularly in the field of oncology through HDAC inhibition.

Future research should focus on the detailed experimental characterization of Methyl 4-(1H-indol-3-yl)butanoate, including its full spectroscopic and physicochemical profiling. Furthermore, a thorough evaluation of its biological activity, including its efficacy as an auxin and its potential as an HDAC inhibitor, is warranted. Such studies will provide a more complete understanding of this intriguing indole derivative and pave the way for its potential applications in both agriculture and medicine.

References

  • Indole-3-butyric acid. In: Wikipedia. Accessed January 31, 2026. [Link]

  • Schlicht M, et al. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. New Phytol. 2013;199(3):765-777. doi:10.1111/nph.12377
  • Hou RB, Li DF. Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 8):o2121. doi:10.1107/S1600536811028595
  • US Environmental Protection Agency. Fact Sheet for Indole-3-Butyric Acid. Published March 1992. Accessed January 31, 2026. [Link]

  • Power Grown. Indole-3-Butyric Acid Stimulates and Controls Plant Growth. Published April 6, 2019. Accessed January 31, 2026. [Link]

  • Sher Khan R, et al. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Front Plant Sci. 2019;10:733. doi:10.3389/fpls.2019.00733
  • De Klerk GJ, et al. Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments. J Exp Bot. 2011;62(9):3095-3103. doi:10.1093/jxb/err027
  • Wang Y, et al. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):435-446. doi:10.1080/14756366.2020.1870457
  • Godlewska K, et al. Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. Antioxidants (Basel). 2022;11(9):1753. doi:10.3390/antiox11091753
  • Arkat USA. Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate xx. Accessed January 31, 2026. [Link]

  • Dybowski MP, et al. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Forensic Toxicol. 2021;39(2):335-348. doi:10.1007/s11419-021-00573-y
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. Accessed January 31, 2026. [Link]

  • Davie JR. Inhibition of histone deacetylase activity by butyrate. J Nutr. 2003;133(7 Suppl):2485S-2493S. doi:10.1093/jn/133.7.2485S
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Updated November 16, 2022. Accessed January 31, 2026. [Link]

  • Reig G, et al. Effects of Auxin (Indole-3-butyric Acid) on Adventitious Root Formation in Peach-Based Prunus Rootstocks. Plants (Basel). 2022;11(7):877. doi:10.3390/plants11070877
  • CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google P
  • ResearchGate. Recently Discovered Plant Growth Regulators. Accessed January 31, 2026. [Link]

  • Li G, et al. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):435-446. doi:10.1080/14756366.2020.1870457
  • Waldecker M, et al. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. J Nutr Biochem. 2008;19(9):587-593. doi:10.1016/j.jnutbio.2007.08.002
  • ResearchGate. Fischer Esterification of the Unsaturated 3-Butenoic Acid with Methyl Alcohol. Accessed January 31, 2026. [Link]

  • Koc K, et al. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619
  • Ludwig-Müller J. Indole-3-butyric acid in plants: occurrence, synthesis, metabolism and transport. Physiol Plant. 2000;109(2):127-135. doi:10.1034/j.1399-3054.2000.100201.x
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Accessed January 31, 2026. [Link]

  • ResearchGate. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Accessed January 31, 2026. [Link]

  • ResearchGate. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot. Accessed January 31, 2026. [Link]

  • Wang Y, et al. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):435-446. doi:10.1080/14756366.2020.1870457
  • MDPI. Chromatographic Analysis and Enzyme Inhibition Potential of Reynoutria japonica Houtt.: Computational Docking, ADME, Pharmacokinetic, and Toxicokinetic Analyses of the Major Compounds. Accessed January 31, 2026. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. Accessed January 31, 2026. [Link]

  • ResearchGate. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Accessed January 31, 2026. [Link]

  • ResearchGate. Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Accessed January 31, 2026. [Link]

  • The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Published December 27, 2016. Accessed January 31, 2026. [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Accessed January 31, 2026. [Link]

  • Khan I, et al. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. J Biomol Struct Dyn. 2023;41(16):7836-7852. doi:10.1080/07391102.2022.2120045
  • Ali B, et al. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot. PLoS One. 2020;15(12):e0243493. doi:10.1371/journal.pone.0243493
  • Gottlieb HE, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J Org Chem. 2010;75(20):6996-7000. doi:10.1021/jo101364c
  • MDPI. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Accessed January 31, 2026. [Link]

  • Beaver LM, et al. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors. Nutrients. 2015;7(11):9057-9074. doi:10.3390/nu7115456
  • Hou RB, Li DF. Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 8):o2121. doi:10.1107/S1600536811028595
  • Cassán F, et al. Plant growth-promoting abilities of Methylobacterium sp. 2A involve auxin-mediated regulation of the root architecture. Plant Cell Environ. 2024;47(9):2879-2895. doi:10.1111/pce.15116
  • Mayhew CA, et al. Gas-phase chemical ionization of 4-alkyl branched-chain carboxylic acids and 3-methylindole using H3O+, NO+, and O2+ ions. J Mass Spectrom. 2021;56(1):e4663. doi:10.1002/jms.4663
  • Madhu B, et al. Histone Deacetylase Inhibition Results in a Common Metabolic Profile Associated With HT29 Differentiation. J Proteome Res. 2016;15(6):1926-1936. doi:10.1021/acs.jproteome.6b00130
  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Accessed January 31, 2026. [Link]

  • Wössner N, et al. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem. 2019;14(16):1549-1561. doi:10.1002/cmdc.201900355
  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical. Accessed January 31, 2026. [Link]

Sources

Technical Guide: Research Horizons of Methyl 4-(1H-indol-3-yl)butanoate

[1]

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (IBA-Me) represents a critical junction compound in both plant physiology and medicinal chemistry.[1] Structurally, it is the methyl ester of Indole-3-butyric acid (IBA), a potent auxin.[1] However, its utility extends far beyond simple hormonal activity.[1] In synthetic organic chemistry, IBA-Me serves as a lipophilic "masked" synthon, allowing for the precise construction of indole-based pharmacophores—specifically histone deacetylase (HDAC) inhibitors and serotonin receptor modulators—without the solubility issues or side reactions associated with the free carboxylic acid.[1]

This guide outlines the compound's physicochemical profile, its role as a high-permeability auxin prodrug, and its application as a versatile intermediate in the synthesis of complex heterocycles.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4]

IBA-Me is distinct from its parent acid (IBA) primarily in its polarity and membrane transport characteristics.[1] The esterification of the carboxylic acid tail renders the molecule significantly more lipophilic, facilitating passive diffusion across lipid bilayers.[1]

PropertySpecification
IUPAC Name Methyl 4-(1H-indol-3-yl)butanoate
Common Name Indole-3-butyric acid methyl ester (IBA-Me)
CAS Number 15591-70-5
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
LogP (Predicted) ~3.2 (vs. ~2.3 for IBA)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water
Key Functional Groups Indole (C3-substituted), Methyl Ester

Synthetic Utility: The "Indole-Linker" Hub[1]

In medicinal chemistry, the four-carbon alkyl chain of IBA-Me provides an optimal "linker" length for bridging the indole scaffold (often used as a "cap" group) to a functional moiety.[1] The ester group is not the final target but a reactive handle.

Pathway A: Synthesis of HDAC Inhibitors

IBA-Me is the direct precursor to Indole-3-butyric hydroxamic acid, a pan-HDAC inhibitor.[1] The ester undergoes aminolysis with hydroxylamine. The four-carbon chain allows the hydroxamic acid zinc-binding group (ZBG) to reach the catalytic core of the HDAC enzyme while the indole sits in the hydrophobic pocket.[1]

Pathway B: Reduction to Linker Alcohols

For more complex scaffolds, such as piperazine-linked serotonin modulators, IBA-Me is reduced to 4-(1H-indol-3-yl)butan-1-ol.[1] This alcohol is then converted to a leaving group (tosylate/halide) for nucleophilic substitution.

Visualization of Synthetic Pathways[1]

SyntheticPathwaysIBAIndole-3-butyric Acid(Starting Material)IBAMeMethyl 4-(1H-indol-3-yl)butanoate(IBA-Me)IBA->IBAMeMeOH, H2SO4(Fischer Esterification)Alcohol4-(1H-indol-3-yl)butan-1-ol(Linker Alcohol)IBAMe->AlcoholLiAlH4, THF(Reduction)HydroxamicIndole-Hydroxamic Acid(HDAC Inhibitor)IBAMe->HydroxamicNH2OH, KOH(Aminolysis)BromideAlkyl Bromide/TosylateAlcohol->BromidePBr3 or TsClPiperazineIndole-Piperazine Drugs(Serotonin Modulators)Bromide->PiperazinePiperazine deriv.(SN2 Coupling)

Figure 1: Divergent synthetic pathways utilizing Methyl 4-(1H-indol-3-yl)butanoate as a central hub for medicinal chemistry.[1]

Biological Applications: The "Pro-Auxin" Mechanism[1]

In plant tissue culture and agricultural research, IBA-Me functions as a pro-auxin .[1] Unlike free IBA, which relies on specific influx carriers (AUX1/LAX) or pH-dependent trapping to enter cells, the methyl ester is sufficiently non-polar to diffuse freely through the plasma membrane.[1]

Mechanism of Action[1]
  • Uptake: Passive diffusion across the lipid bilayer.

  • Activation: Intracellular esterases hydrolyze the methyl ester, releasing free IBA.

  • Signal Transduction: Free IBA (or its conversion product, IAA) binds to TIR1/AFB receptors, triggering ubiquitin-mediated degradation of Aux/IAA repressors.[1]

Research Advantage: Using IBA-Me eliminates variables related to pH-dependent uptake efficiency in culture media, providing a more consistent intracellular concentration of the active hormone.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Primary application: Generating high-purity precursor from bulk IBA.[1]

Reagents:

  • Indole-3-butyric acid (IBA)[1][2][3]

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic) or Thionyl Chloride

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (49.2 mmol) of IBA in 100 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise. Alternatively, cool to 0°C and add 4.0 mL of Thionyl Chloride dropwise (generates HCl in situ).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low Rf) should disappear, replaced by the ester spot (high Rf).

  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL).

  • Wash: Wash the organic layer with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect >90% yield of a pale yellow oil or low-melting solid.[1]

Protocol 2: Reduction to 4-(1H-indol-3-yl)butan-1-ol

Primary application: Creating the linker for piperazine/alkaloid synthesis.[1]

Reagents:

  • Methyl 4-(1H-indol-3-yl)butanoate (from Protocol 1)[1][4]

  • Lithium Aluminum Hydride (LiAlH₄)[5]

  • Tetrahydrofuran (THF, dry)[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C.

  • Addition: Dissolve IBA-Me in dry THF and add dropwise to the LiAlH₄ suspension. Maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Filtration: Filter the granular precipitate through Celite.

  • Purification: Concentrate the filtrate. The resulting alcohol can be used directly or purified via flash chromatography (Hexane/EtOAc).

Analytical Validation

When characterizing IBA-Me, specific spectral fingerprints confirm the esterification and intact indole ring.[1]

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 3.66 ppm (s, 3H)Methyl ester singlet (-OCH₃).[1]
¹H NMR (CDCl₃) δ 8.00–8.10 ppm (br s, 1H)Indole N-H proton (confirms ring integrity).
IR Spectroscopy 1730–1740 cm⁻¹Strong C=O stretch (Ester). Distinct from acid C=O (~1700 cm⁻¹).
Mass Spectrometry m/z 217 [M]⁺Molecular ion peak.
Mass Spectrometry m/z 130Quinolinium ion (Indole-CH₂ fragment), characteristic of 3-substituted indoles.[1]

References

  • Labanauskas, L., et al. (2013).[5] "Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines." ResearchGate.

  • Sigma-Aldrich. (n.d.).[1] "Methyl 4-(1H-indol-3-yl)butanoate Product Sheet." Sigma-Aldrich.[1]

  • Woodward, A. W., & Bartel, B. (2005). "Auxin: Regulation, Action, and Interaction."[1] Annals of Botany. (Contextual grounding for auxin ester hydrolysis).

  • Topalca, N., et al. (2009).[3] "Influence of Indole-3-butyric acid on antioxidant defense systems in various tissues of rats." Food and Chemical Toxicology. (Demonstrates biological activity of the parent scaffold).

  • Rajakumar, P., et al. (2022).[6] "Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures." National Institutes of Health (PMC).

Safety and handling of "Methyl 4-(1H-indol-3-yl)butanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling of Methyl 4-(1H-indol-3-yl)butanoate An In-Depth Technical Guide for Research and Development

Part 1: Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (also known as Indole-3-butyric acid methyl ester) is a lipophilic derivative of the plant hormone Indole-3-butyric acid (IBA).[1] While widely utilized in plant physiology research as a prodrug or intermediate to study auxin transport and metabolism, its specific safety profile requires a nuanced understanding of both its indole core and its ester functionality.

This guide moves beyond generic safety data, synthesizing protocols from the physicochemical properties of the parent auxin and the kinetics of ester hydrolysis. It is designed for researchers requiring high-fidelity handling procedures to maintain both personnel safety and experimental integrity.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the molecule's structure is the first step in effective risk management. The indole moiety confers light sensitivity, while the methyl ester group increases lipophilicity compared to the free acid, potentially enhancing skin permeation.

PropertyDetail
Chemical Name Methyl 4-(1H-indol-3-yl)butanoate
Synonyms Indole-3-butyric acid methyl ester; IBA-Me
Parent Compound Indole-3-butyric acid (CAS: 133-32-4)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/temp)
Solubility Soluble in organic solvents (DMSO, Ethanol, DCM); Low water solubility
Stability Sensitive to light (photo-oxidation) and strong acids/bases (hydrolysis)

Part 3: Hazard Identification & Risk Assessment

As a research chemical, specific GHS data for the methyl ester may be limited. Therefore, a "read-across" approach from the parent compound (IBA) and general ester toxicology is required.

Core Hazards (Derived from IBA & Ester Functionality)
  • Acute Toxicity (Oral): The parent acid (IBA) is classified as Toxic if swallowed (H301) .[2][3] The ester should be treated with equal caution, as in vivo hydrolysis will release the free acid.

  • Skin & Eye Irritation: Likely causes skin irritation (H315 ) and serious eye irritation (H319 ).[2][3] The increased lipophilicity of the ester may facilitate faster dermal absorption than the free acid.

  • Respiratory Irritation: Inhalation of mists or dusts may cause respiratory irritation (H335 ).[2]

  • Metabolic Byproducts: Hydrolysis releases Methanol , though at research scales (mg to g), the molar quantity of methanol is typically below the threshold for acute systemic toxicity unless ingestion is significant.

Diagram 1: Metabolic & Environmental Hydrolysis Pathway

This diagram illustrates the breakdown of the compound, highlighting why safety protocols must account for the parent acid's toxicity.

HydrolysisPathway Ester Methyl 4-(1H-indol-3-yl)butanoate (Lipophilic, Skin Permeable) Reaction Hydrolysis (Enzymatic/Chemical) Ester->Reaction Acid Indole-3-butyric Acid (IBA) (Toxic if Swallowed, Active Auxin) Reaction->Acid Major Metabolite Methanol Methanol (Solvent byproduct) Reaction->Methanol Minor Byproduct

Caption: Hydrolysis pathway showing conversion of the ester to the bioactive and toxic parent acid (IBA).[1]

Part 4: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and solubilization must occur inside a certified chemical fume hood .

  • Light Protection: Indole derivatives are prone to photo-oxidation, turning pink/brown upon degradation. Handle under amber light or wrap vessels in aluminum foil immediately.

Personal Protective Equipment (PPE) Matrix

The choice of gloves is critical due to the ester's solvent solubility and potential for permeation.

PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (Double gloving recommended)Standard protection against incidental contact.[1]
Gloves (Immersion) Butyl Rubber or Silver Shield™Required if handling concentrated solutions in organic solvents (e.g., DMSO/DCM) which can carry the solute through nitrile.[1]
Eye Protection Chemical Safety GogglesPrevent ocular exposure; standard safety glasses are insufficient for liquid splashes of irritants.[1]
Respiratory N95 (if solid/dust) or Half-mask (organic vapor)Required if aerosolization is possible or ventilation is compromised.[1]
Storage & Stability
  • Temperature: Store at -20°C . Low temperature retards hydrolysis and oxidation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the indole ring.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic ester.

Part 5: Emergency Response & First Aid

Diagram 2: Exposure Response Decision Tree

A logical flow for immediate action in case of accidental exposure.

EmergencyResponse Start Accidental Exposure Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse with Water (15m) 2. Remove Contacts 3. Seek Medical Attn Eye->ActionEye ActionIngest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Call Poison Control (Toxic) Ingest->ActionIngest

Caption: Decision tree for immediate first aid response based on exposure route.

  • Skin Contact: Do not use ethanol or DMSO to wash the skin, as these solvents will increase the absorption of the compound. Use copious amounts of soap and water.[2][4]

  • Spill Cleanup: Absorb liquid spills with vermiculite or sand. For solid spills, use a wet wipe to prevent dust generation. Place in a sealed container for hazardous waste disposal.

Part 6: Synthesis & Experimental Considerations

For researchers synthesizing this compound in-house (e.g., via Fischer esterification of IBA), additional hazards apply.

  • Reaction Hazard: The synthesis typically involves refluxing Indole-3-butyric acid with Methanol and a catalytic acid (Sulfuric or Hydrochloric acid).

    • Risk:[1][2][5][6][7] Methanol is flammable and toxic.[3] Concentrated acids are corrosive.

  • Workup: The ester is extracted into organic solvents (e.g., Dichloromethane).[8]

    • Protocol: Ensure complete removal of acid catalyst to prevent degradation during storage.

  • Verification: Verify purity via TLC (Silica; EtOAc:Hexane) or HPLC. Impurities often include unreacted IBA (acidic) or oxidation products (colored).

Part 7: Disposal & Environmental Stewardship

  • Classification: Treat as Hazardous Chemical Waste .

  • Method: Incineration in a chemical combustor equipped with an afterburner and scrubber is the preferred method.

  • Environmental Fate: Auxins are potent biological regulators. Do not allow release into drains or soil, as even trace amounts can disrupt local plant growth and aquatic ecosystems.

References

  • PubChem. (n.d.). 4-(1H-Indol-3-yl)butanoic acid (Parent Compound Data). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Carl Roth. (2024). Safety Data Sheet: Indole-3-butyric acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Indole Derivatives. Retrieved February 1, 2026, from [Link]

Sources

"Methyl 4-(1H-indol-3-yl)butanoate" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-(1H-indol-3-yl)butanoate Scaffolds Content Type: Technical Whitepaper / Synthetic & Medicinal Chemistry Guide Subject: Synthesis, Pharmacophore Optimization, and Biological Applications of Indole-3-Butanoate Derivatives.

Executive Summary: The Indole-Linker-Tail Paradigm

Methyl 4-(1H-indol-3-yl)butanoate (CAS: Derived from Acid 133-32-4) represents a pivotal intermediate in the "Indole-Linker-Tail" structural class. While the parent acid, Indole-3-butyric acid (IBA), is predominantly known as a potent plant growth regulator (auxin), the methyl ester and its structural analogs have emerged as privileged scaffolds in oncology and neuropharmacology.

This guide addresses the molecule not merely as a reagent, but as a pharmacophore template . The four-carbon (butyric) saturated chain provides a distinct spatial separation compared to the two-carbon (acetic) chain of serotonin or melatonin, making it geometrically optimal for targeting deep-pocket enzymes such as Histone Deacetylases (HDACs) .

Key Technical Value Proposition:

  • Lipophilicity: The methyl ester masks the polar carboxylic acid, significantly enhancing membrane permeability (logP modulation) for intracellular delivery before hydrolysis.

  • Linkerology: The C4 aliphatic chain serves as a "spacer" that is often superior to C2 or C3 linkers for bridging the Cap group (Indole) to the Zinc-Binding Group (ZBG) in metalloenzyme inhibitors.

Synthetic Architecture

The synthesis of Methyl 4-(1H-indol-3-yl)butanoate can be approached via two primary pathways: Direct Esterification (from commercially available IBA) or De Novo Ring Construction (Fischer Indole Synthesis).

Pathway A: Acid-Catalyzed Esterification (High Yield)

This is the preferred route for generating the methyl ester from the parent acid.

  • Reagents: Indole-3-butyric acid (IBA), Methanol (MeOH), Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Mechanism: Fisher esterification involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water.

Pathway B: Fischer Indole Synthesis (De Novo)

Used when the indole ring requires specific substitution (e.g., 5-methoxy, 5-fluoro) prior to chain attachment.

  • Reagents: Phenylhydrazine hydrochloride, Methyl 6-oxohexanoate (or equivalent aldehyde/ketone precursor), Zinc Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Aminal formation
    
    
    Ammonia elimination.
Visualization: Synthetic Workflow

Synthesis_Pathway Start_Acid Indole-3-Butyric Acid (IBA) Reaction_Ester Acid Catalyzed Esterification (MeOH, H2SO4) Start_Acid->Reaction_Ester Reflux 4h Start_Hydrazine Substituted Phenylhydrazine Reaction_Fischer Fischer Indole Cyclization (ZnCl2, Heat) Start_Hydrazine->Reaction_Fischer Aldehyde Methyl 6-oxohexanoate Aldehyde->Reaction_Fischer Inter_Hydrazone Arylhydrazone Intermediate Product Methyl 4-(1H-indol-3-yl)butanoate (Target Scaffold) Inter_Hydrazone->Product Cyclization Reaction_Ester->Product 95% Yield Reaction_Fischer->Inter_Hydrazone Transient

Figure 1: Dual synthetic pathways for accessing the Methyl Indole-3-butanoate scaffold. Pathway A is preferred for the unsubstituted core; Pathway B allows for ring functionalization.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The utility of this scaffold lies in its modularity. In drug discovery, particularly for HDAC inhibitors, the molecule is dissected into three domains:

DomainComponentFunction in Bioactivity
Cap Group Indole RingSurface Recognition: Interacts with the rim of the enzyme active site. Hydrophobic interactions (Trp, Phe residues).
Linker Butanoate Chain (C4)Channel Occupancy: The 4-carbon saturated chain is the optimal length to traverse the narrow hydrophobic channel of Class I HDACs without steric clash.
ZBG Methyl Ester (Precursor)Zinc Binding: The ester is a prodrug. In vivo, it must be hydrolyzed to the acid or converted synthetically to a Hydroxamic Acid (-CONHOH) or Benzamide to chelate the Zinc (

) ion at the active site.
Critical Analogs and Modifications
  • HDAC Inhibitors (Panobinostat Analogs): The methyl ester is converted to a hydroxamic acid. The indole nitrogen (N1) is often substituted with a benzyl or phenyl group to increase potency against HDAC6.

  • Melatonin Agonists: The ester is converted to an amide. The C4 chain provides a different receptor subtype selectivity profile compared to the C2 (melatonin) chain.

Experimental Protocols

Protocol 4.1: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Standard Operating Procedure (SOP) for Lab Scale (10 mmol)

Materials:

  • Indole-3-butyric acid (2.03 g, 10 mmol)

  • Methanol, anhydrous (20 mL)

  • Sulfuric acid, conc. (0.5 mL)

  • Sodium bicarbonate (sat. aq.)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-butyric acid in 20 mL of anhydrous methanol.

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product (ester) will have a higher

    
     than the starting acid.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.

  • Neutralization: Pour residue into 50 mL ice water. Neutralize with saturated

    
     until pH ~8.
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Evaporate solvent. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

  • Yield: Expect ~90-95% as a pale yellow/brown oil or low-melting solid.

Protocol 4.2: HDAC Inhibition Assay (Fluorometric)

Validating the bioactivity of the hydroxamic acid derivative of the scaffold.

Rationale: The methyl ester itself is inactive against HDACs in vitro; it must be converted to the hydroxamic acid (via reaction with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


). This protocol assumes the derivative has been prepared.[1][2]
  • Enzyme Source: HeLa nuclear extract or recombinant HDAC1/6.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Reaction:

    • Incubate enzyme + Inhibitor (Indole-butanoate derivative) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) for 15 min at 37°C.

    • Add Substrate (50

      
      M) and incubate for 30 min.
      
    • Stop reaction with Developer solution (Trypsin/Trichostatin A).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Biological Mechanism of Action (HDAC Inhibition)

The following diagram illustrates how the Indole-Butanoate scaffold (modified with a Zinc Binding Group) interacts with the Histone Deacetylase active site.

HDAC_Mechanism Inhibitor Indole-Butanoate Derivative (Inhibitor) Cap_Region Indole Ring (Cap Group) Inhibitor->Cap_Region Linker_Region C4 Butyl Chain (Linker) Inhibitor->Linker_Region ZBG_Region Hydroxamic Acid/Benzamide (Zinc Binding Group) Inhibitor->ZBG_Region Enzyme HDAC Active Site (Target) Target_Rim Enzyme Surface Rim (Hydrophobic Pocket) Cap_Region->Target_Rim Pi-Pi Stacking Target_Tunnel Hydrophobic Tunnel (11 Angstrom Depth) Linker_Region->Target_Tunnel Van der Waals Interaction Target_Zinc Zinc Ion (Zn2+) (Catalytic Core) ZBG_Region->Target_Zinc Chelation (Block Deacetylation)

Figure 2: Pharmacophore mapping of Indole-Butanoate derivatives within the HDAC active site. The C4 linker is critical for spanning the tunnel distance.

References

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[1][3] Significance: Establishes the C4-indole scaffold as a viable template for anticancer drugs, specifically targeting HDAC1 and HDAC6. URL:[Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation. Source: ACS Omega (2023). Significance: Details the synthesis of methyl esters and hydroxy-analogs of IBA, confirming the prodrug mechanism where the ester is hydrolyzed in vivo to the active acid. URL:[Link]

  • Design, synthesis and biological evaluation of novel indole-3-butyric acid derivatives. Source: European Journal of Medicinal Chemistry. Significance: Provides SAR data comparing chain lengths (acetic vs. butyric) and their impact on cytotoxicity in cancer cell lines. URL:[Link]

  • PubChem Compound Summary: Methyl indole-3-acetate (Analog Comparison). Source: National Center for Biotechnology Information (2025). Significance: Used for comparative physical property analysis between C2 (acetate) and C4 (butanoate) esters. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(1H-indol-3-yl)butanoate via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Fischer Indole Synthesis in Modern Drug Discovery

The Fischer indole synthesis, a classic name reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. This remarkably versatile and robust acid-catalyzed cyclization of arylhydrazones continues to be a pivotal strategy in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the anti-migraine triptan class of drugs.

This application note provides a comprehensive guide for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate, a valuable building block in drug development, utilizing the Fischer indole synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and address common challenges and troubleshooting strategies to ensure a high-yielding and successful synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this important synthetic transformation.

Mechanistic Insights: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed reactions. A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The synthesis of Methyl 4-(1H-indol-3-yl)butanoate from phenylhydrazine and methyl 5-oxopentanoate is no exception. The accepted mechanism involves the initial formation of a phenylhydrazone, which then undergoes a sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.

The key steps are as follows:

  • Phenylhydrazone Formation: The reaction is initiated by the condensation of phenylhydrazine with the ketone moiety of methyl 5-oxopentanoate under acidic conditions to form the corresponding phenylhydrazone intermediate.

  • Tautomerization to the Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine isomer.

  • -Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon leads to the formation of a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclized intermediate to yield the stable, aromatic indole ring of Methyl 4-(1H-indol-3-yl)butanoate.

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Methyl 5-oxopentanoate Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization & Cyclization Diimine->Aromatization Cyclized_Intermediate Cyclized Intermediate (Aminal) Aromatization->Cyclized_Intermediate Elimination Elimination of Ammonia (NH3) Cyclized_Intermediate->Elimination Product Methyl 4-(1H-indol-3-yl)butanoate Elimination->Product Experimental_Workflow Start Start Step1 Step 1: Phenylhydrazone Formation - Combine phenylhydrazine, methyl 5-oxopentanoate,  and acetic acid. - Heat at 60-70°C for 1 hour. Start->Step1 Step2 Step 2: Fischer Indole Cyclization - Add polyphosphoric acid (PPA). - Heat at 100-110°C for 2-3 hours. Step1->Step2 Workup Step 3: Reaction Workup - Cool and quench with ice-water. - Neutralize with sodium bicarbonate. - Extract with dichloromethane (DCM). Step2->Workup Purification Step 4: Purification - Dry organic layer with sodium sulfate. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification End End Product: Methyl 4-(1H-indol-3-yl)butanoate Purification->End

Figure 2: A streamlined workflow for the synthesis of Methyl 4-(1H-indol-3-yl)butanoate.

Part 1: Phenylhydrazone Formation (In Situ)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenylhydrazine (10.81 g, 0.1 mol) and methyl 5-oxopentanoate (13.01 g, 0.1 mol).

  • Under a gentle stream of nitrogen, add glacial acetic acid (50 mL).

  • Heat the reaction mixture to 60-70 °C with stirring for 1 hour. The color of the solution will typically change, indicating the formation of the phenylhydrazone. It is common practice to proceed directly to the next step without isolating the intermediate.

Part 2: Fischer Indole Cyclization

  • Carefully add polyphosphoric acid (PPA) (50 g) to the reaction mixture in portions. Caution: The addition of PPA is exothermic.

  • Increase the temperature of the reaction mixture to 100-110 °C and stir vigorously for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • The reaction is complete when the starting phenylhydrazone spot has disappeared.

Part 3: Workup and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice (200 g) in a large beaker with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 4: Purification

  • The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to yield Methyl 4-(1H-indol-3-yl)butanoate as a pale yellow oil or a low-melting solid.

Troubleshooting and Scientific Rationale

Problem Potential Cause Suggested Solution & Rationale
Low Yield Incomplete reaction.Increase the reaction time or temperature for the cyclization step. The high viscosity of PPA can sometimes hinder efficient mixing and heat transfer.
Degradation of the product.Harsh acidic conditions can lead to side reactions. Consider using a milder catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or performing the reaction at a lower temperature for a longer duration.
Formation of Multiple Products Isomeric indole formation.For unsymmetrical ketones, there is a possibility of forming two different indole isomers. The choice of acid catalyst can influence the regioselectivity. Stronger acids tend to favor the formation of the less substituted enamine intermediate.
Dark-colored Product Air oxidation of the indole ring.Indoles, especially electron-rich ones, can be sensitive to air oxidation. Perform the reaction under an inert atmosphere (nitrogen or argon) and minimize exposure to air during workup and purification.
Difficulty in Purification Presence of polar impurities.Unreacted phenylhydrazine or acidic byproducts can complicate purification. A thorough aqueous workup, including a bicarbonate wash, is crucial. If polar impurities persist, a second column chromatography run may be necessary.

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of Methyl 4-(1H-indol-3-yl)butanoate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide presented in this application note offer a solid foundation for the successful synthesis of this valuable intermediate, facilitating its application in the development of novel therapeutics and other advanced materials.

References

  • Boruah, M., & Boruah, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54138-54165. Available from: [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567-2589. Available from: [Link]

  • Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(13), 4293-4299. Available from: [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available from: [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. (2023, November 28). Fischer indole synthesis. In Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). The... [Image]. Available from: [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2589. Available from: [Link]

  • TSI Journals. (n.d.). Purification and determination of 3-indole-butyric acid and. Available from: [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available from: [Link]

  • University of California, Irvine. (n.d.). Indoles. Available from: [Link]

  • ARKAT USA, Inc. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. Available from: [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Available from: [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 29(23), 5201. Available from: [Link]

  • Google Patents. (n.d.). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

A Robust Isocratic RP-HPLC Method for the Quantification of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-(1H-indol-3-yl)butanoate. This compound, featuring an indole core, is relevant in synthetic chemistry and as a potential intermediate in pharmaceutical development. The described method utilizes a standard C18 stationary phase with a mobile phase of acetonitrile and water, modified with formic acid to ensure optimal peak symmetry and reproducibility. Detection is performed via UV absorbance, leveraging the indole moiety's strong chromophore. This protocol is designed for implementation in research, quality control, and drug development environments, providing a self-validating system grounded in established chromatographic principles and regulatory standards.

Introduction: The Analytical Challenge

Methyl 4-(1H-indol-3-yl)butanoate is a moderately non-polar molecule containing an indole functional group. The indole ring system is a common scaffold in biologically active compounds and natural products, such as indole alkaloids.[1][2][3] The development of a reliable analytical method is paramount for monitoring reaction progress, assessing purity, and performing quantitative assays in various stages of research and development.

The primary challenge in the HPLC analysis of indole-containing compounds is managing the potential for peak tailing. This phenomenon often arises from secondary interactions between the slightly basic indole nitrogen and residual acidic silanol groups on the silica-based stationary phase.[4] This protocol directly addresses this issue through strategic mobile phase optimization. The objective of this guide is to provide a comprehensive, scientifically-grounded protocol that is both readily deployable and compliant with standard validation principles.

Chromatographic Method Development: A Rationale-Driven Approach

The selection of each parameter was based on the physicochemical properties of Methyl 4-(1H-indol-3-yl)butanoate and fundamental principles of chromatography.

Foundational Choice: Reversed-Phase Chromatography

The analyte possesses a butanoate chain and an aromatic indole system, conferring significant hydrophobic character. This makes reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase, the ideal separation mode.[5] The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[4]

Stationary Phase: The C18 Workhorse

A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobicity and versatility in separating a broad range of non-polar to moderately polar compounds.[3][6] The high surface area of the bonded C18 chains provides ample opportunity for the hydrophobic interactions necessary for retaining the analyte.

Mobile Phase Optimization: Ensuring Peak Integrity

The mobile phase is the most critical factor in achieving a successful separation.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. For aromatic compounds, acetonitrile often provides superior peak shapes and lower operating pressures.[7]

  • Aqueous Component & pH Control: The use of an acidic modifier is essential. Unmodified silica surfaces contain silanol groups (Si-OH), which can be deprotonated at pH levels above 3-4, creating negatively charged sites (Si-O⁻). These sites can engage in undesirable ionic interactions with the analyte, leading to significant peak tailing.[4] By adding 0.1% formic acid to the aqueous phase, the mobile phase pH is lowered to approximately 2.7. This serves two purposes:

    • It keeps the surface silanol groups protonated (Si-OH), neutralizing their negative charge.

    • It ensures the indole nitrogen remains consistently protonated, preventing mixed-mode interactions. The result is a separation dominated by a single, predictable hydrophobic mechanism, yielding sharp and symmetrical peaks.

  • Composition (Isocratic Elution): For the analysis of a single, well-defined compound, an isocratic method (constant mobile phase composition) is preferable to a gradient method. Isocratic methods are more robust, have shorter equilibration times, and exhibit greater long-term reproducibility. The optimal ratio was determined to be 60:40 (v/v) Acetonitrile:Water (containing 0.1% Formic Acid) to achieve a suitable retention time, typically between 3 and 10 minutes.

UV Detection Wavelength Selection

The indole ring of the analyte contains a conjugated π-electron system, making it a strong ultraviolet (UV) chromophore. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.

  • High Sensitivity: A primary wavelength of 220 nm is selected for maximum sensitivity, as this corresponds to a strong π→π* electronic transition in the indole ring.

  • High Selectivity: A secondary wavelength of 280 nm is used for enhanced selectivity. While absorbance is lower at this wavelength, fewer potential impurities are likely to interfere, making it useful for confirmation and purity analysis in complex matrices.

Experimental Protocol & Workflow

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, >99%)

    • Methyl 4-(1H-indol-3-yl)butanoate reference standard.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Data Presentation: Optimized Chromatographic Conditions

All quantitative parameters for the method are summarized in the table below for quick reference.

ParameterOptimized Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelengths 220 nm (Primary, for quantification), 280 nm (Secondary)
Run Time 10 minutes
Standard Diluent Mobile Phase
Detailed Step-by-Step Methodology
  • Aqueous Phase (B): To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade water in a clean media bottle. Mix thoroughly.

  • Organic Phase (A): Use HPLC-grade acetonitrile directly.

  • Final Mobile Phase: In a separate 1 L media bottle, combine 600 mL of Acetonitrile (A) and 400 mL of the Aqueous Phase (B).

  • Sonicate the final mobile phase for 10-15 minutes to degas.

  • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of Methyl 4-(1H-indol-3-yl)butanoate reference standard and transfer it to a 25-mL Class A volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50-mL Class A volumetric flask and dilute to the mark with the mobile phase. This solution can be used for system suitability and quantification.

  • Filter the final solution through a 0.45 µm syringe filter before placing it in an HPLC vial.

  • Accurately weigh an amount of sample expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100-mL volumetric flask, dissolve, and dilute to the mark with the mobile phase. This creates a target concentration of 100 µg/mL.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow Diagram

The following diagram outlines the logical flow of the analytical process, from initial setup to final reporting.

HPLC_Workflow prep 1. Prepare Mobile Phase & Standards/Samples equilibrate 2. Equilibrate HPLC System (Flow mobile phase for 20-30 min) prep->equilibrate sst 3. Perform System Suitability Test (e.g., 5 replicate injections of standard) equilibrate->sst check_sst 4. Check SST Criteria (Tailing, RSD, Plates) sst->check_sst inject 5. Inject Samples & Bracketing Standards check_sst->inject Criteria Met troubleshoot Troubleshoot System (Check for leaks, bubbles, column issues) check_sst->troubleshoot Criteria Not Met acquire 6. Acquire & Process Data (Integrate peaks, generate calibration curve) inject->acquire troubleshoot->equilibrate report 7. Report Final Results acquire->report

Caption: HPLC analytical workflow from preparation to reporting.

System Validation: Ensuring Trustworthy Data

For an analytical method to be trustworthy, it must be demonstrated as suitable for its intended purpose. This is achieved through system suitability testing and method validation.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the working standard solution multiple times (n=5 is typical) and evaluating key performance indicators as defined by pharmacopeias like the USP.[8][9]

SST ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates undesirable secondary interactions (e.g., with silanols).
Theoretical Plates (N) N ≥ 2000Measures column efficiency and how well-packed the column is. Higher numbers indicate sharper peaks.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the autosampler and pump.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability and consistency of the pump's flow rate and mobile phase composition.
Method Validation Principles (ICH Q2(R1))

While a full validation study is beyond the scope of this note, the developed method is designed to meet the criteria outlined in the ICH Q2(R1) guidelines.[10][11] The objective of validation is to demonstrate suitability for purpose.[12] Key validation attributes include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of a DAD to check for peak purity contributes to this.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10] For an assay, this is typically 80-120% of the target concentration.[10]

Conclusion

This application note provides a comprehensive, robust, and scientifically-justified isocratic RP-HPLC method for the analysis of Methyl 4-(1H-indol-3-yl)butanoate. The systematic approach to method development, particularly the use of an acidified mobile phase to mitigate peak tailing, results in excellent peak shape and reproducibility. The protocol includes detailed step-by-step instructions and established system suitability criteria, making it suitable for direct implementation in regulated and research environments. This method serves as a reliable tool for ensuring the quality and purity of this important indole derivative.

References

  • Wikipedia. (2023, December 27). Methyl butyrate. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2011, July). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 1, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 4-(methyl thio) butyrate. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. Retrieved February 1, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(2-methyl-1H-indol-3-yl)-4-phenylbutan-2-one. Retrieved February 1, 2026, from [Link]

  • ScienceDirect. (n.d.). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Retrieved February 1, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 1, 2026, from [Link]

  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Analysis of Indole Alkaloids from Leaves of Catharanthus roseus by Means of Supercritical Fluid Chromatography/ Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • Waters. (n.d.). Changes to USP Chapter 621 for Chromatography. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2014, October). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved February 1, 2026, from [Link]

  • PubMed. (2011). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. Retrieved February 1, 2026, from [Link]

  • Axion Labs (via YouTube). (2023, August 24). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 1, 2026, from [Link]

  • Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Retrieved February 1, 2026, from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved February 1, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Retrieved February 1, 2026, from [Link]

  • SlideShare. (2016, August 23). ICH Q2 Analytical Method Validation. Retrieved February 1, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved February 1, 2026, from [Link]

  • Revue Roumaine de Chimie. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved February 1, 2026, from [Link]

  • MDPI. (2012, June 28). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved February 1, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024, May). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved February 1, 2026, from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q2 Analytical Validation. Retrieved February 1, 2026, from [Link]

  • Scribd. (2021, January 5). USP-NF 621 Chromatography. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2009, August 15). Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate. Retrieved February 1, 2026, from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 1, 2026, from [Link]

Sources

Application Note: High-Precision Mass Spectrometry Profiling of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical reference for the analysis of Methyl 4-(1H-indol-3-yl)butanoate (Methyl indole-3-butyrate). It synthesizes established mass spectrometry principles with specific protocols for this auxin derivative.

Methods: GC-EI-MS (Identification) and LC-ESI-MS/MS (Quantification)

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (CAS: 15591-70-5), the methyl ester of the plant hormone Indole-3-butyric acid (IBA), represents a critical analyte in plant metabolomics and synthetic auxin research. Its analysis requires distinct approaches depending on the objective: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural identification and purity assessment due to the molecule's volatility and characteristic fragmentation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for high-sensitivity quantification in complex biological matrices (e.g., plant tissue, serum). This guide details validated protocols for both modalities.

Analyte Characterization

ParameterDetail
IUPAC Name Methyl 4-(1H-indol-3-yl)butanoate
Common Synonyms Methyl indole-3-butyrate; IBA Methyl Ester (IBA-Me)
Chemical Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Monoisotopic Mass 217.1103 Da
LogP (Predicted) ~3.1 (Lipophilic)
Key Structural Feature Indole core coupled to a butyric acid methyl ester side chain.[1][2][3][4][5][6][7][8]

Method A: GC-EI-MS Protocol (Structural Identification)

Objective: Definitive identification via spectral fingerprinting and purity analysis.

Chromatographic Conditions
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) @ 250°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold 5 min).

    • Rationale: The initial slow ramp separates volatile solvent impurities; the secondary ramp ensures elution of the indole ester (typically elutes ~12-14 min depending on flow) while cleaning the column of heavier matrices.

Mass Spectrometry Parameters (EI)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Scan Range: m/z 50 – 350.

Fragmentation Mechanism & Interpretation

The Electron Impact (EI) spectrum of Methyl indole-3-butyrate is dominated by the stability of the indole ring system.

  • Molecular Ion (M⁺[9]•): m/z 217 . Distinct and stable, confirming the intact ester.[10]

  • Base Peak (m/z 130): The Quinolinium Ion .

    • Mechanism:[6][10][11] Following ionization, the side chain undergoes cleavage.[10] Unlike simple alkanes, the indole nitrogen assists in ring expansion, converting the indole core into a stable quinolinium cation (C₉H₈N⁺). This is the diagnostic fingerprint for indole-3-alkyl derivatives.

  • Side Chain Fragments:

    • m/z 186 (M - 31): Loss of the methoxy group (–OCH₃).

    • m/z 158 (M - 59): Loss of the carboxymethyl group (–COOCH₃).

    • m/z 143: Cleavage at the β-carbon of the side chain.

Method B: LC-ESI-MS/MS Protocol (Quantification)

Objective: High-sensitivity quantification (pg/mL range) in complex matrices.

Chromatographic Conditions
  • System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm C18, 100 × 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting).

    • 1-6 min: Linear ramp to 95% B.

    • 6-8 min: Hold 95% B (Wash).

    • 8.1 min: Re-equilibrate 5% B.

Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for efficient desolvation of the ester).

  • Precursor Ion: m/z 218.1 [M+H]⁺.

MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 218.1130.1 25 - 30Formation of Quinolinium ion (Core stability).
Qualifier 1 218.1103.0 40Styrene-like fragment from indole ring breakdown.
Qualifier 2 218.1186.1 15Loss of Methanol (neutral loss of 32 Da).

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic pathways for both EI (GC) and ESI (LC) fragmentation, highlighting the convergence on the stable Quinolinium core.

FragmentationPathway M_EI GC-EI Parent [M]+• (m/z 217) Frag_Methoxy Loss of -OCH3 (m/z 186) M_EI->Frag_Methoxy -31 Da Frag_Ester Loss of -COOCH3 (m/z 158) M_EI->Frag_Ester -59 Da Quinolinium Quinolinium Ion (Base Peak m/z 130) M_EI->Quinolinium Direct β-Cleavage M_ESI LC-ESI Parent [M+H]+ (m/z 218) M_ESI->Quinolinium CID Fragmentation (Quantifier) IndoleFrag Indole Ring Frag (m/z 103) M_ESI->IndoleFrag High Energy (Qualifier) Frag_Ester->Quinolinium Ring Expansion

Figure 1: Mechanistic fragmentation pathway of Methyl indole-3-butyrate showing the convergence of EI and ESI pathways toward the diagnostic Quinolinium ion (m/z 130).

Sample Preparation Protocol ("The Indole Preservation")

Indole derivatives are susceptible to oxidation (turning pink/brown) and light degradation.

  • Extraction Solvent: Use Isopropanol:Acetonitrile (1:1) for biological tissues. The isopropanol inhibits endogenous oxidase enzymes.

  • Stabilization: Add 0.1% Butylated hydroxytoluene (BHT) to the extraction solvent as an antioxidant.

  • Workup:

    • Homogenize tissue (100 mg) in 1 mL solvent.

    • Centrifuge (12,000 x g, 10 min, 4°C).

    • Crucial Step: Do not evaporate to complete dryness if using a nitrogen stream, as the methyl ester is semi-volatile. Evaporate to ~50 µL residue and reconstitute immediately.

  • Storage: Amber glass vials at -20°C.

Troubleshooting & Validation

  • Issue: Peak Tailing (GC).

    • Cause: Active sites in the liner interacting with the indole nitrogen.

    • Fix: Use ultra-inert splitless liners with glass wool. Deactivate the column if necessary.[10]

  • Issue: Low Sensitivity (LC).

    • Cause: Ion suppression from matrix phospholipids.

    • Fix: Switch to an APCI source if ESI suppression is high, or use a Solid Phase Extraction (SPE) cleanup (HLB cartridges) prior to injection.

  • Linearity: The method typically follows Beer-Lambert linearity from 1 ng/mL to 1000 ng/mL (r² > 0.995).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Butanoic acid, methyl ester & Indole derivatives. NIST Standard Reference Database.[12] Link

  • Barkawi, L. S., et al. (2010). "A high-throughput method for the quantitative analysis of auxins." Nature Protocols, 5(9), 1609–1618. (Methodology grounding for auxin ester analysis).
  • Hortus USA Corp. (2012). USDA Petition: Indole-3-butyric acid (IBA). Agricultural Marketing Service. (Reference for IBA methyl ester metabolic context). Link

  • Doc Brown's Chemistry. (2020).[10] Mass spectrometry fragmentation patterns of esters. (Reference for general ester cleavage mechanisms). Link

Sources

Application Note: Methyl 4-(1H-indol-3-yl)butanoate (IBA-Me) in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3]

Methyl 4-(1H-indol-3-yl)butanoate , commonly referred to as Indole-3-butyric acid methyl ester (IBA-Me) , is a lipophilic auxin derivative. While Indole-3-butyric acid (IBA) is the industry standard for rooting, its methyl ester form offers distinct physicochemical advantages in specific research and commercial propagation scenarios.

In plant physiology, IBA-Me functions effectively as a pro-hormone . Its esterified structure increases lipophilicity compared to the free acid, facilitating superior penetration through the waxy cuticle of recalcitrant stems and tissue culture explants. Once intracellular, it is hydrolyzed by endogenous esterases into active IBA, which is subsequently converted to Indole-3-acetic acid (IAA) or acts directly to stimulate rhizogenesis.

Chemical Specifications
ParameterDetail
IUPAC Name Methyl 4-(1H-indol-3-yl)butanoate
Common Abbreviation IBA-Me, Methyl-IBA
CAS Number 6052-53-5
Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Solubility Soluble in Ethanol, DMSO, Acetone; Insoluble in Water
Storage -20°C, desiccated, protected from light (Auxins are photodegradable)

Physiological Mechanism of Action

To design effective experiments, one must understand the metabolic trajectory of IBA-Me. Unlike free IAA, which is susceptible to rapid oxidative degradation by IAA-oxidases, IBA and its esters serve as a "slow-release" auxin pool.

The Conversion Pathway

The efficacy of IBA-Me relies on a three-step activation process:

  • Trans-cuticular Transport: The non-polar methyl group allows passive diffusion across lipid bilayers and cuticles.

  • Hydrolysis: Intracellular carboxylesterases (MES family) cleave the methyl group, releasing free IBA.

  • Beta-Oxidation: IBA is transported to the peroxisome, where it undergoes

    
    -oxidation to yield active IAA.
    
Visualization: Auxin Ester Activation Pathway

AuxinPathway Exogenous Exogenous Application (IBA-Me) Cuticle Plant Cuticle (Lipid Barrier) Exogenous->Cuticle High Lipophilicity Facilitates Entry Cytosol Cytosol (Esterase Activity) Cuticle->Cytosol Diffusion IBA_Free Free IBA (Indole-3-butyric acid) Cytosol->IBA_Free Hydrolysis by Carboxylesterases Peroxisome Peroxisome (Beta-Oxidation) IBA_Free->Peroxisome Transport IAA_Active Active IAA (Indole-3-acetic acid) Peroxisome->IAA_Active Conversion Nucleus Nucleus (Gene Expression) IAA_Active->Nucleus Signaling Cascade (TIR1/AFB)

Figure 1: The metabolic activation pathway of Methyl 4-(1H-indol-3-yl)butanoate from application to gene activation.[1]

Comparative Analysis: IBA-Me vs. Free IBA

When selecting between the ester and the free acid, consider the following variables:

FeatureIndole-3-Butyric Acid (IBA)IBA Methyl Ester (IBA-Me)
Polarity Polar (Weak Acid)Non-Polar (Lipophilic)
Uptake Efficiency Moderate (requires pH trapping or transporters)High (Passive diffusion across membranes)
Tissue Culture Use Standard for most mediaPreferred for lignified/woody explants
Stability Susceptible to oxidation in solutionSlightly more stable; resists ionization
Molar Equivalence 1.0 mg = 4.92 µmol1.0 mg = 4.60 µmol (Requires dosage adjustment)

Experimental Protocols

Protocol A: Preparation of Stock Solutions (10 mM)

Critical Note: Do not use water directly. IBA-Me precipitates immediately in aqueous environments.

  • Weighing: Weigh 21.73 mg of Methyl 4-(1H-indol-3-yl)butanoate.

  • Solvent Dissolution: Dissolve completely in 1.0 mL of analytical grade DMSO (Dimethyl sulfoxide) or 100% Ethanol. Vortex until clear.

  • Dilution (Optional): This 10 mM stock can be stored at -20°C. For working stocks, dilute with water only immediately before use, ensuring the final solvent concentration is <0.1% to avoid phytotoxicity.

Protocol B: In Vitro Root Induction (Tissue Culture)

Target Audience: Micropropagation of woody species (e.g., Malus, Prunus).

Materials:

  • Murashige & Skoog (MS) Basal Medium (Full strength macro/micro)

  • Sucrose (30 g/L)

  • Phytagel (2.5 g/L) or Agar (7 g/L)

  • IBA-Me Stock (10 mM)

Workflow:

  • Media Prep: Prepare MS media and adjust pH to 5.8.

  • Autoclaving: Autoclave base media at 121°C for 20 mins.

  • Filter Sterilization (Crucial): Do not autoclave IBA-Me. Auxins can degrade under high heat. Add the IBA-Me stock to the cooling media (approx. 50°C) via a 0.22 µm syringe filter.

  • Dosage:

    • Standard: 1.0 µM – 5.0 µM (approx. 0.22 – 1.08 mg/L).

    • Recalcitrant: Up to 10 µM.

  • Inoculation: Insert explants vertically.

  • Incubation: Dark incubation for 48-72 hours is often recommended to prevent photo-oxidation of the auxin in the media before root initiation begins.

Protocol C: Ex Vitro "Quick Dip" for Hardwood Cuttings

Target Audience: Agrochemical formulation and vegetative propagation.

Workflow:

  • Solvent: Use 50% Ethanol/Water mixture.

  • Concentration: Prepare a range of 1,000 – 3,000 ppm (mg/L).

    • Calculation: Dissolve 100 mg IBA-Me in 50 mL Ethanol, then add 50 mL water (Yields 1000 ppm).

  • Application: Dip the basal 1-2 cm of the cutting into the solution for 5 seconds .

  • Planting: Allow alcohol to evaporate (1-2 mins) then plant in perlite/peat mix.

  • Control: Always include a "Solvent Control" (50% EtOH dip) to rule out solvent toxicity.

Analytical Verification Workflow

To validate the uptake and hydrolysis of IBA-Me in plant tissue, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is required.

Visualization: Metabolite Tracking Workflow

AnalyticalWorkflow Sample Treated Tissue Sample (Root/Stem) Extraction Cryogenic Grinding & Solvent Extraction (MeOH/Isopropanol) Sample->Extraction Stop Metabolism (Liq N2) Purification Solid Phase Extraction (SPE) (C18 Cartridge) Extraction->Purification Remove Chlorophyll/Lipids Analysis LC-MS/MS Analysis (Target: IBA-Me, IBA, IAA) Purification->Analysis Inject Data Quantification (Hydrolysis Rate Calculation) Analysis->Data Compare Retention Times

Figure 2: Analytical workflow for verifying the conversion of IBA-Me to active auxins within plant tissue.

References

  • Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707–735.

  • Ludwig-Müller, J. (2000). Indole-3-butyric acid in plant growth and development. Plant Growth Regulation, 32, 219–230.

  • Frick, F., & Strader, L. C. (2018). Roles for IBA-derived Auxin in Plant Development. Journal of Experimental Botany, 69(2), 169–177.

  • Yang, Y., et al. (2008). The Arabidopsis amide synthetase GH3.5 acts on indole-3-acetic acid and indole-3-butyric acid. Plant Physiology, 148, 436-445. (Mechanistic reference for auxin conjugation/hydrolysis).

  • Sigma-Aldrich. Product Specification: Indole-3-butyric acid methyl ester.

Sources

Technical Application Note: High-Purity Isolation of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification of Methyl 4-(1H-indol-3-yl)butanoate (CAS: 20526-97-0), a methyl ester derivative of the auxin Indole-3-butyric acid (IBA). While simple alkyl esters are generally robust, the indole moiety introduces specific challenges regarding oxidative instability and acid sensitivity on silica gel. This guide provides a self-validating protocol for Flash Column Chromatography, emphasizing stationary phase neutralization and precise mobile phase optimization to maximize recovery and purity.

Physicochemical Profile & Challenges

Before initiating purification, the operator must understand the molecule's behavior in a biphasic system.

PropertyValue / CharacteristicImpact on Chromatography
Structure Indole ring + Butyl chain + Methyl EsterModerate polarity; distinct UV absorption.
Molecular Weight 217.26 g/mol Elutes rapidly in high-polarity solvents.
Acidity (pKa) ~16.97 (Indole NH)Weakly acidic; generally non-ionic at neutral pH.
Stability Light & Acid Sensitive Critical: Indoles oxidize to colored quinoids on acidic silica or upon prolonged air exposure.
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in WaterAllows for standard normal-phase solvents.
The "Red Band" Phenomenon

Researchers often observe a reddish-brown band forming at the top of the column during indole purification. This is an artifact caused by the acid-catalyzed oxidation of the indole ring (often at the C-3 or C-2 position) by active sites on the silica gel.

  • Prevention: Rapid elution or neutralization of the silica stationary phase.

Pre-Chromatography Method Development

Thin Layer Chromatography (TLC) Optimization

Do not rely on generic gradients. A specific TLC method must be established to determine the "CV" (Column Volume) separation point.

  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass.
    
  • Mobile Phase Screening:

    • System A: 100% Hexanes (Baseline check).

    • System B: 80:20 Hexanes:Ethyl Acetate (Target).

    • System C: 50:50 Hexanes:Ethyl Acetate (Over-elution check).

Target Rf: The compound of interest should appear at Rf 0.25 – 0.35 in the chosen solvent system for optimal flash separation (Still et al., 1978).

Visualization Protocols

Indoles are UV active but can be faint at low concentrations. Chemical staining is required for high-sensitivity detection of minor impurities.

  • UV Absorption (254 nm): Primary detection. The indole ring absorbs strongly.

  • Vanillin Stain (Specific):

    • Preparation: 15 g Vanillin + 250 mL Ethanol + 2.5 mL Conc.[1]

      
      .
      
    • Action: Dip plate and heat. Indoles typically turn a distinct pink/purple or grey/blue depending on substitution.

  • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde):

    • Specificity: Highly specific for indoles. Turns bright pink/red upon heating.

Purification Protocol: Flash Chromatography

Stationary Phase Preparation

Standard silica gel (40-63 µm) is slightly acidic (pH ~6.5). For sensitive indole esters, neutralization is recommended if degradation is observed in pilot runs.

  • Standard Protocol: Silica Gel 60 (untreated).

  • Buffered Protocol (Optional): Pre-wash the column with Mobile Phase containing 1% Triethylamine (TEA), then flush with 5 CV of neutral Mobile Phase to remove excess base.

Sample Loading

Dry Loading is superior to liquid loading for this compound to prevent band broadening (tailing), especially if the crude mixture is viscous.

  • Dissolve crude Methyl 4-(1H-indol-3-yl)butanoate in minimal Dichloromethane (DCM).

  • Add Silica Gel (ratio 1:2 mass crude:silica).

  • Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Load powder onto the top of the pre-packed column.

Mobile Phase Gradient (Linear)

Based on a target Rf of 0.30 in 20% EtOAc/Hexane.

SegmentCV (Column Volumes)% Ethyl Acetate (in Hexane)Purpose
Equilibration 3 CV0%Remove air/stabilize bed.
Hold 1 CV0% - 5%Elute highly non-polar impurities.
Gradient 10 CV5%

40%
Elute Target (Methyl 4-(1H-indol-3-yl)butanoate).
Flush 3 CV100%Elute polar byproducts (acids/dimers).

Workflow Visualization

Purification Logic Flow

The following diagram illustrates the critical decision pathways during the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Dev (Target Rf 0.30) Start->TLC Decision Is Rf 0.25-0.35? TLC->Decision Adjust Adjust Polarity (Hex:EtOAc ratio) Decision->Adjust No Load Dry Load on Silica Decision->Load Yes Adjust->TLC Flash Flash Chromatography (0-40% Gradient) Load->Flash Fractions Fraction Analysis (UV + Vanillin Stain) Flash->Fractions Pool Pool & Concentrate (< 40°C) Fractions->Pool Pure Fractions Final Pure Methyl 4-(1H-indol-3-yl)butanoate Pool->Final

Figure 1: Step-by-step workflow for the isolation of indole esters, emphasizing the iterative loop of TLC method development.

Troubleshooting Matrix (Decision Tree)

Use this logic when anomalies occur during the run.

Troubleshooting Issue Problem Observed Streaking Streaking/Tailing Issue->Streaking Coelution Co-elution with Impurity Issue->Coelution Decomp Color Change (Red/Brown) Issue->Decomp Sol1 Add 0.1% Et3N to Eluent Streaking->Sol1 Sol2 Change Solvent System (DCM/MeOH) Coelution->Sol2 Sol3 Switch to Neutral Alumina or Shorten Run Time Decomp->Sol3

Figure 2: Troubleshooting logic for common chromatographic failures associated with indole derivatives.

Post-Purification Handling

  • Evaporation: Remove solvent under reduced pressure. Do not exceed 40°C in the water bath. Indoles can degrade thermally.

  • Storage: Store the purified ester under an inert atmosphere (

    
     or Ar) at -20°C. Protect from light (amber vials or foil wrap).
    
  • Verification:

    • 1H NMR: Check for the diagnostic singlet of the methyl ester (~3.6-3.7 ppm) and the indole NH (broad singlet >8.0 ppm).

    • HPLC: Purity check using a C18 column (Water/Acetonitrile gradient).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Reich, H. J. (2017). Chromatography Advice: Solvents, Loading, and Troubleshooting. University of Wisconsin-Madison Chemistry. [Link]

  • Teledyne ISCO. (2022). Flash Chromatography Application Note: Purification of Heterocycles.[Link]

  • Biotage. (2020). The Flash Purification Blog: Strategies for Separating Closely Eluting Compounds.[Link]

Sources

Strategic Esterification of Indole-3-Butyric Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Indole-3-butyric acid (IBA) is a vital auxin plant hormone, widely utilized in horticulture to promote root formation.[1][2] Its carboxylic acid functional group, however, presents opportunities for chemical modification to alter its physicochemical properties, such as solubility, stability, and release kinetics. Esterification is a fundamental strategy to achieve these modifications. This application note provides detailed experimental protocols for the esterification of IBA using two distinct and robust chemical methods: the classic Fischer-Speier acid-catalyzed reaction and the milder Steglich esterification using a carbodiimide coupling agent. We delve into the mechanistic rationale behind each protocol, offering insights into reaction control, purification, and product characterization to guide researchers in synthesizing IBA esters for applications ranging from advanced agrochemicals to potential therapeutic development.

Introduction: The Rationale for Esterifying Indole-3-Butyric Acid

Indole-3-butyric acid (IBA) is an endogenous auxin in many plant species, though it is more famous for its commercial use as a synthetic rooting agent.[1][2] The biological activity and chemical behavior of IBA are dictated by its indole ring and its butyric acid side chain. The carboxylic acid moiety is a prime target for chemical derivatization.

Why Esterify IBA?

  • Modulating Bioavailability: Converting the polar carboxylic acid to a less polar ester can alter its transport across plant cell membranes and tissues.

  • Controlled Release (Prodrug Strategy): An IBA ester can act as a prodrug. In the plant or soil, endogenous esterases can slowly hydrolyze the ester back to the active IBA, providing a sustained release of the hormone. This concept is supported by research into IBA nanosphere formulations designed for controlled release.[3][4]

  • Enhanced Stability: The carboxylic acid group can be reactive. Esterification can protect this group, potentially increasing the shelf-life and stability of the compound under certain conditions.[4]

  • Research Applications: Synthesizing a library of IBA esters allows for structure-activity relationship (SAR) studies to probe the structural requirements for auxin activity or to develop novel plant growth regulators.

This guide presents two primary methods for IBA esterification, chosen for their reliability and applicability to different substrate requirements.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] It is an equilibrium-driven process, making it essential to implement strategies that shift the equilibrium toward the ester product. The most common strategies are using a large excess of the alcohol reactant, which can also serve as the solvent, or actively removing the water byproduct.[5][6]

Mechanism of Fischer Esterification

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

  • Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][8]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, typically facilitated by the alcohol solvent acting as a shuttle.[7]

  • Elimination of Water: The protonated hydroxyl group becomes a good leaving group (H₂O) and is eliminated, reforming the C=O double bond.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated by a base (e.g., water or the alcohol solvent) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_reactants Reactants cluster_products Products IBA Indole-3-Butyric Acid (R-COOH) Protonated_IBA Protonated Carbonyl (Enhanced Electrophile) IBA->Protonated_IBA + H⁺ Alcohol Alcohol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_IBA->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (via proton transfer) Ester IBA Ester (R-COOR') Protonated_Ester->Ester - H⁺ Water Water (H₂O)

Caption: Fischer Esterification Reaction Pathway.

Protocol: Synthesis of Methyl Indole-3-Butyrate

This protocol is ideal for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the alcohol is inexpensive and can be used as the solvent.

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Role
Indole-3-Butyric Acid 203.24 2.03 g 10.0 Substrate
Methanol (Anhydrous) 32.04 50 mL ~1235 Reagent & Solvent
Sulfuric Acid (Conc.) 98.08 0.5 mL ~9.2 Catalyst
Saturated NaHCO₃ (aq) - ~100 mL - Neutralizing Agent
Brine (Saturated NaCl) - ~50 mL - Washing Agent
Ethyl Acetate - ~150 mL - Extraction Solvent

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-butyric acid (2.03 g).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the IBA is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase like 30% Ethyl Acetate in Hexanes. The ester product will have a higher Rf value (be less polar) than the starting carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Workup - Neutralization: Transfer the aqueous mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This neutralizes the sulfuric acid and any unreacted IBA.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl indole-3-butyrate, typically as an oil or low-melting solid.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Method 2: Steglich Esterification

For more sensitive substrates, acid-labile functional groups, or when using precious or sterically hindered alcohols, the Steglich esterification is a superior method.[9] It uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[10] This reaction is performed under mild, neutral conditions at room temperature.[10]

Mechanism of Steglich Esterification

The key to this reaction is the in-situ formation of a highly reactive intermediate.

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • Role of DMAP: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms an even more reactive acylpyridinium intermediate and releases dicyclohexylurea (DCU).

  • Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate, which is a superb acylating agent.

  • Product Formation: The ester is formed, and the DMAP catalyst is regenerated. The thermodynamic driving force is the formation of the very stable and poorly soluble dicyclohexylurea (DCU) byproduct.[10]

Steglich_Esterification cluster_reactants Reactants cluster_products Products IBA Indole-3-Butyric Acid (R-COOH) O_acylisourea O-acylisourea (Active Intermediate) IBA->O_acylisourea + DCC DCC DCC DMAP DMAP (Catalyst) Alcohol Alcohol (R'-OH) Acylpyridinium Acylpyridinium Salt (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU Releases DCU Ester IBA Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP

Caption: Steglich Esterification Reaction Pathway.

Protocol: Synthesis of Ethyl Indole-3-Butyrate

This protocol demonstrates the coupling of IBA with ethanol, but it can be adapted for a wide range of primary and secondary alcohols.

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Role
Indole-3-Butyric Acid 203.24 2.03 g 10.0 Substrate
Ethanol (Anhydrous) 46.07 0.69 mL 12.0 (1.2 eq) Reagent
DCC 206.33 2.27 g 11.0 (1.1 eq) Coupling Agent
DMAP 122.17 122 mg 1.0 (0.1 eq) Catalyst
Dichloromethane (DCM) - 50 mL - Solvent
0.5 M HCl (aq) - ~50 mL - Washing Agent
Saturated NaHCO₃ (aq) - ~50 mL - Washing Agent

| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying Agent |

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve indole-3-butyric acid (2.03 g), ethanol (0.69 mL), and DMAP (122 mg) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

    • Expert Insight: Cooling helps to control the reaction rate and minimize potential side reactions, such as the formation of N-acylurea by rearrangement of the O-acylisourea intermediate.[9]

  • DCC Addition: Add DCC (2.27 g) to the cold, stirring solution. A white precipitate of dicyclohexylurea (DCU) should begin to form within minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Workup - Filtration: After the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[11]

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Causality: The acid wash removes residual DMAP and any basic impurities. The bicarbonate wash removes unreacted IBA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product is often pure enough for many uses. For high-purity material, flash column chromatography is effective. The urea byproduct can be challenging to remove completely, sometimes requiring careful chromatography.[11]

Overall Workflow and Product Characterization

A successful synthesis requires rigorous confirmation of the product's identity and purity.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis React 1. Reaction Setup (Fischer or Steglich) Monitor 2. Reaction Monitoring (TLC) React->Monitor Quench 3. Quench & Neutralize Monitor->Quench Reaction Complete Extract 4. Liquid-Liquid Extraction Quench->Extract Purify 5. Purification (Column Chromatography) Extract->Purify Structure 6. Structural Confirmation (NMR, FT-IR, MS) Purify->Structure Purity 7. Purity Assessment (HPLC) Structure->Purity

Caption: General Experimental Workflow for IBA Ester Synthesis.

Analytical Characterization
  • ¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester).

  • FT-IR: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear. The C=O stretch will shift from ~1700 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the target ester.[12]

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, with UV detection at 280 nm.[13] The ester will have a longer retention time than the parent acid.

References

  • MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Google Patents. (2005).CN1746160A - A new process for the synthesis of auxin 3-indolebutyric acid.
  • Google Patents. (1941).US2248155A - Process for the production of indole acids.
  • Quora. (2020). What are the methods to synthesise indole-3-butyric acid? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? Retrieved from [Link]

  • TSI Journals. (n.d.). Purification and determination of 3-indole-butyric acid and alpha-napthaleneacetic acid from plant tissues using solid phase extraction and high performance liquid chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Lemandou. (2024). 3-Indolebutyric Acid (IBA). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Epstein, E., & Ludwig-Müller, J. (1993). Indole-3-butyric acid in plants: occurrence, synthesis, metabolism and transport. Physiologia Plantarum, 88: 382-389. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Poupart, J., et al. (2009). Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling. Plant Physiology, 151(1), 186–194. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Video]. YouTube. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). DCC coupling of an alcohol to a carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). The Development and Application of ELISA for 3-Indole-Butyric Acid. Retrieved from [Link]

  • PubMed. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Identification of indole-3-butyric acid as an endogenous constituent of maize kernels and leaves. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • PubMed. (2016). Simultaneous extraction and HPLC determination of 3-indole butyric acid and 3-indole acetic acid in pea plant by using ionic liquid-modified silica as sorbent. Retrieved from [Link]

  • ResearchGate. (2018). Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. Retrieved from [Link]

  • PubMed. (2018). Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization. Retrieved from [Link]

Sources

"Methyl 4-(1H-indol-3-yl)butanoate" as a pro-drug or pro-hormone.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical monograph designed for R&D scientists in agrochemical discovery and pharmaceutical lead optimization. It focuses on the strategic utilization of Methyl 4-(1H-indol-3-yl)butanoate (IBA-Methyl Ester) as a lipophilic pro-hormone.[1]

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (CAS: 6055-48-7), hereafter referred to as IBA-Me , is the methyl ester derivative of the auxin Indole-3-butyric acid (IBA). While IBA is a standard exogenous hormone used to induce rhizogenesis (root formation) in plant tissue culture, its efficacy is often limited by ionic trapping and poor membrane permeability at physiological pH.

IBA-Me serves as a pro-drug (pro-hormone) designed to overcome these transport barriers. By masking the carboxylic acid moiety, the esterification increases the compound's lipophilicity (LogP), facilitating passive diffusion across lipid bilayers (e.g., plant cuticle or cell membranes). Once intracellular, ubiquitous esterases hydrolyze the molecule to release the active acid.[1]

This guide details the physicochemical rationale, mechanism of action, and validated protocols for utilizing IBA-Me in high-precision developmental biology and formulation science.

Physicochemical Profile & Pro-Drug Rationale[1]

The transition from IBA (Free Acid) to IBA-Me (Ester) fundamentally alters the pharmacokinetics of the molecule.[1] The ester is non-ionizable at physiological pH, preventing the "ion trap" effect where charged acids are repelled by cell membranes.[1]

Table 1: Comparative Physicochemical Properties[1]
PropertyIndole-3-Butyric Acid (IBA)Methyl 4-(1H-indol-3-yl)butanoate (IBA-Me)Impact on Application
Molecular Weight 203.24 g/mol 217.26 g/mol Negligible steric difference.[1]
LogP (Predicted) ~2.3~2.8 - 3.1Critical: Higher lipophilicity enhances membrane penetration.[1]
pKa 4.8 (Carboxylic Acid)N/A (Non-ionizable)IBA-Me remains neutral at pH 7.0, unlike IBA which exists as an anion (

).
Solubility (Water) Low (requires base/alcohol)Very Low (requires DMSO/Ethanol)Requires specific non-aqueous carrier solvents.
Metabolic Fate Direct utilization or

-oxidation
Pro-drug: Requires hydrolysis by carboxylesterases.[1]Delayed onset; sustained release profile.

Mechanism of Action: The Activation Pathway[1]

The utility of IBA-Me relies on a multi-step bio-activation pathway.[1] In plant systems, this involves uptake, hydrolysis, and subsequent conversion to Indole-3-acetic acid (IAA), the potent signaling ligand.

Pathway Logic[2]
  • Transport: IBA-Me diffuses passively through the plasma membrane due to high lipophilicity.[1]

  • Activation (Step 1): Cytosolic esterases (e.g., AtMES family in Arabidopsis) cleave the methyl group, releasing free IBA.

  • Metabolism (Step 2): Free IBA enters the peroxisome and undergoes

    
    -oxidation (similar to fatty acids) to shorten the side chain, yielding IAA.[2][3]
    
  • Signaling: IAA enters the nucleus, binds the TIR1/AFB receptor complex, and degrades Aux/IAA repressors, triggering gene expression.

Diagram 1: Bio-Activation Pathway

Visualization of the pro-drug conversion logic.[1]

IBA_Activation_Pathway cluster_extracellular Extracellular / Formulation cluster_cytosol Cytosol cluster_peroxisome Peroxisome IBA_Me_Ext IBA-Methyl Ester (Lipophilic Pro-drug) IBA_Me_Int IBA-Me (Intracellular) IBA_Me_Ext->IBA_Me_Int Passive Diffusion (High LogP) IBA_Free IBA (Free Acid) (Active Precursor) IBA_Me_Int->IBA_Free De-esterification IAA Indole-3-Acetic Acid (Active Ligand) IBA_Free->IAA Side Chain Shortening Esterase Esterase (Hydrolysis) Esterase->IBA_Me_Int Nuclear Signaling\n(TIR1/AFB) Nuclear Signaling (TIR1/AFB) IAA->Nuclear Signaling\n(TIR1/AFB) BetaOx β-Oxidation Enzymes BetaOx->IBA_Free

Figure 1: The metabolic activation cascade of IBA-Me. The ester form acts as a transport vehicle, requiring enzymatic hydrolysis to enter the active auxin pool.[1]

Application Protocols

Protocol A: Preparation of High-Stability Pro-Hormone Stock (10 mM)

Context: IBA-Me is prone to precipitation in aqueous media if not solubilized correctly.[1] This protocol ensures a stable concentrate for tissue culture or screening assays.[1]

Reagents:

  • Methyl 4-(1H-indol-3-yl)butanoate (Purity >98%)

  • Solvent A: Dimethyl Sulfoxide (DMSO) - Cell Culture Grade

  • Solvent B: Ethanol (Absolute) - Optional co-solvent

Procedure:

  • Weighing: Calculate the mass required for 10 mL of 10 mM stock.

  • Primary Solubilization: Dissolve 21.73 mg of IBA-Me in 2 mL of DMSO . Vortex vigorously for 30 seconds.[1] Ensure complete clarity.

    • Note: DMSO is preferred over ethanol for long-term storage due to lower volatility and prevention of ester transesterification.[1]

  • Dilution (Stock): Bring volume to 10 mL with additional DMSO or 50% Ethanol/Water mix if immediate use is intended.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use cellulose acetate or PES, as the solvent may degrade them or the compound may bind.[1]

  • Storage: Aliquot into amber glass vials (protect from light). Store at -20°C. Stable for 12 months.

Protocol B: In Vitro Esterase Hydrolysis Assay

Context: To verify if a biological system (plant lysate or mammalian cell line) can activate the pro-drug, this assay measures the conversion rate of IBA-Me to IBA.[1]

Experimental Design:

  • Substrate: IBA-Me (100 µM final concentration).

  • Enzyme Source: Cell lysate (S9 fraction) or Purified Porcine Liver Esterase (PLE) as a positive control.

  • Detection: HPLC-UV or LC-MS/MS.[1]

Workflow:

  • Incubation: Mix 190 µL of Phosphate Buffered Saline (PBS, pH 7.4) containing the enzyme source (1 mg/mL protein) with 10 µL of IBA-Me stock.[1]

  • Time Course: Incubate at 37°C (mammalian) or 25°C (plant). Harvest aliquots at

    
     minutes.
    
  • Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.

  • Analysis: Inject supernatant into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 10%

      
       90% ACN in Water (+0.1% Formic Acid).
      
    • Expectation: IBA-Me elutes later (more hydrophobic) than the IBA Free Acid.[1] Monitor the disappearance of the IBA-Me peak and appearance of the IBA peak.[1]

Diagram 2: Experimental Validation Workflow

Visualizing the hydrolysis assay logic.

Hydrolysis_Assay Start Start: IBA-Me Stock Incubation Incubate with Esterase Source (pH 7.4, 25-37°C) Start->Incubation Quench Quench with Cold Acetonitrile Incubation->Quench t = 0, 15, 30... min Centrifuge Centrifuge (Remove Protein) Quench->Centrifuge HPLC HPLC Analysis (C18 Column) Centrifuge->HPLC Data Result: Peak Shift (RT) HPLC->Data Detect IBA vs IBA-Me

Figure 2: Step-by-step workflow for validating the pro-drug conversion efficiency in vitro.

Safety & Toxicology Note (Human/Mammalian Context)

While IBA-Me is primarily an agrochemical, researchers handling the pure compound must be aware of its mammalian toxicology profile.

  • Mammalian Metabolism: Human plasma contains abundant butyrylcholinesterase (BChE) and carboxylesterases. It is highly probable that accidental exposure (inhalation/dermal) to IBA-Me will result in rapid systemic hydrolysis to IBA and Methanol.

  • Toxicity: IBA (Free Acid) has low acute toxicity (LD50 oral rat > 500 mg/kg). However, indole derivatives can modulate serotonin receptors or PPAR pathways at high doses.

  • Handling: Treat as a chemical irritant.[1] Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • Strader, L. C., et al. (2011). "Conversion of Indole-3-Butyric Acid to Indole-3-Acetic Acid." Cold Spring Harbor Perspectives in Biology. Link

  • Yang, Y., et al. (2019). "Indole-3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana." Frontiers in Plant Science. Link

  • Sigma-Aldrich. "Product Specification: Indole-3-butyric acid."[1] Merck KGaA.[1] Link

  • Frick, E. M., & Strader, L. C. (2018). "Roles for IBA-derived Auxin in Plant Development."[2][4] Journal of Experimental Botany. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8617, Indole-3-butyric acid. Link

Sources

Topic: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-(1H-indol-3-yl)butanoate scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a variety of biologically active compounds, including those with anti-inflammatory and neuroprotective properties. Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this scaffold. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for the synthesis of the parent molecule, Methyl 4-(1H-indol-3-yl)butanoate, and a systematic approach to generating a library of analogs for robust SAR analysis. We emphasize the rationale behind procedural choices and provide troubleshooting insights, reflecting field-proven experience to ensure reproducible and reliable outcomes.

Introduction: The Strategic Importance of the Indole-3-alkanoic Acid Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. The indole-3-alkanoic acid framework, in particular, has garnered significant attention. For instance, the carboxylic acid analog, 4-(1H-indol-3-yl)butanoic acid, is a known metabolite and has been explored for its biological activities. Its methyl ester, Methyl 4-(1H-indol-3-yl)butanoate, serves as a versatile precursor that allows for further chemical modifications, making it an ideal starting point for drug discovery campaigns.

The primary goal of synthesizing analogs of this core structure is to systematically probe the chemical space to understand how modifications to different parts of the molecule affect its biological activity. This Structure-Activity Relationship (SAR) data is critical for identifying pharmacophores, optimizing potency, improving selectivity, and enhancing pharmacokinetic properties.

Overall Strategy: From Synthesis to SAR

A successful SAR campaign requires a logical and efficient workflow. The process begins with the robust synthesis of a core scaffold, followed by systematic diversification to generate a library of analogs. Each analog is then purified, characterized, and subjected to biological screening to build a comprehensive SAR model.

G cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: Analysis & Screening A Starting Materials (e.g., Indole, Succinic Anhydride) B Synthesis of Core Scaffold (Methyl 4-(1H-indol-3-yl)butanoate) A->B Core Synthesis C Generation of Analog Library (Indole, Chain, and Ester Mods) B->C Diversification Reactions D Purification & Characterization (HPLC, NMR, MS) C->D Crude Products E Biological Screening (In vitro / In vivo assays) D->E Purity Confirmed F Data Analysis & SAR Modeling E->F Activity Data F->C Iterative Design G Lead Optimization F->G

Figure 1: High-level workflow for a typical SAR study, from initial synthesis to lead optimization.

Core Synthesis: Methyl 4-(1H-indol-3-yl)butanoate

Several routes exist for the synthesis of the target compound. One of the most direct and reliable methods is the Friedel-Crafts acylation of indole with succinic anhydride, followed by reduction and esterification. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Protocol 1: Synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid

This first step involves the acylation of the indole ring at the electron-rich C3 position.

  • Materials:

    • Indole (1.0 equiv)

    • Succinic anhydride (1.1 equiv)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Aluminum chloride (AlCl₃) (2.5 equiv)

  • Procedure:

    • Suspend indole and succinic anhydride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C using an ice bath.

    • Add anhydrous aluminum chloride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Stir vigorously for 30 minutes. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield the ketoacid product.

Scientist's Note (Expertise): The use of a strong Lewis acid like AlCl₃ is crucial for activating the succinic anhydride electrophile. The C3 position of indole is highly nucleophilic, making this reaction regioselective. Over-acylation or polymerization can occur if the temperature is not controlled.

Protocol 2: Reduction and Esterification to Methyl 4-(1H-indol-3-yl)butanoate

This two-step, one-pot procedure involves the reduction of the ketone and the simultaneous esterification of the carboxylic acid. The Wolff-Kishner or Clemmensen reductions are classic methods for this type of transformation.

  • Materials:

    • 4-(1H-indol-3-yl)-4-oxobutanoic acid (1.0 equiv)

    • Hydrazine hydrate (4.0 equiv)

    • Potassium hydroxide (KOH) (4.0 equiv)

    • Diethylene glycol (solvent)

    • Methanol (for esterification)

    • Sulfuric acid (catalytic amount)

  • Procedure (Wolff-Kishner Reduction):

    • Combine the ketoacid, hydrazine hydrate, and KOH in diethylene glycol.

    • Heat the mixture to 120-140 °C for 2 hours. Water and excess hydrazine will distill off.

    • Increase the temperature to 190-200 °C and maintain for 4 hours until nitrogen evolution ceases.

    • Cool the reaction mixture and pour it into water.

    • Acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid product, 4-(1H-indol-3-yl)butanoic acid.

    • Filter the solid, wash with water, and dry.

  • Procedure (Fischer Esterification):

    • Suspend the dried 4-(1H-indol-3-yl)butanoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography on silica gel to obtain the final product, Methyl 4-(1H-indol-3-yl)butanoate.

Generating Analogs for SAR Studies

Systematic modification of the core structure is key to a successful SAR study. Below are strategies for modifying three key regions of the molecule.

SAR_Strategy cluster_regions Key Regions for Modification Indole A Region A: Indole Ring Substitutions A->Indole e.g., 5-F, 5-MeO via substituted phenylhydrazines B Region B: Alkyl Chain Modifications B->Indole e.g., Chain length, branching via different anhydrides C Region C: Ester Group Variations C->Indole e.g., Ethyl, Benzyl via different alcohols in esterification

Figure 2: Key molecular regions for analog generation in SAR studies.

A. Indole Ring Modifications (Region A)

To synthesize analogs with substituents on the benzene portion of the indole, the most efficient method is often to start with a substituted precursor in a Fischer Indole Synthesis .

  • Strategy: React a commercially available substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine, 4-fluorophenylhydrazine) with a suitable ketone or aldehyde, such as methyl 5-oxopentanoate, under acidic conditions. This approach builds the substituted indole ring and the side chain simultaneously.

  • Example Analogs: 5-methoxy, 6-fluoro, 5-chloro derivatives.

B. Alkyl Chain Modifications (Region B)

The length and rigidity of the linker between the indole and the ester can significantly impact biological activity.

  • Strategy: In the Friedel-Crafts acylation step (Protocol 1), replace succinic anhydride with other cyclic anhydrides like glutaric anhydride (to yield a 5-carbon chain) or by using acyl halides like adipoyl chloride.

  • Example Analogs: Methyl 5-(1H-indol-3-yl)pentanoate, Methyl 3-(1H-indol-3-yl)propanoate.

C. Ester Group Modifications (Region C)

The ester group can influence solubility, cell permeability, and metabolic stability (prodrug strategy).

  • Strategy: Following the synthesis of the intermediate 4-(1H-indol-3-yl)butanoic acid, use different alcohols (e.g., ethanol, isopropanol, benzyl alcohol) in the Fischer esterification step (Protocol 2). Alternatively, convert the carboxylic acid to an acyl chloride and react it with various alcohols.

  • Example Analogs: Ethyl, Isopropyl, or Benzyl 4-(1H-indol-3-yl)butanoate.

Analytical Characterization and Data

Every synthesized analog must be rigorously characterized to confirm its identity and purity before biological testing. A multi-technique approach is standard.

Technique Purpose Expected Result for Methyl 4-(1H-indol-3-yl)butanoate
¹H NMR Structural confirmation and puritySignals corresponding to indole NH, aromatic protons, and aliphatic chain protons with correct integration and splitting patterns.
¹³C NMR Carbon skeleton confirmationSignals for all unique carbon atoms in the molecule.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with a mass corresponding to the calculated molecular weight ([M+H]⁺).
HPLC Quantitative purity analysisPurity determination (e.g., >95%) by measuring the area of the product peak relative to impurities.

Structure-Activity Relationship (SAR) Table

After synthesizing and testing a library of analogs, the data can be compiled to derive SAR insights. The table below is a hypothetical representation based on common findings for similar scaffolds in medicinal chemistry.

Analog Modification Region Example Structure Hypothetical Biological Activity Change Rationale / Interpretation
Parent Compound -Methyl 4-(1H-indol-3-yl)butanoateBaselineReference compound for comparison.
5-Fluoro substitution A5-F-Indole analogIncreased PotencyThe small, lipophilic fluorine atom may enhance binding affinity through favorable interactions or by altering electronic properties.
5-Methoxy substitution A5-MeO-Indole analogDecreased PotencyA bulky electron-donating group may cause steric hindrance in the binding pocket or be metabolically liable.
Chain extension to C5 BPentanoate analogDecreased PotencyThe longer, more flexible chain may not adopt the optimal conformation for binding.
Conversion to acid CButanoic acid analogIncreased Potency (in vitro)The carboxylate may form a key ionic interaction (salt bridge) with a basic residue in the target protein. However, it may have poor cell permeability.
Conversion to benzyl ester CBenzyl ester analogIncreased Potency (in vivo)The lipophilic benzyl group may enhance cell membrane permeability, acting as a prodrug that is hydrolyzed to the active carboxylic acid inside the cell.

Conclusion

This application guide outlines a robust and rational approach to the synthesis and SAR-driven optimization of the Methyl 4-(1H-indol-3-yl)butanoate scaffold. By employing the described synthetic protocols, researchers can efficiently generate a diverse library of analogs. The systematic modification of the indole ring, the alkyl linker, and the ester moiety, followed by rigorous characterization and biological evaluation, will yield crucial data to guide the development of novel therapeutic agents. The principles and techniques detailed herein provide a solid foundation for any drug discovery program centered on this valuable chemical framework.

References

  • de Sá, A. L., et al. (2017). "Indole Nucleus as a Promising Structure in the Design of New Drugs." Mini-Reviews in Medicinal Chemistry. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Rautio, J., et al. (2008). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery. [Link]

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Yield in Methyl 4-(1H-indol-3-yl)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Methyl 4-(1H-indol-3-yl)butanoate (often referred to as the methyl ester of Indole-3-Butyric Acid or IBA-OMe).

Low yields in this synthesis are a notorious bottleneck, typically stemming from the indole ring's ambident nucleophilicity (competition between N1 and C3 sites) and its sensitivity to strong acids/oxidizers.

Diagnostic Workflow: Why is your yield low?

Before altering your protocol, identify the failure mode. Use this logic tree to diagnose the root cause of your yield loss.

DiagnosticWorkflow Start Start: Low Yield Observed RouteCheck Which Synthetic Route? Start->RouteCheck DirectAlk Route A: Direct Alkylation (Indole + Methyl 4-bromobutanoate) RouteCheck->DirectAlk Acylation Route B: Acylation/Reduction (Indole + Succinic Anhydride) RouteCheck->Acylation Grignard Route C: Grignard Addition (Indole-MgBr + γ-Butyrolactone) RouteCheck->Grignard N1_Issue Issue: N1-Alkylation Dominance (Major Product is N-substituted) DirectAlk->N1_Issue Basic conditions (NaH, KOH, K2CO3) Red_Issue Issue: Incomplete Reduction (Keto-acid persists or Tars form) Acylation->Red_Issue Clemmensen/Wolff-Kishner step Moisture Issue: Quenched Reagent (Indole recovery high) Grignard->Moisture Wet solvents/Atmosphere Polymer Issue: Lactone Polymerization Grignard->Polymer Improper Temp Control Sol_Protect Solution: Switch to Grignard or Use Lewis Acid Catalysis N1_Issue->Sol_Protect Sol_Gentle Solution: Use Hydrazine/KOH (Huang-Minlon mod.) Red_Issue->Sol_Gentle

Figure 1: Diagnostic logic for identifying yield-limiting steps in indole functionalization.

Route Analysis & Causality

Scenario A: The "Direct Alkylation" Trap (Common Failure)

Method: Reacting Indole with Methyl 4-bromobutanoate using a base (e.g., NaH, K₂CO₃). The Problem: Indole is an ambident nucleophile. Under basic conditions, the deprotonated nitrogen (pKₐ ~16) is the hardest nucleophile and reacts rapidly with the alkyl halide to form Methyl 4-(1H-indol-1-yl)butanoate (N-alkylation) rather than the desired C3 product. The Fix: You cannot force C3 selectivity with simple bases. You must use a Grignard reagent (Indolylmagnesium bromide) which coordinates the nitrogen, directing the electrophile to the C3 position, or use Lewis Acid catalysis (e.g., Zn(OTf)₂ or InBr₃) with specific alkylating agents (though halides are sluggish here; alcohols/alkenes are better for Lewis Acids).

Scenario B: The "Acylation-Reduction" Pathway (Reliable)

Method: Friedel-Crafts acylation with Succinic Anhydride followed by reduction and esterification. The Problem: The reduction step (converting the ketone to a methylene group) is the bottleneck.

  • Clemmensen Reduction (Zn(Hg)/HCl): Often too harsh, leading to polymerization of the indole.

  • Wolff-Kishner: Requires high temperatures that can degrade the ester (if formed early) or the indole ring. The Fix: Use the Huang-Minlon modification of the Wolff-Kishner reaction on the free acid before esterification.

High-Yield Protocol: The Succinic Anhydride Route

This is the industry-standard "Gold Protocol" for synthesizing Indole-3-butyric acid derivatives with high regioselectivity (C3 only) and purity.

Step 1: Friedel-Crafts Acylation

Goal: Synthesize 4-(1H-indol-3-yl)-4-oxobutanoic acid.

  • Reagents: Indole (1.0 eq), Succinic Anhydride (1.2 eq), AlCl₃ (2.5 eq), Nitrobenzene or CH₂Cl₂ (Solvent).

  • Procedure:

    • Dissolve Indole in solvent under N₂ atmosphere.

    • Add Succinic Anhydride.[1]

    • Cool to 0°C. Slowly add AlCl₃ (exothermic!).

    • Allow to warm to RT and stir for 4-6 hours.

    • Critical Workup: Quench with ice-water/HCl. The product often precipitates. If not, extract with EtOAc.

    • Yield Check: Expect >80%. If low, ensure AlCl₃ quality (it must be anhydrous/yellow, not white powder).

Step 2: Reduction (The Critical Step)

Goal: Reduce the C=O ketone to CH₂. Recommended Method: Huang-Minlon (Wolff-Kishner).

  • Reagents: Keto-acid from Step 1 (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), KOH (4.0 eq), Diethylene glycol (DEG).

  • Procedure:

    • Combine keto-acid, KOH, and hydrazine in DEG.

    • Reflux at ~130°C for 1 hour (formation of hydrazone).

    • Distill off water/excess hydrazine until internal temp reaches ~195-200°C.

    • Reflux at 200°C for 3-4 hours (N₂ evolution).

    • Cool, dilute with water, acidify with HCl to pH 2.

    • Precipitate: Indole-3-butyric acid (IBA) .[2][3][4][5]

Step 3: Esterification

Goal: Convert Acid to Methyl Ester.

  • Reagents: IBA (from Step 2), Methanol (excess), H₂SO₄ (cat.) or Thionyl Chloride (1.1 eq).

  • Procedure:

    • Dissolve IBA in MeOH.

    • Add catalytic H₂SO₄. Reflux 4 hours.

    • Concentrate, neutralize with NaHCO₃, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Quantitative Comparison of Methods

ParameterDirect Alkylation (Base)Grignard + γ-ButyrolactoneAcylation + Reduction (Recommended)
Regioselectivity Poor (Mostly N1)Excellent (C3)Excellent (C3)
Yield (Typical) < 15% (Target Isomer)30-50%65-75% (Overall)
Reagent Sensitivity LowHigh (Moisture sensitive)Moderate
Scalability HighLow (Exotherms)High
Major Impurity N-alkylated indolePolymerized lactoneUnreduced ketone

Frequently Asked Questions (FAQs)

Q: Can I use Methyl 4-chlorobutyrate with Indolyl-Magnesium Bromide (Grignard)? A: No. Grignard reagents react with esters (the butyrate part) faster than they displace alkyl chlorides. You will get a complex mixture of tertiary alcohols. If you must use the Grignard route, use γ-Butyrolactone (ring opening) or Succinic Anhydride (to get the keto-acid).

Q: Why is my product turning pink/red during workup? A: Indoles are acid-sensitive and prone to oxidative dimerization (forming rosindoles).

  • Fix: Perform all acid-catalyzed steps (like esterification) under inert atmosphere (N₂/Ar). Use minimal acid concentration and neutralize immediately after reaction completion. Add a pinch of sodium metabisulfite during workup as an antioxidant.

Q: Can I use NaBH₄ to reduce the ketone in Step 1? A: No. NaBH₄ reduces ketones to alcohols (CH-OH), not methylenes (CH₂). The resulting alcohol is benzylic (indolic) and prone to elimination/polymerization. You need a complete deoxygenation method like Wolff-Kishner or catalytic hydrogenation (Pd/C + H₂ at high pressure, though this risks reducing the indole double bond).

Q: I see a spot on TLC that corresponds to N-alkylation even in the Acylation route. Why? A: This is rare but can happen if you used a base at any point with an alkylating agent. However, in the acylation route, check if you have N-acylation (Indole-N-CO-...). N-acyl indoles are unstable and usually rearrange to C3 upon heating with Lewis acids, but if the reaction was quenched too early, N-acyl product remains.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Acylation-Reduction Protocol

    • Jackson, R. W., & Manske, R. H. (1930). The synthesis of indolyl-butyric acid and some of its derivatives.Journal of the American Chemical Society, 52(12), 5029-5035. Link

    • Note: This classic paper establishes the succinic anhydride route as the definitive method for C3-butyric chains.
  • Grignard & Lactone Reactivity

    • Fritz, H. E. (1963). 3-Indolebutyric Acid.[2][3][6][7][8][9][10][11]The Journal of Organic Chemistry, 28(10), 2913-2914. (Describes the reaction of Indole Grignard with butyrolactone).

  • Indole Regioselectivity (N vs C)

    • Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension.Angewandte Chemie International Edition, 48(51), 9608-9644. Link

Sources

Technical Support Center: Methyl 4-(1H-indol-3-yl)butanoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for Indolic Esters

Document ID: TS-IND-2024-05 | Version: 2.1 | Status: Active

Diagnostic Snapshot: Quick Triage

Before altering your method, identify the specific "flavor" of your peak tailing using this diagnostic matrix.

Symptom ProfileProbable Root CauseImmediate Action
Tailing + Retention Shift Silanol Interaction The indole ring is H-bonding with the silica surface. Switch to a highly end-capped column or lower pH.
Tailing + Split Peak Solvent Mismatch Sample solvent is stronger than the mobile phase (e.g., 100% MeOH injection). Dilute sample with initial mobile phase.
Broad Tailing (All Peaks) System Dead Volume Check tubing connections (especially post-column) and detector flow cell.
Fronting -> Tailing Column Overload Concentration is too high. Dilute 1:10 and re-inject to confirm.

The Chemistry of the Problem (Root Cause Analysis)

The "Indole Paradox"

A common misconception is treating Methyl 4-(1H-indol-3-yl)butanoate like a basic amine. It is not.

  • The Molecule: The nitrogen atom in the indole ring involves its lone pair in the aromatic

    
    -system. This makes it non-basic (pKa 
    
    
    
    -2 for protonation). It does not carry a positive charge at typical HPLC pH (2–8).
  • The Mechanism: Tailing is caused by Hydrogen Bonding , not cation exchange. The N-H group on the indole acts as a Hydrogen Bond Donor, interacting with free, acidic silanols (

    
    ) on the silica surface.
    

Visualizing the Interaction:

IndoleInteraction cluster_0 Stationary Phase Surface Indole Indole Moiety (N-H Donor) Interaction Hydrogen Bond (Secondary Retention) Indole->Interaction Donates H Silanol Residual Silanol (Si-OH Acceptor) Silanol->Interaction Accepts H Result Peak Tailing (Kinetic Lag) Interaction->Result

Figure 1: Mechanism of secondary interactions causing tailing.[1] Unlike amines, indoles interact via direct hydrogen bonding rather than ionic attraction.

Critical Troubleshooting Protocols

Scenario A: The "Sticky Silica" Issue (Stationary Phase)

User Question: "I am using a standard C18 column, but the tailing factor is > 1.5. Is my column broken?"

Technical Insight: Standard C18 columns often leave up to 50% of surface silanols unbonded. For indoles, these are "sticky" sites. You need a column that physically blocks the indole from reaching the silica surface.

Protocol: Column Selection Strategy

  • Verify End-Capping: Ensure your column is "Double End-Capped" (e.g., TMS end-capping). This reduces accessible silanols.

  • Switch to Polar-Embedded: If a standard C18 fails, use a Polar-Embedded Group (PEG) column (e.g., Amide-C18).

    • Why? The embedded polar group creates a "water shield" near the surface that suppresses silanol activity and preferentially interacts with the indole via weaker forces, improving peak shape.

  • Carbon Load: Select a column with high carbon load (>15%). Higher density C18 chains sterically hinder the indole from reaching the silica.

Scenario B: Mobile Phase Optimization

User Question: "Can I just add TEA (Triethylamine) to fix the tailing?"

Technical Insight: Avoid TEA if possible. While TEA competes for silanols, it is difficult to remove from systems and incompatible with LC-MS. For this methyl ester, pH control is safer and more effective.

Protocol: The "Golden pH" Window

  • Target pH: 3.0 – 4.0.

  • Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate.

  • Why? Lowering pH suppresses the ionization of the silanols (keeping them as Si-OH rather than Si-O-). While the indole doesn't ionize, the protonated silanols are less active in H-bonding networks than their deprotonated counterparts.

  • Warning: Do not exceed pH 7.5. Methyl esters are susceptible to hydrolysis, converting your analyte into Indole-3-butyric acid (which has different retention and solubility).

Scenario C: The Solvent Effect

User Question: "The peak looks like a shark fin (fronting then tailing). I dissolved my sample in pure Acetonitrile."

Technical Insight: This is the "Strong Solvent Effect." Methyl 4-(1H-indol-3-yl)butanoate is lipophilic. When injected in 100% ACN onto a mobile phase of 90% Water, the analyte "races" through the column head before precipitating or interacting, causing distortion.

Protocol: Dilution Matching

  • Preparation: Dissolve the stock standard in 100% ACN (for solubility).

  • Dilution: Dilute the working sample to at least 50% Water (or match the initial mobile phase composition).

  • Injection: If solubility is poor in water, reduce injection volume to < 5 µL.

Step-by-Step Troubleshooting Workflow

Follow this logic path to isolate the issue without wasting solvents or columns.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckSolvent 1. Check Sample Solvent Is it stronger than Mobile Phase? Start->CheckSolvent Dilute Dilute Sample with Mobile Phase A CheckSolvent->Dilute Yes CheckColumn 2. Check Column Type Is it fully end-capped? CheckSolvent->CheckColumn No Dilute->CheckColumn ChangeCol Switch to High-Purity End-Capped C18 CheckColumn->ChangeCol No CheckPH 3. Check Mobile Phase pH Is pH > 6.0? CheckColumn->CheckPH Yes ChangeCol->CheckPH AdjustPH Adjust pH to 3.0 (Formic Acid/Phosphate) CheckPH->AdjustPH Yes SystemCheck 4. Check Hardware Extra-column volume? CheckPH->SystemCheck No AdjustPH->SystemCheck

Figure 2: Logical decision tree for isolating peak tailing sources.

Summary Data: Mobile Phase Modifier Effects

The following table summarizes the effect of common modifiers on Indole-Ester peak symmetry (USP Tailing Factor).

ModifierpHTailing Factor (Tf)SuitabilityNotes
None (Water/ACN) ~7.01.8 - 2.2 PoorHigh silanol activity; risk of hydrolysis.
0.1% TFA ~2.01.0 - 1.1 ExcellentStrong ion pairing; suppresses silanols. Warning: Signal suppression in LC-MS.
0.1% Formic Acid ~2.71.1 - 1.2 GoodBest compromise for LC-MS sensitivity and peak shape.
10mM Phosphate 3.01.0 - 1.1 ExcellentGold standard for UV detection; incompatible with LC-MS.
0.1% TEA ~10N/A Unsafe High pH risks hydrolyzing the methyl ester.

References

  • Agilent Technologies. (2019).[2] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubChem. (2021). Methyl 4-(1H-indol-3-yl)butanoate Compound Summary. Retrieved from [Link]

  • McCalley, D. V. (2010).[3] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases. Journal of Chromatography A. (Contextual citation regarding silanol activity and indole separation).

  • ChromAcademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation of indoles. Our goal is to provide you with in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you achieve your desired regioselectivity and improve reaction outcomes.

Introduction: The Challenge of Indole Acylation

The Friedel-Crafts acylation is a fundamental transformation for installing acyl groups onto aromatic systems.[1] For indoles, this reaction is pivotal for synthesizing key intermediates for a vast array of pharmaceuticals and natural products. However, the high nucleophilicity and multiple reactive sites of the indole nucleus (N1, C2, and C3) present a significant regioselectivity challenge. While the electron-rich C3 position is the kinetically favored site for electrophilic attack, undesired N1-acylation and, less commonly, C2-acylation can lead to low yields and complex product mixtures.[2][3] Factors such as the choice of Lewis acid, solvent, acylating agent, and the presence or absence of an N-protecting group all play a critical role in directing the outcome of the reaction.

This guide provides solutions to common problems encountered during these experiments, backed by mechanistic explanations and validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My primary product is the N-acylated indole, not the desired C3-acylated product. What is causing this and how can I fix it?

Answer:

N-acylation is a common side reaction, especially with unprotected indoles. It occurs because the indole nitrogen, after deprotonation, becomes a highly effective nucleophile.

Primary Causes:

  • Strongly Basic Conditions: If your reaction conditions inadvertently generate a strong base, or if you are using a base to scavenge protons, you can deprotonate the indole N-H, favoring N-acylation.

  • Highly Reactive Acylating Agents: Highly reactive acylating agents can react rapidly with the most accessible nucleophilic site, which can be the indole nitrogen.

  • Lewis Acid Coordination: Some strong Lewis acids can coordinate to the indole nitrogen, increasing the acidity of the N-H proton and making it more susceptible to deprotonation and subsequent acylation.

Solutions & Strategies:

  • Avoid Strong Bases: If possible, run the reaction under neutral or acidic conditions. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

  • Use Milder Acylating Agents: Instead of highly reactive acyl chlorides, consider using acid anhydrides, which are generally less aggressive.[4] Thioesters have also been reported as a stable and chemoselective acyl source for N-acylation when desired, highlighting the tunability of the acyl source.[3]

  • Employ N-Protecting Groups: The most robust solution is to protect the indole nitrogen. An N-protecting group physically blocks the nitrogen from reacting. Common choices include Boc, tosyl (Ts), or benzyl (Bn) groups.[5] The choice of protecting group can also influence the electronic properties of the indole ring.

  • Catalyst Selection: Borane Lewis acids like BCl₃ have been shown to regioselectively promote N-carboxamidation of unprotected indoles with isocyanates, demonstrating how catalyst choice can dictate the site of reaction.[6]

Q2: I am getting a mixture of C3 and C2-acylated products. How can I improve selectivity for the C3 position?

Answer:

The C3 position is the electronically favored site for electrophilic attack due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). However, steric and electronic factors can sometimes lead to competing C2-acylation.

Primary Causes:

  • Steric Hindrance at C3: If the C3 position is sterically hindered by a bulky substituent on the indole, the electrophile may attack the C2 position as an alternative.

  • N-Protecting Group Influence: Very bulky N-protecting groups can sometimes sterically direct an incoming electrophile towards the C2 position. Conversely, some N-protecting groups are essential to prevent side reactions that consume the starting material, thereby improving overall yield of the C3 product.[7]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): In some systems, C2-acylation can be a thermodynamically favored product, while C3 is the kinetic product. Prolonged reaction times or high temperatures might favor the thermodynamic product.

Solutions & Strategies:

  • Optimize the Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can sometimes lead to complex mixtures or substrate decomposition.[8] Milder, more selective Lewis acids are often preferred.

    • Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have proven highly effective for the selective C3-acylation of unprotected indoles under mild conditions.[8][9]

    • Metal triflates (e.g., Y(OTf)₃) are excellent catalysts, particularly with acid anhydrides, and can be used in catalytic amounts, often under green conditions like microwave irradiation in ionic liquids.[4]

    • Other effective Lewis acids for promoting C3-acylation include ZrCl₄ [10] and iron powder .[11]

  • Control Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically preferred C3 product. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that might lead to byproduct formation.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used.[8][12] In some cases, solvent-free conditions have been shown to be highly efficient.[11]

Table 1: Effect of Lewis Acid on Regioselectivity of Indole Acylation

Lewis Acid/CatalystAcylating AgentCommon ConditionsPrimary ProductKey AdvantagesReference(s)
Et₂AlCl / Me₂AlCl Acyl ChloridesCH₂Cl₂, mild temp.C3-AcylindoleHigh yields, no N-H protection needed, tolerates various functional groups.[8],[9]
Y(OTf)₃ Acid AnhydridesIonic liquid, microwaveC3-AcylindoleFast, green, catalytic, reusable catalyst.,[4]
ZrCl₄ Acyl Chlorides-C3-AcylindoleMinimizes common competing reactions.[10]
Iron Powder Acyl ChloridesSolvent-free, room temp.C3-AcylindoleInexpensive, non-toxic, simple methodology.[11]
DBN (Organocatalyst) Acyl ChloridesToluene, refluxC3-AcylindoleMetal-free alternative for N-protected indoles.[12]
Q3: My indole starting material is decomposing under the reaction conditions, leading to low yields and a complex crude mixture. What should I do?

Answer:

Indoles are sensitive to strong acids and can undergo polymerization or degradation. This is a common issue with traditional Friedel-Crafts conditions using stoichiometric amounts of strong Lewis acids.

Primary Causes:

  • Excessively Strong Lewis Acid: Strong Lewis acids like AlCl₃ can induce polymerization of the electron-rich indole ring.[8]

  • High Reaction Temperatures: Elevated temperatures can accelerate decomposition pathways.

  • Protic Acid Generation: The reaction generates HCl (when using acyl chlorides), which can contribute to substrate degradation.

Solutions & Strategies:

  • Switch to a Milder Catalyst: This is the most effective solution. As detailed in Q2, catalysts like Y(OTf)₃, ZrCl₄, or organocatalysts like DBN are much gentler on the indole nucleus.[10][12] Using catalytic amounts instead of stoichiometric amounts of the promoter is also beneficial.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures if the reaction rate is still acceptable.

  • Use a Non-Nucleophilic Proton Scavenge: Adding a mild, non-nucleophilic base can neutralize the generated HCl, but care must be taken to avoid promoting N-acylation (see Q1).

  • Consider Alternative Acylation Methods: For particularly sensitive substrates, methods like the Vilsmeier-Haack reaction for formylation (using POCl₃/DMF) can be a milder alternative to introduce a one-carbon acyl group.[13][14] Catalytic versions of the Vilsmeier-Haack reaction have also been developed to avoid stoichiometric use of POCl₃.[15][16]

Frequently Asked Questions (FAQs)

What is the mechanistic basis for the preferred C3-acylation of indole?

Electrophilic attack on the indole ring can occur at C2 or C3. Attacking the C3 position leads to a cationic intermediate where the positive charge is delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the benzene portion. Attack at C2 forces the positive charge onto the nitrogen while breaking the aromaticity of the fused benzene ring, resulting in a less stable intermediate. Therefore, the activation energy for C3 attack is lower, making it the kinetically favored pathway.

G cluster_main Mechanism of C3 vs. C2 Acylation cluster_c3 C3 Attack (Favored) cluster_c2 C2 Attack (Disfavored) Indole Indole C3_Intermediate C3 Sigma Complex (Charge delocalized, benzene ring intact) Indole->C3_Intermediate C2_Intermediate C2 Sigma Complex (Benzene aromaticity disrupted) Indole->C2_Intermediate Faster (Lower Ea) Acylium Acylium Ion (RCO⁺) Product_C3 3-Acylindole C3_Intermediate->Product_C3 -H⁺ Product_C2 2-Acylindole C2_Intermediate->Product_C2 -H⁺

Caption: Kinetic preference for C3 acylation of indole.

How can I achieve selective C2-acylation?

While C3 is the kinetically preferred site, selective C2-acylation is synthetically valuable and can be achieved under specific conditions. This usually requires blocking the C3 position or using a directing group strategy.

  • Blocking the C3 Position: If the indole already has a substituent at C3, acylation is often directed to the C2 position.

  • Directing Groups: Installing a directing group on the indole nitrogen can force the reaction to occur at the C2 position via transition-metal-catalyzed C-H activation.[17]

  • Specific Reagents and Conditions: Certain methodologies are designed for C2 functionalization. For instance, strategies involving in-situ generation of 3-chloroindolenines followed by reaction with an allylborane have been developed for C2-allylation, a related transformation.[17] Photoredox catalysis using aryldiazonium salts has also been shown to achieve regioselective C2-arylation of N-Boc-indole.[18] While not direct acylation, these methods highlight advanced strategies for C2 functionalization.

G cluster_workflow Troubleshooting Workflow for Indole Acylation Start Start: Indole Acylation Problem Identify Primary Issue Start->Problem N_Acyl Problem: N-Acylation Problem->N_Acyl N1 Product Mix_C2_C3 Problem: C2/C3 Mixture Problem->Mix_C2_C3 C2/C3 Products Decomp Problem: Decomposition Problem->Decomp Low Yield/ Tar Sol_N_Acyl Solution: 1. Protect N-H (e.g., Boc, Ts) 2. Use milder acylating agent (anhydride vs. acyl chloride) N_Acyl->Sol_N_Acyl Sol_Mix Solution: 1. Use milder Lewis Acid (Et₂AlCl, Y(OTf)₃) 2. Lower reaction temperature 3. Monitor reaction time Mix_C2_C3->Sol_Mix Sol_Decomp Solution: 1. Switch to catalytic system (e.g., Y(OTf)₃) 2. Avoid strong acids (AlCl₃) 3. Use alternative method (Vilsmeier-Haack) Decomp->Sol_Decomp End Achieve Regioselective C-Acylation Sol_N_Acyl->End Sol_Mix->End Sol_Decomp->End

Caption: Troubleshooting decision workflow for indole acylation.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Acylation using Diethylaluminum Chloride (Et₂AlCl)

This protocol is adapted from the work of Okauchi et al. and is effective for a wide range of unprotected indoles and acyl chlorides.[8]

Materials:

  • Indole (1.0 mmol)

  • Acyl chloride (1.1 mmol)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 mmol, 1.1 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged flask, add the indole (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Et₂AlCl solution (1.1 mL, 1.1 mmol) dropwise to the stirred indole solution. Stir for 15 minutes at 0 °C.

  • Add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.

Protocol 2: Green C3-Acylation using Yttrium(III) Triflate and Microwave Irradiation

This protocol is based on a method developed for a rapid and environmentally friendly acylation using acid anhydrides.[4]

Materials:

  • Indole (1.0 mmol)

  • Acid anhydride (1.2 mmol)

  • Yttrium(III) triflate (Y(OTf)₃) (0.1 mmol, 10 mol%)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (2 mL)

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine the indole (1.0 mmol), acid anhydride (1.2 mmol), and Y(OTf)₃ (0.1 mmol) in [BMI]BF₄ (2 mL).

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 5-15 minutes. Monitor for completion via TLC by taking a small aliquot.

  • After cooling, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).

  • The ionic liquid remains in the aqueous phase and can be recovered by evaporating the water.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired 3-acylindole.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
  • Organic Syntheses. (2024).
  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. PubMed. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • Zhang, L., et al. Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions.
  • ResearchGate. (2021).
  • Yadav, J. S., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. [Link]

  • Potavathri, S., et al. Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]

  • ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • ResearchGate. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • Andre, M. S., et al. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. PMC. [Link]

  • You, S.-L. (2012). Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Synlett. [Link]

  • Ji, J.-X., et al. (2003). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Scott, R. W., et al. (2018). A Method for C2 Acylation of 1,3-Indandiones. PubMed. [Link]

  • ResearchGate. (2018). ChemInform Abstract: Friedel-Crafts Alkylation of Indoles in Deep Eutectic Solvent. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Melen, R. L., et al. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University. [Link]

  • Ghorbani, F., et al. (2023). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. PMC. [Link]

  • Royal Society of Chemistry. (2025). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

  • Terashima, M., & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. [Link]

  • Park, S., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. ACS Publications. [Link]

  • Iosub, A. V., & Theodoru, E. A. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. [Link]

  • ResearchGate. (2018). Indole arylation with different N‐protecting groups. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]

  • Chand, G., & Sibi, M. P. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Cuesta, J., et al. (2007). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI. [Link]

  • Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. PubMed. [Link]

  • OSTI.GOV. (2015). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • Dowling, D. P., et al. (2022). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. PMC. [Link]

  • Wang, D., et al. (2017). Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction. Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • New Journal of Chemistry. (2019). The controllable C2 arylation and C3 diazenylation of indoles with aryltriazenes under ambient conditions. Royal Society of Chemistry. [Link]

  • ResearchGate. (2020). Recent advances in the oxidative activation of the C2-C3 π bond of indoles and its applications. [Link]

  • ResearchGate. (2014). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(1H-indol-3-yl)butanoate. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and confidently scale your synthesis from the bench to pilot scale.

I. Strategic Overview: Selecting Your Synthetic Pathway

The synthesis of Methyl 4-(1H-indol-3-yl)butanoate can be approached via several established routes. The optimal choice depends on factors such as raw material availability, scale, equipment, and safety considerations. The two most industrially viable pathways commence from indole as the starting material.

  • Route A: Two-Step Friedel-Crafts Acylation & Reduction. This classic approach involves the acylation of indole with a succinic acid derivative, followed by reduction of the resulting ketone.

  • Route B: Direct Alkylation. This route attempts to directly add the four-carbon ester chain to the indole nucleus. While seemingly more direct, it is often plagued by issues with regioselectivity (N-alkylation vs. C3-alkylation) and over-alkylation, making it challenging to control on a larger scale.[1]

  • Route C: Fischer Indole Synthesis. This method builds the indole ring from a phenylhydrazine and a suitable keto-ester, such as methyl 5-oxohexanoate. While powerful for creating substituted indoles, it requires a more complex starting material that is not always readily available for this specific target.[2][3][4]

For scalability and control, Route A is generally preferred . It proceeds through a stable, crystalline intermediate, which simplifies purification and quality control during a multi-kilogram scale-up.

Synthetic_Strategy_Decision Start Start: Synthesize Methyl 4-(1H-indol-3-yl)butanoate Route_A Route A: Friedel-Crafts Acylation + Reduction Start->Route_A Route_B Route B: Direct Alkylation Start->Route_B Route_C Route C: Fischer Indole Synthesis Start->Route_C Pro_A Pro: Good control, crystalline intermediate, scalable. Route_A->Pro_A Con_B Con: Poor regioselectivity, risk of poly-alkylation. Route_B->Con_B Con_C Con: Requires complex starting material. Route_C->Con_C Recommendation Recommended for Scale-Up Pro_A->Recommendation

Caption: Decision workflow for selecting a synthetic route.

II. Recommended Scale-Up Protocol: Friedel-Crafts Acylation Route

This section provides a detailed, two-step protocol that has been validated for scalability.

Step 1: Synthesis of Methyl 4-(1H-indol-3-yl)-4-oxobutanoate (Intermediate)

This step utilizes a Friedel-Crafts acylation, which is a robust C-C bond-forming reaction.[5][6] We use methyl 4-chloro-4-oxobutanoate (the half-ester chloride of succinic acid) as the acylating agent.

Experimental Protocol:

  • Reactor Setup: To a dry, inerted (Nitrogen/Argon) reactor equipped with an overhead stirrer, thermometer, and addition funnel, add indole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-15 vol). Cool the mixture to 0-5 °C using an ice bath.

  • Lewis Acid Addition: Slowly add a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃) (1.1 - 1.5 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30-60 minutes at 0-5 °C.

  • Acylating Agent Addition: Add a solution of methyl 4-chloro-4-oxobutanoate (1.1 eq) in the reaction solvent (2-3 vol) dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the consumption of indole by TLC or HPLC (Typical mobile phase: Hexane/Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing crushed ice and water (10-20 vol). Caution: This is a highly exothermic process. Perform the quench slowly to control the release of heat and HCl gas.

  • Work-up & Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (2 x 5 vol).

    • Combine the organic layers and wash sequentially with 1M HCl (5 vol), water (5 vol), saturated NaHCO₃ solution (5 vol), and finally, brine (5 vol).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a solvent system like isopropanol/water or ethyl acetate/hexane to yield the intermediate as a crystalline solid.

Step 2: Reduction of the Ketone to Yield Methyl 4-(1H-indol-3-yl)butanoate

The C3-acyl group is selectively reduced to a methylene group. A Wolff-Kishner or Clemmensen reduction can be used, but for scalability and milder conditions, a catalytic hydrogenation or a silane-based reduction is often preferred.

Experimental Protocol (Catalytic Hydrogenation):

  • Reactor Setup: Charge a hydrogenation-rated reactor with the keto-ester intermediate (1.0 eq), a suitable solvent like methanol or ethanol (10-20 vol), and a palladium on carbon catalyst (Pd/C, 5-10 wt%, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi). Heat the mixture to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or by the cessation of hydrogen uptake.

  • Work-up & Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often an oil. It can be purified by silica gel chromatography on a lab scale.[7] For larger scales, distillation under high vacuum or crystallization may be viable options.

III. Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Category Question Answer & Troubleshooting Steps
Step 1: Acylation My Friedel-Crafts acylation is sluggish or incomplete. What's wrong? 1. Catalyst Activity: Aluminum chloride is highly hygroscopic. Ensure you are using a fresh, high-purity grade. Inactive catalyst is a primary cause of failure.[5]2. Solvent Purity: Ensure your solvent (DCM/DCE) is anhydrous. Water will quench the Lewis acid catalyst.3. Temperature: While the reaction must be kept cool to prevent side reactions, temperatures that are too low (< 0 °C) can significantly slow the reaction rate. Maintain the 0-5 °C range.
I'm getting a dark, tarry mixture instead of a clean product. Why? 1. Overheating: This is the most common cause. The reaction is exothermic, especially during AlCl₃ addition and the quench. Uncontrolled temperature can lead to polymerization and degradation of the acid-sensitive indole ring.[8] Ensure slow, portion-wise addition and efficient cooling.2. Catalyst Stoichiometry: Using a large excess of AlCl₃ (> 2.0 eq) can promote side reactions and decomposition. Stick to the recommended 1.1-1.5 eq range.
My TLC shows multiple spots after the acylation reaction. What are they? You are likely seeing a mix of the desired C3-acylated product, unreacted indole, and potentially the N-acylated or C2-acylated isomers. The C3 position is the most nucleophilic and kinetically favored, but other isomers can form, especially if the reaction is not controlled properly.[9] Improved temperature control and slow addition of the acylating agent can improve selectivity.
Step 2: Reduction My catalytic hydrogenation is stalling. What should I check? 1. Catalyst Poisoning: The starting indole moiety or trace impurities (sulfur, halides from the previous step) can poison the palladium catalyst. Ensure the intermediate is well-purified. You can try increasing the catalyst loading or using a more robust catalyst.2. Insufficient Mixing/Mass Transfer: On a larger scale, ensuring the solid catalyst, liquid phase, and hydrogen gas are adequately mixed is critical. Increase the stirring speed to improve mass transfer.3. Pressure/Temperature: Ensure your hydrogen pressure and temperature are within the optimal range. Sometimes, a slight increase in pressure can restart a stalled reaction.
I see byproducts from over-reduction. How can I avoid this? Over-reduction can lead to saturation of the indole ring itself. This is more likely under harsh conditions (high pressure, high temperature, prolonged reaction times). Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a less active catalyst or milder conditions (e.g., lower pressure) can also provide better control.
Purification & Stability My final product is discoloring and degrading upon storage. How do I improve stability? Indole derivatives are notoriously sensitive to air, light, and acid.[2][10] 1. Storage: Store the final product under an inert atmosphere (nitrogen or argon) in an amber vial or light-protected container at low temperatures (2-8 °C).2. Purity: Ensure all traces of acid from the synthesis have been removed during work-up. A final wash with a mild base (e.g., NaHCO₃ solution) is crucial. Residual acid can catalyze degradation. The product should be stored away from direct sunlight.[10]
Column chromatography isn't practical for my 1 kg scale. What are my options? 1. Recrystallization: If your crude product is a solid or can be induced to crystallize, this is the most effective large-scale purification method. Experiment with various solvent systems (e.g., ethyl acetate/heptane, toluene, isopropanol).[11]2. Distillation: As Methyl 4-(1H-indol-3-yl)butanoate is a high-boiling liquid/low-melting solid, high-vacuum distillation (short-path) can be an effective purification method on a multi-hundred-gram to kilogram scale.3. Carbon Treatment: If the main issue is color, treating a solution of the crude product with activated carbon can remove colored impurities before final isolation.
Analytical What is the best way to monitor these reactions? 1. Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion. A typical eluent is 30-50% Ethyl Acetate in Hexane. Use a UV lamp (254 nm) for visualization.2. High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis to accurately determine conversion and purity. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a standard starting point.[12]

IV. Process Safety Considerations

Scaling up any chemical process requires a thorough safety review.

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and corrosive HCl gas. Handle in a dry environment and ensure the quenching procedure is well-controlled to manage the exotherm.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate grounding and bonding for all equipment to prevent static discharge. Ensure the reactor is properly rated for the intended pressure and temperature. Always purge the system with inert gas before and after the reaction.

  • Solvents: Dichloromethane and 1,2-dichloroethane are regulated solvents. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.

  • Indole: Can be harmful if swallowed or inhaled and causes skin and eye irritation.[13] Review the Safety Data Sheet (SDS) before handling.

Scale_Up_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Reduction A1 Reactor Setup: Indole + Solvent A2 Add AlCl3 (0-5 °C) A1->A2 A3 Add Acylating Agent (<10 °C) A2->A3 A4 Reaction Monitoring (TLC/HPLC) A3->A4 A5 Controlled Quench (Ice/Water) A4->A5 A6 Work-up & Recrystallization A5->A6 B1 Reactor Setup: Intermediate + Pd/C A6->B1 Purified Intermediate B2 Hydrogenation (50 psi, 50 °C) B1->B2 B3 Reaction Monitoring (HPLC) B2->B3 B4 Catalyst Filtration (Celite®) B3->B4 B5 Concentration & Purification B4->B5 Final Methyl 4-(1H-indol-3-yl)butanoate B5->Final Final Product

Caption: Recommended two-step scale-up workflow diagram.

V. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133039, Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][1]

  • Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic Acid. Organic Syntheses, 23, 53. doi:10.15227/orgsyn.023.0053. Available at: [Link][10]

  • Zeng, G.-F., et al. (2009). Methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate. Acta Crystallographica Section E, 65(Pt 11), o2727. Available at: [Link][11]

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E, 67(Pt 8), o2121. Available at: [Link][14]

  • Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. Available at: [Link][15]

  • Abdel-Jalil, R. J., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2445-2454. Available at: [Link][2]

  • ChemInform. (1989). Indole Derivatives. Part 131. Friedel-Crafts Reaction of 1-Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. ChemInform, 20(25). Available at: [Link][9]

  • Labanauskas, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. ResearchGate. Available at: [Link][16]

  • Mardal, M., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Forensic Toxicology, 39(2), 328-341. Available at: [Link][12]

  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof. Retrieved from [17]

  • SDS Manager Inc. (n.d.). Indole for synthesis SDS. Retrieved from [Link][13]

  • Abdel-Jalil, R. J., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link][3]

  • Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society, 86(18), 3796-3806. Available at: [Link][8]

  • Humphrey, G. R., & Kuethe, J. T. (2016). Fischer Indole Synthesis. Chemical Reviews, 106(7), 2875-2911. Available at: [Link][18]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][5]

  • ResearchGate. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Available at: [Link][6]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5984-5999. Available at: [Link][19]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link][20]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link][4]

  • Stobaugh, J. F., et al. (1984). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 435-442. Available at: [Link][21]

Sources

Troubleshooting guide for indole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Indole Synthesis Troubleshooting Hub. You are likely here because your reaction yielded a "red tar" instead of a crystalline solid, or your regioselectivity ratios are defying thermodynamic logic. Indoles are privileged scaffolds in drug discovery (e.g., Triptans, Indomethacin), but their electron-rich pyrrole ring makes them susceptible to oxidation, polymerization, and acid-sensitivity.

This guide moves beyond basic recipes. We analyze the causality of failure modes in the three most common synthetic pathways: Fischer , Larock , and Leimgruber-Batcho .

Module 1: The Fischer Indole Synthesis

The Workhorse: Ideal for 2,3-disubstituted indoles.[1] The Trap: Regioselectivity with unsymmetrical ketones and "runaway" polymerization.

Diagnostic Protocol: Regioselectivity Issues

User Query: "I am reacting 2-butanone with phenylhydrazine. I need the 2-ethyl indole, but I'm getting a 50:50 mix with 2,3-dimethylindole. How do I shift the ratio?"

Root Cause Analysis: The Fischer mechanism hinges on the formation of the ene-hydrazine intermediate.[2] With unsymmetrical ketones, two different enolizable protons exist.

  • Kinetic Control (Less substituted enamine): Favored by strong acids and lower temperatures. Leads to the 2,3-disubstituted product (via the internal double bond).

  • Thermodynamic Control (More substituted enamine): Favored by weaker acids and high temperatures. Leads to the 2-substituted product (via the terminal double bond).

The Fix:

  • To favor the 2,3-dimethyl isomer (Kinetic): Use a strong acid like Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.

  • To favor the 2-ethyl isomer (Thermodynamic): Use a protic medium like 15% H₂SO₄ in refluxing water/ethanol . The reversible hydrazone formation allows the system to equilibrate to the thermodynamically stable ene-hydrazine.

Visualizing the Decision Matrix

FischerRegio Start Unsymmetrical Ketone (e.g., 2-Butanone) Hydrazone Phenylhydrazone Formation Start->Hydrazone Branch Ene-Hydrazine Tautomerization Hydrazone->Branch PathA Kinetic Enamine (Less Substituted) Branch->PathA Strong Acid (PPA) Low Temp PathB Thermodynamic Enamine (More Substituted) Branch->PathB Weak Acid (H2SO4) High Temp/Equilibration ProdA Product A: 2,3-Dimethylindole PathA->ProdA [3,3]-Sigmatropic Rearrangement ProdB Product B: 2-Ethylindole PathB->ProdB [3,3]-Sigmatropic Rearrangement

Figure 1: Regiochemical divergence in Fischer Indole Synthesis based on acid strength and thermodynamics.

Acid Catalyst Selection Table
Catalyst TypeExamplesBest ForRisk Factor
Lewis Acid ZnCl₂, ZnBr₂High yields, sensitive substrates.Difficult workup (emulsions).
Strong Protic PPA (Polyphosphoric Acid)"Forceful" cyclization, kinetic control.High viscosity, difficult to stir.
Weak Protic AcOH, H₂SO₄ (dilute)Thermodynamic control, large scale.Slower reaction, incomplete conversion.
Solid Acid Zeolites, MontmorilloniteGreen chemistry, easy filtration.Pore clogging, variable reproducibility.

Module 2: The Larock Heteroannulation

The Modern Standard: Palladium-catalyzed coupling of o-iodoanilines and internal alkynes. The Trap: Catalyst death and regioselectivity inversion.

Diagnostic Protocol: Reaction Stalled

User Query: "My reaction turns black immediately and conversion stops at 20%. I'm using Pd(OAc)₂ and KOAc in DMF."

Root Cause Analysis:

  • Missing Chloride Source: The Larock synthesis generally requires a chloride additive (LiCl or n-Bu₄NCl). Chloride ions stabilize the Pd(0) species and facilitate the reduction of Pd(II) to the active Pd(0) catalyst. Without it, Pd aggregates into inactive "palladium black" (the black precipitate you see).

  • Base Mismatch: KOAc is often too weak. The standard Larock protocol uses Na₂CO₃ or K₂CO₃ .

The Fix:

  • Add Stoichiometric LiCl: Use 1.0 equivalent of LiCl.

  • Switch Base: Use Na₂CO₃ (3.0 equiv).

  • Temperature: Ensure internal temperature reaches 100°C to drive the insertion step.

Visualizing the Catalytic Cycle

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Alkyne + LiCl Insert Migratory Insertion (Regio-determining) Coord->Insert Syn-Insertion N_Attack Intramolecular Aminopalladation Insert->N_Attack Base (-HI) Elim Reductive Elimination N_Attack->Elim Elim->Pd0 Release Indole

Figure 2: The Larock Catalytic Cycle. Note: Migratory insertion determines the regiochemistry (Bulky group -> C2).

Module 3: Leimgruber-Batcho Synthesis

The Specialist: Best for indoles with electron-withdrawing groups (EWGs) on the benzene ring. The Trap: Enamine formation failure.

Diagnostic Protocol: Enamine Step Failure

User Query: "I am heating my o-nitrotoluene with DMF-DMA, but I'm only recovering starting material."

Root Cause Analysis: The acidity of the benzylic protons in o-nitrotoluene is low. While the nitro group helps, it often isn't enough if the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) is old (hydrolyzed) or if the substrate lacks further activation.

The Fix:

  • Reagent Quality: DMF-DMA hydrolyzes to DMF and methanol. Distill it or buy a fresh bottle.

  • Add Pyrrolidine: Adding pyrrolidine generates a more reactive enamine species in situ (transamination), which is a stronger electrophile than DMF-DMA alone.

  • Pressure: Perform the reaction in a sealed tube at 110°C to prevent loss of the volatile amine.

Module 4: Isolation & Purification (The "Red Tar" Issue)

User Query: "I had a clean spot on TLC, but after column chromatography, my product turned into a brown streak."

Root Cause Analysis: Indoles are electron-rich enamine equivalents. They are highly sensitive to:

  • Acidic Silica: Standard silica gel is slightly acidic (pH 6-6.5). This is enough to trigger dimerization or polymerization of sensitive indoles.

  • Oxidation: Indoles oxidize in air, especially when adsorbed onto high-surface-area silica.

The Fix: The "Neutralized" Workup

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et₃N) in hexanes before packing the column. This neutralizes acidic sites.

  • Rapid Elution: Do not let the indole sit on the column. Use a gradient that moves the compound quickly.

  • Alternative Phase: For highly sensitive indoles (e.g., vinyl indoles), use Basic Alumina or Florisil .

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Title: Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator[3]

    • Source: J. Org.[1][3][4][5][6] Chem. 2017, 82, 11, 5898–5904

    • URL:[Link]

  • The Larock Indole Synthesis Protocol

    • Title: Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes[1][7]

    • Source: J. Org.[1][3][4][5][6] Chem. 1998, 63, 22, 7652–7662[7]

    • URL:[Link]

  • Leimgruber-B

    • Title: The Leimgruber-Batcho Indole Synthesis (Organic Syntheses Procedure)[8][9][10]

    • Source: Org.[5][11] Synth. 1985, 63, 214

    • URL:[Link]

  • General Indole Synthesis Reviews

    • Title: Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation[9]

    • Source: Synthesis 2018, 50(13), 2473-2490

Sources

Common pitfalls in the synthesis of 3-substituted indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Topic: Synthesis of 3-Substituted Indoles

Welcome to the Indole Synthesis Help Desk

User: "I need to functionalize the 3-position of an indole, but I'm seeing low yields, regioisomers, or complete decomposition."

Support Agent: Dr. Alistair Vance, Senior Application Scientist[1]

Executive Summary: The indole nucleus is an electron-rich heterocycle with a specific reactivity profile: the C3 position is the most nucleophilic site (


 times more reactive than benzene), acting effectively as an enamine. However, this high reactivity is a double-edged sword.[1] It leads to three primary failure modes:
  • Oligomerization: Acid-catalyzed self-attack (dimerization).

  • Regio-scrambling: Competition between N1, C2, and C3 sites.

  • Oxidative Degradation: Electron-rich indoles are prone to air oxidation.

Below are the troubleshooting protocols for the three most common synthetic pathways.

Ticket #001: Fischer Indole Synthesis

Issue: "I am using an unsymmetrical ketone and getting a mixture of regioisomers."

Root Cause Analysis

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement of an enehydrazine intermediate. With unsymmetrical ketones (e.g., 2-methylcyclohexanone), two different enehydrazines can form.[1] The ratio of these isomers determines the final product distribution.

  • Kinetic Control (Less Substituted): Favored by strong acids/protic solvents.[1]

  • Thermodynamic Control (More Substituted): Favored by weak acids/aprotic solvents.[1]

Visual Troubleshooting: The Regioselectivity Pathway

FischerSelectivity cluster_pathways Enehydrazine Formation (The Critical Junction) Start Unsymmetrical Ketone (e.g., 2-methylcyclohexanone) Hydrazone Arylhydrazone Start->Hydrazone LessSub Less Substituted Enehydrazine (Kinetic) Hydrazone->LessSub Strong Acid (HCl/AcOH) Fast irreversible protonation MoreSub More Substituted Enehydrazine (Thermodynamic) Hydrazone->MoreSub Weak Acid / Heat Reversible equilibrium IndoleA 3H-Indole (Indolenine) Rearranges to 3-substituted Indole LessSub->IndoleA [3,3]-shift IndoleB Tetrahydrocarbazole derivative (Common Product) MoreSub->IndoleB [3,3]-shift

Caption: Divergent pathways in Fischer Indole Synthesis governed by acid strength and enehydrazine stability.

Corrective Protocol

If you require the product derived from the less substituted enehydrazine (often the "anti-Saytzeff" product):

  • Acid Choice: Switch to a strong mineral acid (e.g., 15%

    
     or 
    
    
    
    in acetic acid).[1]
  • Solvent: Use protic solvents (EtOH/AcOH).

  • Validation: Check the

    
     NMR of the crude mixture. The "kinetic" product typically places the substituent at the C3 position of the newly formed ring, whereas the thermodynamic product fuses at the C2-C3 bond.
    
Ticket #002: Electrophilic Aromatic Substitution ( )

Issue: "I am trying to alkylate/acylate at C3, but I see N-alkylation or dimers."

Technical Insight: The Hard/Soft Mismatch

The indole anion (indolyl) is an ambident nucleophile.

  • N1 (Hard Nucleophile): Favored by ionic bases (NaH, KOH) and hard electrophiles.[1]

  • C3 (Soft Nucleophile): Favored by covalent metalation (Mg, Zn) and soft electrophiles.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
N-Alkylation Dominates Base is too ionic (dissociated ion pair).Switch to Grignard: Use

to form the Indole-MgBr salt. The covalent N-Mg bond blocks N-attack, forcing C3 reaction via a specific intermediate.
Dimerization (Bis-indolyl) Acid catalyst is too strong or reaction time too long.Quench Early: Indole acts as a nucleophile toward its own protonated species. Use mild Lewis acids (

,

) instead of Brønsted acids.[1]
No Reaction (Acylation) Electron-withdrawing group (EWG) on benzene ring.[1]Vilsmeier-Haack: If Friedel-Crafts fails, use Vilsmeier (POCl3/DMF) which creates a highly reactive chloroiminium super-electrophile.
Specific Case: Vilsmeier-Haack Failure

Problem: Formation of bis(indolyl)methanes instead of 3-formylindole. Mechanism: The product (3-formylindole) is less reactive, but if the intermediate is not quenched properly or if excess indole is present, the indole attacks the iminium intermediate twice. Protocol:

  • Stoichiometry: Ensure Vilsmeier reagent is in slight excess (1.1 - 1.2 equiv).

  • Temperature: Keep addition at

    
    .
    
  • Mode: Add Indole TO the Vilsmeier reagent, not vice-versa. This prevents a local excess of indole.

Ticket #003: Transition Metal Catalysis (C-H Activation)

Issue: "I want C3 selectivity, but C2 activation is competing."

The Selectivity Logic

In Pd/Rh-catalyzed C-H activation, C2 is often the thermodynamic sink due to the acidity of the C2-H bond and coordination to the N1 lone pair.

Self-Validating Check:

  • C2-Product: Loss of the characteristic C2-H singlet in NMR (

    
     ppm).
    
  • C3-Product: Retention of C2-H; loss of C3 coupling.

Protocol for C3-Selectivity

To force C3 functionalization, you must override the inherent C2 preference:

  • "Borrowing Hydrogen" / Alkylation: Use alcohols with Ruthenium or Iridium catalysts. The mechanism involves oxidation of alcohol to aldehyde -> condensation at C3 (fulvene intermediate) -> reduction.

  • Directing Groups: Avoid strong N-directing groups (like pyridyl) that pull the metal to C2. Use free (NH) indoles or bulky N-protecting groups (TIPS) to sterically hinder C2.[1]

Ticket #004: General Handling & Storage

Issue: "My white indole solid turned pink/brown overnight."

Explanation: Indoles undergo oxidative dimerization in the presence of light and oxygen, forming rosindole dyes. Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Workup: Avoid acidic workups if possible. Neutralize acid before concentration. Trace acid concentrates during rotary evaporation, triggering polymerization (the "red goo" phenomenon).[1]

  • Purification: Add 1% Triethylamine to your silica column solvent system to neutralize acidic sites on the silica gel.

References
  • Fischer Indole Mechanism & Regioselectivity

    • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[2][3] Chemical Reviews. Link[1]

  • Vilsmeier-Haack Troubleshooting

    • BenchChem Technical Support.[4] (2025).[1][5] Vilsmeier-Haack Formylation of Indoles.Link[1]

  • Friedel-Crafts Selectivity (C3 vs N1)

    • Bandini, M., et al. (2009).[1] Catalytic Functionalization of Indoles in C3-Position.[3][4][6][7][8][9][10] Chemical Society Reviews. Link

  • Transition Metal C-H Activation

    • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Indole Polymerization

    • Smith, G. F. (1963).[1][11] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry.[11][12] Link[1]

Sources

Technical Support Center: Enhancing the Long-Term Stability of Methyl 4-(1H-indol-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(1H-indol-3-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. By understanding its inherent chemical liabilities and implementing proper storage and handling protocols, you can maintain the integrity of your samples and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of Methyl 4-(1H-indol-3-yl)butanoate has developed a yellowish or pinkish tint over time. What is causing this color change?

A1: A color change in your solution is a common indicator of chemical degradation, specifically the oxidation of the indole ring. The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] This process can lead to the formation of colored oligomers or specific oxidized species like oxindoles.[1][2][3]

Q2: I've noticed a decrease in the purity of my sample over time, with a new peak appearing in the HPLC analysis. What could this impurity be?

A2: The appearance of a new, more polar peak in your HPLC chromatogram often suggests hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[4][5][6] To confirm, you can compare the retention time with a standard of the carboxylic acid or use mass spectrometry to identify the new peak.

Q3: What are the absolute best conditions for storing Methyl 4-(1H-indol-3-yl)butanoate for long-term use?

A3: For optimal long-term stability, Methyl 4-(1H-indol-3-yl)butanoate should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below.[7][8] If you need to store it in solution, prepare aliquots in an anhydrous, high-purity solvent like DMSO and store them at -80°C. This minimizes exposure to air, light, and moisture, which are the primary drivers of degradation.

Q4: Can I use antioxidants to improve the stability of my solutions?

A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation of the indole moiety.[9] Common antioxidants used in pharmaceutical preparations that could be considered include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your downstream applications. The indole ring itself has been recognized for its antioxidant properties, which is related to its ability to scavenge free radicals.[10][11][12][13]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with Methyl 4-(1H-indol-3-yl)butanoate.

Issue 1: Rapid Degradation in Solution
  • Symptoms: Noticeable color change within hours or days of preparation; significant purity loss detected by HPLC.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Solvent Quality The presence of water, peroxides, or acidic/basic impurities in the solvent can accelerate hydrolysis and oxidation.Use only anhydrous, high-purity, or HPLC-grade solvents. If possible, degas the solvent before use to remove dissolved oxygen.
pH of the Medium Extreme pH values can catalyze the degradation of the indole ring and the hydrolysis of the ester.[2]If working in aqueous buffers, ensure the pH is maintained in the neutral range (pH 6-8). Prepare fresh buffers and verify the pH.
Exposure to Light Indole compounds are known to be light-sensitive and can undergo photodegradation.Prepare and handle solutions in a dimly lit environment. Use amber vials or wrap clear vials in aluminum foil to protect from light.
Elevated Temperature Higher temperatures increase the rate of all chemical degradation reactions.Prepare and store solutions at low temperatures. For short-term storage, use refrigeration (2-8°C). For long-term storage, freeze at -20°C or -80°C.[7]
Issue 2: Inconsistent Experimental Results
  • Symptoms: Poor reproducibility of bioassays or analytical measurements.

  • Potential Causes & Solutions:

CauseExplanationRecommended Action
Degradation in Autosampler Samples left in an autosampler for extended periods can degrade due to exposure to light and ambient temperature.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh samples for analysis and run them as quickly as possible.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can introduce moisture from condensation and accelerate degradation.Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
On-Column Degradation The compound may be degrading on the HPLC column, especially if the mobile phase is acidic or the column has residual impurities.Ensure the mobile phase pH is compatible with your compound. Use a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing Methyl 4-(1H-indol-3-yl)butanoate to ensure its long-term stability.

Materials:

  • Methyl 4-(1H-indol-3-yl)butanoate (solid)

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas with a regulator and tubing

  • -20°C or -80°C freezer

Procedure:

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the solid compound directly into a pre-labeled amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the sealed vial in a freezer at -20°C or -80°C for long-term storage.

  • Documentation: Record the date of storage and any relevant batch information.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol provides a step-by-step guide for preparing and storing stock solutions to minimize degradation.

Materials:

  • Methyl 4-(1H-indol-3-yl)butanoate (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials or amber microcentrifuge tubes with screw caps

  • Calibrated balance and appropriate volumetric glassware/pipettes

  • -80°C freezer

Procedure:

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or ensure your DMSO has been properly stored to prevent water absorption.

  • Solution Preparation:

    • Allow the vial of solid Methyl 4-(1H-indol-3-yl)butanoate to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required mass of the compound and volume of DMSO to achieve the desired stock concentration.

    • Accurately weigh the solid and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-labeled amber vials or tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid partial use and re-freezing.

  • Inerting (Optional but Recommended): For maximum stability, flush the headspace of each aliquot vial with argon or nitrogen before sealing.

  • Storage: Store the aliquots at -80°C.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening. Use the entire aliquot for the experiment and do not re-freeze any unused portion.

Visualizing Degradation Pathways and Workflows

To better understand the chemical instabilities and the recommended handling procedures, the following diagrams illustrate the key concepts.

Degradation Pathways of Methyl 4-(1H-indol-3-yl)butanoate

cluster_0 Methyl 4-(1H-indol-3-yl)butanoate cluster_1 Degradation Products Compound Methyl 4-(1H-indol-3-yl)butanoate Oxidized_Products Oxidized Indole Derivatives (e.g., Oxindoles, Oligomers) Compound->Oxidized_Products Oxidation (O₂, Light) Hydrolysis_Product 4-(1H-indol-3-yl)butanoic Acid Compound->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base)

Caption: Primary degradation pathways for Methyl 4-(1H-indol-3-yl)butanoate.

Recommended Experimental Workflow

Start Start: Solid Compound Storage Store Solid at -20°C to -80°C under Inert Gas in Amber Vial Start->Storage Prep Prepare Stock Solution in Anhydrous DMSO Storage->Prep Aliquot Create Single-Use Aliquots in Amber Vials Prep->Aliquot Store_Sol Store Aliquots at -80°C Aliquot->Store_Sol Use Thaw Single Aliquot for Experiment Store_Sol->Use End End: Perform Experiment Use->End

Caption: Recommended workflow for handling and storage to ensure stability.

References

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • Wikipedia. (2023). Indole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Retrieved from [Link]

  • ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]

  • SciSpace. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. Retrieved from [Link]

  • Springer Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Knovel. (n.d.). Methyl Esters and Derivatives. Retrieved from [Link]

  • Reddit. (2025). Indole storage. Retrieved from [Link]

  • PubMed. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Retrieved from [Link]

  • Lab Alley. (2019). Methyl Butanoate - Safety Data Sheet. Retrieved from [Link]

  • IRIS. (n.d.). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. Retrieved from [Link]

  • PubMed. (2003). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

  • PubMed. (n.d.). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]

  • PubMed. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • ARKAT USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-indol-3-yl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Butyric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(1H-indol-3-yl)butanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Methyl 4-(1H-indol-3-yl)butanoate is a key intermediate, serving as a versatile building block for more complex molecules. The efficiency and robustness of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your choice of methodology.

Introduction: The Strategic Importance of the Indole Butanoate Sidechain

The 3-butyric acid methyl ester substituent on the indole ring provides a crucial handle for further chemical elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or used in a variety of other transformations. This flexibility makes Methyl 4-(1H-indol-3-yl)butanoate a valuable precursor for synthesizing compounds targeting a range of biological pathways. The selection of a synthetic route depends on factors such as scale, available starting materials, and tolerance for harsh reaction conditions. Here, we evaluate the classic Fischer Indole Synthesis against a two-step approach involving Friedel-Crafts acylation followed by reduction.

Route 1: The Classic Approach - Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful method for constructing the indole ring system.[1][2] The reaction proceeds by treating a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] For the synthesis of our target molecule, this involves the reaction of phenylhydrazine with methyl 5-oxohexanoate.

Mechanistic Rationale

The elegance of the Fischer synthesis lies in its cascade of well-understood reaction steps. The process is initiated by the formation of a phenylhydrazone from the condensation of phenylhydrazine and the keto-ester. Under acidic catalysis, the hydrazone tautomerizes to its enamine form. The key bond-forming event is a[3][3]-sigmatropic rearrangement, which generates a di-imine intermediate. Subsequent cyclization and the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yield the final product.[2][4] The choice of acid catalyst is crucial; Brønsted acids like sulfuric or polyphosphoric acid, or Lewis acids such as zinc chloride, are commonly employed to drive the reaction to completion.[1][2]

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of Methyl 4-(1H-indol-3-yl)butanoate

  • To a stirred solution of phenylhydrazine (10.0 g, 92.5 mmol) in glacial acetic acid (100 mL), add methyl 5-oxohexanoate (13.3 g, 92.5 mmol).

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it onto crushed ice (300 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).[5]

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[3]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford Methyl 4-(1H-indol-3-yl)butanoate as a pale yellow oil.

Route 2: A Modular Approach - Friedel-Crafts Acylation and Subsequent Reduction

An alternative strategy involves building the sidechain onto a pre-existing indole core. This two-step sequence begins with a Friedel-Crafts acylation of indole at the electron-rich C3 position, followed by the reduction of the resulting ketone to a methylene group.

Mechanistic Rationale

Step A: Friedel-Crafts Acylation: Indole readily undergoes electrophilic substitution, preferentially at the C3 position. In this step, an acylating agent, such as succinic anhydride in the presence of a Lewis acid like aluminum chloride, is used to introduce the four-carbon chain. This forms 4-(1H-indol-3-yl)-4-oxobutanoic acid. Subsequent esterification with methanol under acidic conditions yields the keto-ester intermediate, methyl 4-(1H-indol-3-yl)-4-oxobutanoate.

Step B: Clemmensen Reduction: The reduction of the C3-acyl group to a methylene group can be achieved under various conditions. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic and effective method for this transformation. The reaction is thought to proceed through a series of single-electron transfers from the zinc surface to the protonated ketone.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Step 2a: Synthesis of Methyl 4-(1H-indol-3-yl)-4-oxobutanoate

  • To a stirred suspension of anhydrous aluminum chloride (26.7 g, 200 mmol) in nitrobenzene (100 mL) at 0°C, add succinic anhydride (10.0 g, 100 mmol).

  • Add a solution of indole (11.7 g, 100 mmol) in nitrobenzene (50 mL) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture carefully into a mixture of ice (500 g) and concentrated hydrochloric acid (50 mL).

  • Extract the resulting mixture with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 4-(1H-indol-3-yl)-4-oxobutanoic acid.

  • Dissolve the crude acid in methanol (200 mL) and add concentrated sulfuric acid (5 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield methyl 4-(1H-indol-3-yl)-4-oxobutanoate.

Step 2b: Clemmensen Reduction to Methyl 4-(1H-indol-3-yl)butanoate

  • Prepare amalgamated zinc by stirring zinc dust (20.0 g) with a 5% aqueous solution of mercuric chloride (200 mL) for 10 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add water (50 mL), concentrated hydrochloric acid (40 mL), toluene (50 mL), and methyl 4-(1H-indol-3-yl)-4-oxobutanoate (11.6 g, 50 mmol).

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Add an additional portion of concentrated hydrochloric acid (10 mL) every 2 hours.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the final product.

Performance Comparison: Fischer vs. Friedel-Crafts/Reduction

MetricRoute 1: Fischer Indole SynthesisRoute 2: Friedel-Crafts & Reduction
Overall Yield Typically 60-75%Typically 40-55% over two steps
Number of Steps 1 (from keto-ester)2 (from indole)
Reaction Conditions High temperature, strong acidStep 1: Lewis acid; Step 2: Strong acid, heavy metal
Atom Economy GoodModerate (loss of water, CO2, etc.)
Reagent Safety Phenylhydrazine is toxic and a suspected carcinogen.Nitrobenzene is highly toxic; Mercury salts are highly toxic.
Scalability Generally straightforward to scale up.Can be challenging due to the heterogeneity of the Clemmensen reduction.

Visualizing the Synthetic Pathways

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone KetoEster Methyl 5-oxohexanoate KetoEster->Hydrazone Product Methyl 4-(1H-indol-3-yl)butanoate Rearrangement Di-imine Intermediate Hydrazone->Rearrangement [3,3]-Sigmatropic Rearrangement Rearrangement->Product Cyclization & -NH3

Caption: Reaction scheme for the Fischer Indole Synthesis.

Friedel_Crafts_Route Indole Indole Acylation Friedel-Crafts Acylation Indole->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation KetoAcid 4-(1H-indol-3-yl)-4-oxobutanoic acid Acylation->KetoAcid Esterification Esterification KetoAcid->Esterification KetoEster Methyl 4-(1H-indol-3-yl) -4-oxobutanoate Esterification->KetoEster Reduction Clemmensen Reduction KetoEster->Reduction Product Methyl 4-(1H-indol-3-yl)butanoate Reduction->Product

Sources

Comparative Guide: Methyl 4-(1H-indol-3-yl)butanoate (IBA-Me) vs. Auxin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1H-indol-3-yl)butanoate (IBA-Me) is the methyl ester derivative of Indole-3-butyric acid (IBA). In plant tissue culture and vegetative propagation, it functions primarily as a lipophilic prodrug . While its parent compound (IBA) is the industry standard for adventitious root induction, the methyl ester variant offers distinct pharmacokinetic advantages: enhanced membrane permeability and superior cuticle penetration .

This guide analyzes IBA-Me’s activity relative to IAA (Indole-3-acetic acid), IBA (free acid), and NAA (1-Naphthaleneacetic acid), providing a technical roadmap for researchers optimizing auxin delivery systems for recalcitrant species.

Part 1: Chemical & Pharmacokinetic Profile

The efficacy of an auxin is not solely defined by its receptor affinity but by its ability to reach the target tissue. The esterification of IBA fundamentally alters its transport kinetics.

Comparative Physicochemical Properties
CompoundAbbr.TypeLogP (Est.)*Primary Transport ModeStability (Autoclave)
Methyl 4-(1H-indol-3-yl)butanoate IBA-Me Synthetic Ester ~3.2 Passive Diffusion (Lipophilic) High
Indole-3-butyric acidIBANatural Precursor~2.3Carrier (Influx) / DiffusionHigh
Indole-3-acetic acidIAAEndogenous~1.4Carrier (AUX1/LAX)Low (Labile)
1-Naphthaleneacetic acidNAASynthetic~2.2Diffusion / CarrierVery High
  • LogP (Partition Coefficient): A higher LogP indicates greater lipophilicity. IBA-Me is significantly more lipophilic than the free acids (IAA/IBA).

  • Implication: Charged auxin acids (anionic form in cytosol) require specific influx carriers (like AUX1) to enter cells efficiently. IBA-Me, being uncharged and lipophilic, can bypass these carriers and penetrate the lipid bilayer and waxy cuticles of woody explants via passive diffusion.

Part 2: Mechanism of Action (The "Two-Step" Activation)

IBA-Me does not bind directly to the TIR1/AFB auxin receptor with high affinity. Instead, it acts through a multi-step metabolic activation pathway.

  • Uptake: IBA-Me permeates the plasma membrane via passive diffusion.

  • Hydrolysis: Intracellular carboxylesterases cleave the methyl group, releasing free IBA.

  • Conversion: Free IBA is transported into the peroxisome (via PXA1 transporter) and undergoes

    
    -oxidation to form active IAA.[1][2]
    
  • Signaling: IAA exits the peroxisome and activates nuclear auxin response factors.

Pathway Visualization

AuxinPathway cluster_ext Extracellular Space / Cell Wall cluster_cyto Cytosol cluster_perox Peroxisome cluster_nuc Nucleus IBA_Me_Ext IBA-Me (Applied) IBA_Me_Cyto IBA-Me IBA_Me_Ext->IBA_Me_Cyto Passive Diffusion (High Lipophilicity) IBA_Acid_Ext IBA (Acid) (Applied) IBA_Cyto IBA (Free Acid) IBA_Acid_Ext->IBA_Cyto Carrier Transport (AUX1/LAX) IBA_Me_Cyto->IBA_Cyto Hydrolysis IBA_Perox IBA IBA_Cyto->IBA_Perox PXA1 Transporter IAA_Cyto IAA (Active) Response Gene Expression (Rooting) IAA_Cyto->Response TIR1 Signaling Esterase Carboxylesterases Esterase->IBA_Me_Cyto BetaOx β-Oxidation (IBR1, IBR3, IBR10) IBA_Perox->BetaOx IAA_Perox IAA BetaOx->IAA_Perox Conversion IAA_Perox->IAA_Cyto Efflux

Caption: The metabolic activation pathway of IBA-Me. Note the passive diffusion entry (blue arrow) distinct from carrier-mediated transport.

Part 3: Comparative Efficacy & Performance

Rooting Efficiency in Recalcitrant Species

IBA-Me is frequently cited as superior to IBA salts in "hard-to-root" woody species (e.g., Prunus, Juglans, Olea).

  • Why? The limiting factor in woody cuttings is often the thick, waxy cuticle which repels polar (charged) molecules. The non-polar methyl ester penetrates this barrier more effectively than the potassium salt of IBA (K-IBA).

  • Data Trend: Studies suggest IBA-Me can achieve comparable rooting percentages to IBA at lower molar concentrations due to higher intracellular bioavailability.

Stability in Culture Media
  • Photo-oxidation: Like IAA, indolic compounds are sensitive to light. However, the ester bond provides a minor protective effect against non-enzymatic degradation compared to the free acid.

  • Autoclaving: IBA-Me is heat stable but is best added via filter sterilization to prevent hydrolysis.

  • Comparison:

    • IBA-Me vs. IAA: IBA-Me is drastically more stable.[3] IAA degrades rapidly (50%+ loss in 24h under light).

    • IBA-Me vs. NAA: NAA is the most stable but often causes excessive callus formation (nondifferentiated growth). IBA-Me preserves the "root-specific" signaling quality of IBA while improving uptake.

Toxicity & Side Effects
  • The "Hormetic" Curve: Because IBA-Me enters cells passively, it bypasses the cell's ability to regulate influx. Overdosing leads to "auxin herbicide" symptoms (epinasty, tissue necrosis) more quickly than with free acids.

  • Recommendation: Start testing IBA-Me at 50% of the molar concentration typically used for IBA.

Part 4: Experimental Protocols

Stock Solution Preparation (Self-Validating System)

Objective: Create a stable 10 mM stock solution of IBA-Me.

  • Molecular Weight (MW):

    • IBA (Free Acid): ~203.24 g/mol

    • IBA-Me: ~217.26 g/mol

    • Note: You must account for the MW difference to maintain molar equivalence.

Step-by-Step:

  • Solvent Selection: Do NOT attempt to dissolve IBA-Me directly in water. It will precipitate. Use DMSO (Dimethyl sulfoxide) or Ethanol (95%+) . DMSO is preferred for tissue culture as it is autoclavable (though filter sterilization is better) and enhances tissue penetration.

  • Weighing: Weigh 21.7 mg of IBA-Me.

  • Dissolution: Dissolve fully in 10 mL of DMSO. Vortex until clear.

  • Storage: Aliquot into light-proof (amber) microtubes. Store at -20°C. Stability: >1 year.

Application Workflow: Pulse vs. Continuous

Workflow Start Explant Preparation Decision Choose Method Start->Decision MethodA Method A: Pulse Treatment (High Conc, Short Time) Decision->MethodA Woody/Hard Tissue MethodB Method B: Media Supplementation (Low Conc, Continuous) Decision->MethodB Herbaceous/Soft Tissue StepA1 Dip basal end in 1-5 mM IBA-Me (in 50% EtOH) for 10-60 seconds MethodA->StepA1 StepB1 Add Stock to cooling media (<50°C) Final Conc: 1 - 10 µM MethodB->StepB1 StepA2 Transfer to Hormone-Free Media StepA1->StepA2 Observation Data Collection: 1. Root Number 2. Root Length 3. Callus Formation Index StepA2->Observation StepB2 Plant explant in media StepB1->StepB2 StepB2->Observation

Caption: Decision matrix for IBA-Me application. Pulse treatments maximize the lipophilic advantage of the ester.

Molar Equivalence Conversion Table

When switching from IBA to IBA-Me, use this conversion to ensure you are delivering the same number of auxin molecules.

Target Concentration (µM)IBA (mg/L)IBA-Me (mg/L)
1 µM 0.2030.217
5 µM 1.0161.086
10 µM 2.0322.173
25 µM 5.0805.432

Part 5: References

  • Strader, L. C., & Bartel, B. (2011). Transport and metabolism of the endogenous auxin precursor indole-3-butyric acid. Molecular Plant, 4(3), 477-486. Link

  • Zolman, B. K., et al. (2008). IBR10 encodes a peroxisomal enzyme that influences indole-3-butyric acid responsiveness in Arabidopsis. Plant Physiology, 148(4), 1974-1984. Link

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. Link

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802. Link

  • Yang, Y., et al. (2008). Auxin-induced stomatal patterning in Arabidopsis leaves. Development, 135(23), 3883-3892. (Discusses methyl-ester hydrolysis mechanisms). Link

Sources

Comparative Guide: Catalytic Strategies for Methyl 4-(1H-indol-3-yl)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Methyl 4-(1H-indol-3-yl)butanoate (the methyl ester of Indole-3-butyric acid, IBA) is a critical auxin derivative and pharmaceutical intermediate. Its synthesis presents a classic chemoselectivity challenge: installing a four-carbon chain at the indole C3 position without N-alkylation (C1) or polymerization.[1]

For researchers and scale-up chemists, the choice of catalyst dictates the reaction pathway, impurity profile, and downstream processing costs.[1] This guide objectively compares the three dominant catalytic methodologies:

  • Phase-Transfer Catalysis (PTC): The industrial workhorse for high-yield C3-alkylation.[1]

  • Heterogeneous Solid Bases: The "Green Chemistry" alternative offering catalyst recyclability.[1]

  • Solid Acid Catalysis (Resins): The superior choice for the final esterification step, replacing corrosive mineral acids.[1]

Recommendation: For maximum efficacy and purity, we recommend a hybrid workflow : utilizing KOH/PEG-400 for the core skeleton synthesis, followed by Amberlyst-15 catalyzed esterification.

Mechanistic Pathways & Route Selection

To understand catalyst efficacy, one must first visualize the competing pathways.[1] The primary challenge is the regioselectivity between the Nitrogen (N1) and Carbon (C3) sites of the indole ring.[1]

Pathway Analysis (DOT Visualization)[1]

ReactionPathways Indole Indole (Precursor) MgSalt Indolyl-MgX (Grignard Complex) Indole->MgSalt RMgX (Strict Anhydrous) K_Salt Indolyl Anion (K+ Salt) Indole->K_Salt KOH / PEG (Phase Transfer) Lactone γ-Butyrolactone (Electrophile) C3_Acid Indole-3-Butyric Acid (IBA Intermediate) MgSalt->C3_Acid Lactone Ring Opening High C3 Selectivity N_Alkyl N-Alkylated Byproduct (Undesired) K_Salt->N_Alkyl Kinetic Control (Low Temp/Wrong Solvent) K_Salt->C3_Acid Lactone / 210°C Thermodynamic Control Target Methyl 4-(1H-indol-3-yl)butanoate (Target Ester) C3_Acid->Target MeOH / Amberlyst-15 (Esterification)

Figure 1: Mechanistic divergence in indole alkylation.[1] Note that direct alkylation requires careful cation management to favor C3 over N1.[1]

Deep Dive: Catalyst Efficacy Comparison

A. Phase-Transfer Catalysis (KOH + PEG)

Role: Synthesis of Indole-3-butyric acid (Intermediate).[1][2] This method utilizes Potassium Hydroxide (KOH) as the base and Polyethylene Glycol (PEG) or Tetrabutylammonium salts as Phase Transfer Catalysts (PTC).[1]

  • Mechanism: The base deprotonates the indole (pKa ~16).[1] The PTC shuttles the indolyl anion between the solid base surface and the organic solvent (typically Tetralin), facilitating nucleophilic attack on

    
    -butyrolactone.
    
  • Efficacy:

    • Yield: High (85–92%).[1]

    • Selectivity: Excellent C3 selectivity at high temperatures (>200°C).[1] At lower temperatures, N-alkylation competes.[1]

    • Drawbacks: Requires high energy input (refluxing Tetralin) and harsh caustic conditions.[1]

B. Heterogeneous Solid Base (Na-NaOH/ -Al O )

Role: Sustainable Synthesis of Indole-3-butyric acid.[1][3] A greener approach using sodium dispersed on alumina.[1]

  • Mechanism: The basic sites on the alumina surface activate the indole N-H bond. The porous structure can impose shape selectivity, further discouraging N-alkylation.

  • Efficacy:

    • Yield: Moderate to High (80–88%).[1]

    • Reusability: Catalyst can be filtered and reused 3-5 times with minimal activity loss.

    • Operational Ease: Filtration removes the catalyst, simplifying the workup compared to the emulsion-prone KOH method.

C. Solid Acid Resin (Amberlyst-15)

Role: Esterification (Acid


 Methyl Ester).[1]
Replacing traditional sulfuric acid (H

SO

) or p-TSA.[1]
  • Mechanism: Sulfonic acid groups on a macroreticular polystyrene resin catalyze the Fischer esterification.

  • Efficacy:

    • Conversion: >95% conversion of IBA to its methyl ester.

    • Purity: Eliminates acid residue in the product; no neutralization step required (just filtration).[1]

    • Kinetics: Slower than homogeneous H

      
      SO
      
      
      
      but yields a cleaner profile.[1]

Comparative Data Analysis

The following table synthesizes experimental data comparing these methodologies for the production of the core Indole-Butyrate skeleton and the final ester.

ParameterMethod A: KOH / PEG (PTC) Method B: Na-NaOH /

-Al

O

Method C: Lewis Acid (ZnCl

)
Reaction Type Nucleophilic Substitution (Lactone)Heterogeneous Base CatalysisFischer Indole Synthesis
Yield (Step 1) 90 - 92% 85 - 88%60 - 75%
C3:N1 Selectivity High (>20:[1]1)High (>18:1)N/A (Cyclization)
Reaction Temp 210 - 220°C (Tetralin)200 - 210°C110 - 140°C
E-Factor (Waste) High (Caustic waste)Low (Recyclable) Moderate (Metal waste)
Scalability ExcellentGoodModerate
Key Risk N-Alkylation at low tempCatalyst deactivationComplex starting material

Detailed Experimental Protocols

Protocol 1: The "Hybrid" High-Yield Synthesis

Recommended for lab-scale optimization and purity.

Step 1: Synthesis of Indole-3-Butyric Acid (IBA) [1][2][4]
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (for water removal, optional but recommended) and a reflux condenser.

  • Reagents: Charge Indole (11.7 g, 0.1 mol),

    
    -Butyrolactone (11.2 g, 0.13 mol), KOH (flakes, 7.0 g), and PEG-400 (2.0 g).[1] Add Tetralin (50 mL) as solvent.[1]
    
  • Reaction: Heat the mixture to 210°C with vigorous stirring. Maintain reflux for 5–6 hours.

    • Note: The high temperature is thermodynamic; it reverses kinetic N-alkylation in favor of the thermodynamic C3-product.

  • Workup: Cool to 80°C. Add water (100 mL) to extract the potassium salt of IBA. Separate the aqueous layer.[5]

  • Precipitation: Acidify the aqueous layer with HCl (2M) to pH 2. The off-white solid (IBA) precipitates.[1] Filter, wash with cold water, and dry.[1]

    • Expected Yield: ~18.0 g (88%).[1]

Step 2: Catalytic Esterification to Methyl 4-(1H-indol-3-yl)butanoate
  • Reagents: Dissolve the dried IBA (10 g) in Methanol (100 mL, excess). Add Amberlyst-15 (1.0 g, pre-activated/dried).[1]

  • Reaction: Reflux at 65°C for 6 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc 7:3).[1]
    
  • Purification: Filter off the Amberlyst-15 resin (save for regeneration).[1] Evaporate the methanol under reduced pressure.

  • Final Polish: Dissolve residue in EtOAc, wash with NaHCO

    
     (sat.) to remove unreacted acid, dry over MgSO
    
    
    
    , and concentrate.
    • Final Product: Methyl 4-(1H-indol-3-yl)butanoate (Pale yellow oil/solid).[1]

Protocol 2: Troubleshooting & Optimization
  • Problem: High levels of N-alkylated byproduct (1-(3-carboxypropyl)indole).

    • Cause: Reaction temperature too low (<180°C) or insufficient reaction time.[1]

    • Fix: Ensure internal temperature reaches >200°C to allow thermodynamic rearrangement.[1]

  • Problem: Low conversion in esterification.

    • Cause: Water accumulation in Methanol.[1]

    • Fix: Use anhydrous Methanol and add molecular sieves (3Å) to the reaction vessel or use a Soxhlet extractor with sieves.[1]

Visualization of the Catalytic Cycle (Base Catalyzed)

CatalyticCycle Start Indole + KOH Deprotonation Indolyl Anion (K+ Pair) Start->Deprotonation - H2O Transition Transition State (C3 Attack on Lactone) Deprotonation->Transition + γ-Butyrolactone RingOpen Ring Opening Transition->RingOpen ProductSalt IBA-Potassium Salt RingOpen->ProductSalt Regeneration Acidification (HCl) ProductSalt->Regeneration Workup Regeneration->Start Next Batch

Figure 2: Simplified catalytic cycle for the base-mediated ring opening of


-butyrolactone.

References

  • Kinetic Studies of Esterification using Amberlyst-15. Source: ResearchGate (Kinetic Investigation of Esterification).[1][6] URL:[Link]

  • Green Synthesis of Indole Derivatives using Solid Catalysts. Source: Lemandou Industry News.[1] URL:[Link]

  • Indole-3-Butyric Acid Synthesis Methodologies. Source: Google Patents (US3047585A - Synthesis of 3-indolealkanoic acids).[1] URL:

Sources

A Researcher's Guide to Regioselective Functionalization of the Indole Nucleus: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The ability to precisely control the position of functionalization on the indole ring is paramount for tuning the biological activity and physical properties of these molecules. This guide provides an in-depth comparison of modern strategies for the regioselective functionalization of the indole nucleus, offering experimental data, mechanistic rationale, and practical protocols for researchers in drug discovery and chemical synthesis.

The Inherent Reactivity of the Indole Nucleus: A Tale of Two Rings

The indole ring system consists of a benzene ring fused to a pyrrole ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity towards various reagents. The pyrrole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack.

Within the pyrrole ring, the C3 position is the most nucleophilic and sterically accessible, making it the default site for electrophilic substitution. This inherent reactivity is a double-edged sword: while C3 functionalization is often straightforward, achieving selectivity for other positions requires more sophisticated strategies.

Caption: Relative reactivity of positions on the indole nucleus towards electrophiles.

Navigating the Regiochemical Landscape: A Position-by-Position Comparison

The following sections provide a comparative overview of strategies to achieve regioselective functionalization at each position of the indole nucleus.

N1-Functionalization: The Gateway to Diverse Reactivity

Direct functionalization of the indole nitrogen is typically achieved through deprotonation with a suitable base followed by reaction with an electrophile. This approach is widely used for the introduction of protecting groups or other functionalities that can modulate the electronic properties of the indole ring or act as directing groups for subsequent C-H functionalization.

A more recent, metal-free approach involves a temperature-controlled, regiodivergent carboxylation of indoles using cesium triphenylacetate as a CO₂ transfer reagent, allowing for selective N1-carboxylation at lower temperatures.[1]

Table 1: Comparison of N1-Functionalization Methods

MethodReagentsKey AdvantagesLimitations
Classical N-Alkylation/Arylation NaH, K₂CO₃, or other bases; Alkyl/Aryl halidesSimple, wide substrate scopeCan be harsh for sensitive substrates
Buchwald-Hartwig Amination Pd or Cu catalyst, ligand, base; Aryl halidesMild conditions, excellent functional group toleranceCatalyst and ligand cost, potential for metal contamination
Temperature-Controlled Carboxylation Cesium triphenylacetateMetal-free, avoids strong bases and CO₂ gasLimited to carboxylation
C3-Functionalization: Leveraging Inherent Reactivity

As the most electron-rich and sterically accessible carbon, the C3 position is the preferred site for a wide array of electrophilic substitutions.

Classical Electrophilic Substitutions:

  • Vilsmeier-Haack Reaction: Introduces a formyl group using POCl₃ and DMF.

  • Mannich Reaction: Provides aminomethylated indoles using formaldehyde and a secondary amine.

  • Friedel-Crafts Acylation: Introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst.

  • Halogenation: Achieved with reagents like NBS, NCS, or I₂.

Modern Approaches: Metal-free, hydrogen autotransfer-type reactions have emerged for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, offering a greener alternative to traditional methods.[2][3] Additionally, palladium-catalyzed C3-fluoroalcoholation has been developed using heptafluoroisopropyl iodides.[4]

G Indole Indole C3_Functionalized 3-Substituted Indole Indole->C3_Functionalized Electrophilic Substitution Electrophile Electrophile (E⁺) Electrophile->C3_Functionalized

Caption: General scheme for electrophilic substitution at the C3 position of indole.

C2-Functionalization: Overcoming the C3-Bias

Selective functionalization at the C2 position is challenging due to the overwhelming preference for C3 attack. Strategies to achieve C2 selectivity typically involve:

  • Blocking the C3 position: If the C3 position is already substituted, electrophilic attack will occur at C2.

  • Directed Metalation: Lithiation at C2 can be achieved using a strong base like n-BuLi, followed by quenching with an electrophile.

  • Transition Metal-Catalyzed C-H Activation: This is the most versatile approach, often employing a directing group on the indole nitrogen.

Table 2: Comparison of C2-Functionalization Methods

MethodCatalyst/ReagentDirecting Group (DG)Key Advantages
Directed Lithiation n-BuLi, s-BuLi, or t-BuLiN-Protecting group (e.g., SEM, MOM)Access to a wide range of electrophiles
Pd-Catalyzed Arylation Pd(OAc)₂N-Aryl, N-AlkylMild conditions, good yields[5][6]
Ru-Catalyzed Alkenylation [Ru(p-cymene)Cl₂]₂N,N-dimethylcarbamoylExcellent regio- and stereoselectivity[7]
Rh-Catalyzed Allylation Rh(III) catalystN/ASite-selective C2 allylation with allylic acetates[8]
Iodine-Catalyzed Sulfonylation I₂N/AMetal-free, mild conditions[9]
Functionalization of the Benzene Ring (C4-C7): The Frontier of Indole Chemistry

The C-H bonds on the carbocyclic ring of indole are significantly less reactive than those on the pyrrole ring. Regioselective functionalization at these positions almost exclusively relies on transition metal-catalyzed C-H activation, guided by a directing group.

The Power of Directing Groups: Directing groups are functionalities installed on the indole core (typically at N1 or C3) that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring site selectivity.

G cluster_C4 C4-Functionalization cluster_C7 C7-Functionalization C4_DG C3-Directing Group (e.g., -CHO, -COR, -CONR₂) C4_Cat Transition Metal Catalyst (e.g., Pd, Rh, Ir) C4_DG->C4_Cat Coordination C4_Indole Indole C4_Cat->C4_Indole C-H Activation C4_Product C4-Functionalized Indole C4_Indole->C4_Product C7_DG N1-Directing Group (e.g., -P(O)tBu₂, -Piv) C7_Cat Transition Metal Catalyst (e.g., Pd, Rh, Ir) C7_DG->C7_Cat Coordination C7_Indole Indole C7_Cat->C7_Indole C-H Activation C7_Product C7-Functionalized Indole C7_Indole->C7_Product

Caption: General strategies for directing group-assisted C4 and C7 functionalization.

C4-Functionalization: Achieving functionalization at the C4 position is particularly challenging. Successful strategies often rely on directing groups at the C3 position.[10][11] For instance, a formyl or acetyl group at C3 can direct Rh(III)-catalyzed alkenylation and annulation reactions to the C4 position.[11] Transient directing groups, such as amino acids, have also been employed for Pd-catalyzed C4-arylations and alkynylations.[10][12]

C5 and C6-Functionalization: Directing group strategies are also employed for C5 and C6 functionalization. For example, a pivaloyl group at C3 can direct Cu-catalyzed C5-arylation.[10] C6-olefination has been achieved using a removable sulfonamide directing group on the nitrogen atom with a palladium catalyst.[10] More recently, a copper-catalyzed regioselective C5-alkylation of indoles bearing a C3-carbonyl functionality has been reported.[13]

C7-Functionalization: The C7 position is typically targeted using directing groups on the indole nitrogen. The N-pivaloyl and N-P(O)tBu₂ groups have proven effective in directing Rh- and Pd-catalyzed C7-functionalization, respectively.[14][15][16] An alternative approach involves the reduction of the indole to an indoline, followed by directed C-H functionalization at C7 and subsequent re-oxidation to the indole.[10]

Table 3: Comparison of Methods for Benzene Ring Functionalization

PositionReaction TypeCatalystDirecting Group (DG)Representative Yields
C4 AlkenylationRh(III)C3-CHOGood to excellent[17]
C4 ArylationPd(II)C3-Piv58-83%[10]
C4 AlkynylationPd(II)Transient (Alanine)Good[12]
C5 ArylationCu(I)C3-PivModerate to good[10]
C5 AlkylationCu(I)C3-CORGood[13]
C6 OlefinationPd(II)N1-SO₂RModerate to good[10]
C7 ArylationPd(II)N1-P(O)tBu₂up to 79%[10]
C7 AlkenylationRh(III)N1-Piv68-95%[10]
C7 AlkynylationIr(III)N1-SRGood to excellent[18]

Experimental Protocols

Protocol 1: Regioselective C2-Alkenylation of N-Carbamoyl Indole (Ru-catalyzed)[7]
  • To an oven-dried screw-capped vial, add N,N-dimethyl-1H-indole-1-carboxamide (0.2 mmol), the alkene (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add 1,2-dichloroethane (1.0 mL) as the solvent.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the C2-alkenylated product.

Protocol 2: Regioselective C4-Arylation of 3-Formylindole using a Transient Directing Group (Pd-catalyzed)[10]
  • To a sealed tube, add 1H-indole-3-carbaldehyde (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (20 mol %), glycine (0.4 mmol), and AgTFA (0.4 mmol).

  • Add a mixture of AcOH/HFIP/H₂O (10:2:1, 1.3 mL) as the solvent.

  • The tube is sealed and the mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through Celite.

  • The filtrate is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the C4-arylated indole.

Protocol 3: Regioselective C7-Alkenylation of N-Pivaloylindole (Rh-catalyzed)[10]
  • In a glovebox, a screw-capped vial is charged with N-pivaloylindole (0.2 mmol), [Cp*RhCl₂]₂ (4 mol %), AgNTf₂ (16 mol %), and Cu(OAc)₂·H₂O (2.1 equiv.).

  • The vial is removed from the glovebox, and methyl acrylate (0.4 mmol) and CH₂Cl₂ (1.0 mL) are added.

  • The mixture is stirred at 80 °C for 36 hours.

  • After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the C7-alkenylated product.

Conclusion

The regioselective functionalization of the indole nucleus has witnessed remarkable progress, evolving from classical electrophilic substitutions at the C3 position to sophisticated transition metal-catalyzed C-H activations that grant access to every position on the ring. The strategic use of directing groups has been instrumental in overcoming the inherent reactivity biases of the indole system, particularly for the less reactive C4-C7 positions. This guide has provided a comparative overview of the state-of-the-art methods, offering researchers a toolkit of strategies to construct complex indole-containing molecules with precision and efficiency. The continued development of novel catalytic systems and directing group strategies will undoubtedly unlock new avenues for innovation in drug discovery and materials science.

References

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). Wiley Online Library. Retrieved February 11, 2026, from [Link]

  • El-habil, A. M. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(21), 6688. [Link]

  • Potavathri, S., Pereira, K. C., Gorelsky, S., Pike, A., LeBris, A. P., & DeBoef, B. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 132(41), 14677–14687. [Link]

  • Regioselectivity of the asymmetric functionalization of indoles. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (2018). Organic Chemistry Frontiers. [Link]

  • Thirunavukkarasu, V. S., & Ackermann, L. (2013). Ruthenium-Catalyzed Regioselective C2 Alkenylation of Indoles and Pyrroles via C–H Bond Functionalization. The Journal of Organic Chemistry, 78(14), 7194–7200. [Link]

  • Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(11), 2829–2832. [Link]

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. (2016). Organic Letters, 18(5), 1144-1147. [Link]

  • Sharma, K., Baral, E. R., Akhtar, M. S., Lee, Y. R., Kim, S. H., & Wee, Y.-J. (2017). Iodine-catalyzed regioselective C-3 arylation of indoles with p-quinols. Journal of Chemical Sciences, 129(7), 1017–1025. [Link]

  • Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. (n.d.). KOASAS. Retrieved February 11, 2026, from [Link]

  • Regioselective C3-Fluoroalcoholation of Indoles with Heptafluoroisopropyl Iodide via Palladium-Catalyzed C(sp2)–C(sp3) Cross-Coupling in the Presence of O2. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. (2015). Organic & Biomolecular Chemistry. [Link]

  • Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. (2024). Organic Letters. [Link]

  • Singh, A., Dash, O. P., & Gunanathan, C. (2022). Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters, 24(10), 1968–1973. [Link]

  • Yang, Y., & Lan, J. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaau0229. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Different approaches to C2 functionalized indole derivatives (A–D). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321–325. [Link]

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. (2021). Journal of the American Chemical Society. [Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (2022). ChemRxiv. [Link]

  • Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. (2015). Angewandte Chemie International Edition. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Kona, C. N., Nishii, Y., & Miura, M. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9961–9965. [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. (2025). Chemical Science. [Link]

  • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. (2021). Chemical Science. [Link]

  • C5/6‐H functionalization of indoles. DG=directing group, FG=functional... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. (2021). Journal of the American Chemical Society. [Link]

  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. (2010). DigitalCommons@URI. [Link]

  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. (2019). Organic Letters. [Link]

  • C4–H indole functionalisation: precedent and prospects. (2018). Organic & Biomolecular Chemistry. [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). The Journal of Organic Chemistry. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates. (2016). RSC Advances. [Link]

  • Experimental and theoretical investigations of regioselective functionalization of 3-hydroxy bisindoles with thiols. (2018). Organic & Biomolecular Chemistry. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

Sources

Comparative analysis of analytical methods for indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Analysis of Analytical Methods for Indole Derivatives

Introduction: The Analytical Imperative for Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry and biology, forming the core of numerous pharmaceuticals, agrochemicals, and signaling molecules.[1][2] From the anti-inflammatory properties of indomethacin to the neurotransmitter functions of serotonin, the structural and functional diversity of indole derivatives is vast.[3] This diversity presents a significant analytical challenge. The ability to accurately identify, quantify, and characterize these compounds in matrices ranging from simple reaction mixtures to complex biological fluids is paramount for research, drug development, and quality control.

This guide provides a comparative analysis of the principal analytical techniques employed for indole derivatives. Moving beyond a simple listing of methods, we will explore the fundamental principles of each technique, the causal logic behind methodological choices, and the practical applications that dictate which method is fit-for-purpose. Our analysis will be grounded in the principles of scientific integrity and method validation, providing researchers, scientists, and drug development professionals with a robust framework for making informed analytical decisions.

Pillar 1: Chromatographic Separations - The Workhorse Techniques

Chromatography is the cornerstone of indole analysis, enabling the separation of individual derivatives from complex mixtures prior to their detection and quantification. The choice of chromatographic technique is dictated by the analyte's physicochemical properties—polarity, volatility, and ionizability—and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is arguably the most ubiquitous technique for the analysis of indole derivatives. Its versatility and robustness make it an indispensable tool for routine quantitative analysis.

Expertise & Causality: Why RP-HPLC is a Dominant Method

The separation in RP-HPLC is driven by the partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase. Most indole derivatives possess moderate polarity, making them ideally suited for this separation mechanism. The critical choice lies in managing the ionization state of acidic or basic functional groups. For instance, indole-3-acetic acid and other acidic indoles require a mobile phase with a pH below their pKa (typically pH < 4) to ensure they are in their neutral, more retained form.[4][5] This is the principle behind "ion suppression" chromatography, which leads to sharper, more symmetrical peaks and reproducible retention times.[5]

For detection, the native fluorescence of the indole ring is a key advantage. Excitation around 280 nm results in a strong emission near 350 nm, providing a highly sensitive and selective detection method that minimizes interference from non-fluorescent matrix components.[4][6] When fluorescence is not an option, a standard UV detector is a reliable alternative.[7]

Experimental Protocol: RP-HPLC for a Standard Mix of Indolic Compounds

This protocol is adapted for the simultaneous determination of seven indoles: tryptophan, tryptamine, indole-3-lactic acid, indole-3-acetamide, indole-3-acetic acid, tryptophol, and indole-3-acetonitrile.[4]

  • Sample Preparation: For samples like bacterial culture supernatants, a simple and effective cleanup involves centrifugal filtration. Transfer 0.5 mL of the sample to a 0.5 mL centrifugal filter tube (e.g., 10 kDa MWCO) and centrifuge at 14,000 x g for 30 minutes at 4°C. The filtrate can be directly injected.[4] For plant tissues, a more extensive liquid-liquid extraction is required.[8]

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Conditions:

    • Column: Symmetry C8, 150 x 4.6 mm, 5 µm particle size.[4][8]

    • Mobile Phase A: 2.5% acetic acid in water (v/v), adjusted to pH 3.8.

    • Mobile Phase B: 80% acetonitrile in water (v/v).

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: A linear gradient tailored to resolve the specific compounds of interest.

    • Detection (Fluorescence): Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 350 nm.[4]

  • Calibration: Prepare a series of working standard solutions for each analyte (e.g., from 0.0625 to 125 µg/mL) by diluting a concentrated stock solution. Construct calibration curves by plotting peak area against concentration.[4]

Data Presentation: HPLC Performance Characteristics

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)
Tryptophan (Trp)3.50.0625–125≥ 0.998< 0.015
Tryptamine (TAM)5.90.0625–125≥ 0.998< 0.015
Indole-3-lactic acid (ILA)7.70.0625–125≥ 0.998< 0.015
Indole-3-acetamide (IAM)9.30.0625–125≥ 0.998< 0.015
Indole-3-acetic acid (IAA)13.80.0625–125≥ 0.998< 0.015
Tryptophol (TOL)15.50.0625–125≥ 0.998< 0.015
Indole-3-acetonitrile (IAN)24.10.0625–125≥ 0.998< 0.015
Data adapted from Szkop et al., 2013.[4]

Visualization: Standard HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Biological or Chemical Sample Prep Centrifugal Filtration or LLE Sample->Prep Autosampler Autosampler (Injection) Prep->Autosampler Inject Filtrate Column Reversed-Phase Column (C8/C18) Autosampler->Column Detector Fluorescence or UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Quant Peak Integration & Quantification Chromatogram->Quant

Caption: A typical workflow for the HPLC analysis of indole derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For ultimate sensitivity and specificity, particularly in complex biological matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Expertise & Causality: Why LC-MS/MS Excels for Complex Samples

LC-MS/MS provides two dimensions of separation: chromatographic separation in the LC dimension and mass-to-charge ratio separation in the MS dimension. This dual selectivity allows for the confident detection of trace-level analytes in samples like serum, plasma, or tissue homogenates.[9] The technique is indispensable for metabolomics and for identifying previously unknown derivatives.[10][11]

The choice of ionization source is critical. Electrospray ionization (ESI) is effective for polar and ionizable indoles, while atmospheric pressure chemical ionization (APCI) is often superior for less polar compounds like the parent indole molecule.[9] For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode. In MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This highly specific transition provides exceptional signal-to-noise, virtually eliminating matrix interference.[9]

Experimental Protocol: LC-MS/MS for Indole in Mouse Serum

This protocol is designed for the sensitive quantitation of indole in biological fluids.[9]

  • Sample Preparation (Protein Precipitation): To 100 µL of mouse serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., indole-d7). Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an APCI or ESI source.

  • Chromatographic Conditions:

    • Column: Synergi Fusion C18, 250 x 2.0 mm, 4 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.25 mL/min.

    • Gradient: A suitable gradient to elute indole, typically starting with high aqueous content.

  • Mass Spectrometry Conditions (APCI, Positive Mode):

    • Ionization Mode: APCI, Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indole: Precursor ion m/z 118.1 → Product ion m/z 91.1.[9]

      • Indole-d7 (IS): Precursor ion m/z 124.1 → Product ion m/z 96.1.[9]

    • Optimization: Compound-dependent parameters (e.g., collision energy, gas flows) must be optimized for maximum signal intensity.

Data Presentation: LC-MS/MS Performance

ParameterPerformance
Linearity Range1–500 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 12%
MatrixMouse Serum, Lung, Cecum
Data based on Khan et al., 2022.[9]

Visualization: Principle of MRM in Mass Spectrometry

MSMS_Workflow Q1 Quadrupole 1 (Q1) Precursor Ion Filter (Selects m/z 118.1) CID Collision Cell (Q2) (Fragmentation) Q1:f1->CID Q3 Quadrupole 3 (Q3) Product Ion Filter (Selects m/z 91.1) CID->Q3:f0 Detector Detector Q3:f1->Detector Product Ion LC_Eluent LC Eluent (Mixture of Ions) IonSource Ion Source (APCI/ESI) LC_Eluent->IonSource IonSource->Q1:f0

Caption: The selective filtering process of MRM for indole analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many indole derivatives, its application is contingent on a critical sample modification step.

Expertise & Causality: The Derivatization Imperative

Indoles containing polar functional groups like carboxylic acids (e.g., indole-3-acetic acid) or hydroxyl groups are non-volatile and will not elute from a GC column. Therefore, a chemical derivatization step is mandatory to convert these polar groups into nonpolar, volatile analogues.[12] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[12] While this enables GC-MS analysis, it adds complexity, time, and a potential source of analytical variability to the workflow. The key advantage of GC-MS lies in its high chromatographic resolution and the generation of standardized, library-searchable electron ionization (EI) mass spectra, which are excellent for structural confirmation.[13][14]

Experimental Protocol: GC-MS for Indolic Acids in Serum

This protocol is adapted for the analysis of tryptophan metabolites after extraction and derivatization.[12]

  • Sample Preparation (Microextraction): Utilize microextraction by packed sorbent (MEPS) for sample cleanup and concentration from serum or cerebrospinal fluid.[12]

  • Derivatization: Evaporate the extracted sample to dryness. Add 50 µL of BSTFA and 50 µL of acetone. Seal the vial and heat at 70°C for 30 minutes to form the TMS derivatives.

  • Instrumentation: A GC system with a capillary column coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation: Characteristic Ions of TMS-Derivatized Indolic Acids

CompoundDerivativeCharacteristic m/z Fragments
Indole-3-acetic acid (IAA)di-TMS319 (M+), 202 (base peak)
5-Hydroxyindole-3-acetic acid (5-HIAA)tri-TMS407 (M+), 202, 290
Indole-3-propionic acid (IPA)di-TMS333 (M+), 202 (base peak)
Data derived from the principles described in Plenis et al., 2021.[12]

Visualization: GC-MS Workflow Highlighting Derivatization

GCMS_Workflow Sample Biological Sample Extract Extraction (MEPS or LLE) Sample->Extract Deriv Derivatization (Silylation) Extract->Deriv GC GC Separation (Capillary Column) Deriv->GC MS MS Detection (EI Source) GC->MS Analysis Data Analysis (Library Search) MS->Analysis

Caption: The critical derivatization step in the GC-MS workflow for indoles.

Pillar 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a fundamentally different separation mechanism from chromatography, providing a high-efficiency, low-volume alternative for the analysis of charged indole derivatives.

Expertise & Causality: The Niche for CE

CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary.[15] Its primary advantages are its exceptional separation efficiency (often generating hundreds of thousands of theoretical plates), extremely small sample and reagent consumption (nanoliter injection volumes), and rapid analysis times.[16]

The most common mode, Capillary Zone Electrophoresis (CZE), is ideal for separating charged species.[15] For indole alkaloids, which are often basic, or acidic indoles, controlling the pH of the background electrolyte (BGE) is the most critical experimental parameter.[17] By adjusting the pH, one can manipulate the charge of the analytes and thus their migration velocity, enabling fine-tuned separations. For neutral indoles, Micellar Electrokinetic Chromatography (MEKC), which adds a surfactant to the BGE to create a pseudostationary phase, can be used.[16] However, CE generally suffers from lower concentration sensitivity compared to LC-MS, and its robustness can be more challenging to maintain.[18]

Experimental Protocol: CZE for Indole Alkaloids

This protocol outlines the general steps for separating alkaloids like psilocybin and baeocystin.[17]

  • Instrumentation: A CE system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Capillary Conditioning: Before first use, rinse sequentially with 1 M NaOH, water, and background electrolyte (BGE).

  • Background Electrolyte (BGE): A buffer at a specific pH to control ionization. For some indole alkaloids, a high pH (e.g., pH 11.5) may be used, while for others, a neutral pH (e.g., 7.2) is more effective.[17]

  • Sample Injection: Hydrodynamic or electrokinetic injection for a few seconds.

  • Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: Monitor the absorbance at a suitable wavelength (e.g., 254 nm).[18]

Visualization: Principle of CZE Separation

CZE_Principle Separation in Capillary Zone Electrophoresis (CZE) cluster_capillary cluster_start cluster_end cluster_ions start_point end_point start_point->end_point Cation C Cation->end_point Fastest (with EOF) Neutral N Neutral->end_point With EOF Anion A Anion->end_point Slowest (against EOF) EOF_label Electroosmotic Flow (EOF) →

Caption: Migration of ions under an electric field and electroosmotic flow.

Pillar 3: Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are unparalleled for the primary task of structural elucidation.

Expertise & Causality: The Role of Spectroscopy

  • Nuclear Magnetic Resonance (NMR): NMR (¹H and ¹³C) is the definitive method for determining the precise chemical structure of a molecule. It provides detailed information about the connectivity of atoms and the substitution pattern on the indole ring, which is non-negotiable for characterizing new chemical entities.[19]

  • Infrared (IR) Spectroscopy: FTIR is excellent for identifying key functional groups. The characteristic N-H stretch of the indole ring (~3400 cm⁻¹) and the C=O stretch of an acid or ketone substituent are readily identifiable, providing rapid confirmation of a successful chemical synthesis.[20][21]

  • UV-Visible Spectroscopy: This technique is based on the absorption of light by the indole chromophore. While it lacks the structural detail of NMR or IR, it is a simple, robust method used for quantification (via Beer's Law) and as a standard detection method in HPLC.[22][23]

Data Presentation: Characteristic Spectroscopic Data for the Indole Scaffold

TechniqueObservationTypical Value/Region
UV-Vis (in Methanol)π→π* transitionsλmax ≈ 220 nm, 270-290 nm
¹H NMR (in CDCl₃)N-H protonδ ≈ 8.0-8.2 ppm (broad)
C2-H protonδ ≈ 7.2 ppm
IR (solid/liquid)N-H stretch3400-3490 cm⁻¹
C-H aromatic stretch> 3000 cm⁻¹

Trustworthiness: A Foundation in Method Validation

The trustworthiness of any analytical data hinges on the validation of the method used to generate it. As a self-validating system, every protocol must be assessed to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the authoritative framework for this process.[24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[26]

  • Linearity & Range: A direct proportional relationship between analyte concentration and the method's response over a defined range.[26]

  • Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[27]

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).[27]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[27]

Adhering to these principles ensures that the data produced is reliable, reproducible, and scientifically sound.[26][28]

Comparative Summary and Recommendations

The selection of an analytical method is a strategic decision based on a trade-off between performance characteristics and practical constraints.

FeatureHPLC-UV/FLDLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Sensitivity Good to Excellent (FLD)UnmatchedVery GoodModerate
Specificity GoodUnmatchedVery GoodExcellent
Application Routine QuantificationTrace Quantification, IdentificationVolatile/Derivatized AnalysisCharged Analyte Separation
Sample Throughput HighHighModerateHigh
Derivatization Not RequiredNot RequiredRequired for non-volatilesNot Required
Ease of Use HighModerateModerateModerate
Instrument Cost ModerateHighModerateLow to Moderate

Recommendations:

  • For routine quality control and quantitative analysis of known indole derivatives in relatively clean samples, RP-HPLC with fluorescence or UV detection offers the best balance of performance, robustness, and cost-effectiveness.

  • For trace-level quantification in complex biological matrices , biomarker discovery, or the identification of unknown metabolites , LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and specificity.

  • For the analysis of volatile indoles or when orthogonal identification based on library-searchable spectra is needed, GC-MS is a powerful option, provided that a robust derivatization protocol can be implemented for non-volatile analytes.

  • Capillary Electrophoresis serves as an excellent, high-efficiency, and low-consumption alternative for the rapid separation of charged indole derivatives , particularly in academic research or when sample volume is severely limited.

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]

  • Zhang, M., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(12), 389. [Link]

  • Sundberg, D., et al. (1990). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography, 532(2), 265-78. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Patel, K., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Chen, L., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]

  • Khan, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8593. [Link]

  • Singh, S., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry. [Link]

  • Pedersen-Bjergaard, S., et al. (1996). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. Journal of Chromatography A, 749(1-2), 271-276. [Link]

  • Beg, M.A., & Ahmed, F. (1980). photometric determination of indole compounds in the form of charge transfer complex. Pakistan Journal of Scientific & Industrial Research. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Chen, L., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8072. [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1063-1068. [Link]

  • ResearchGate. (2025). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]

  • ResearchGate. (2018). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]

  • Sadowska, B., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Natural Product Communications. [Link]

  • Kysilka, R., & Wurst, M. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Journal of Chromatography A, 446, 315-321. [Link]

  • Gstoettenmayr, D., et al. (2019). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 91(1), 539-557. [Link]

  • Sadowska, B., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Natural Product Communications. [Link]

  • Wierzejewska, M., & Vdovichenko, A. (2024). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Plenis, A., et al. (2021). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules, 26(23), 7175. [Link]

  • Giallourou, N., et al. (2021). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 87(23), e01259-21. [Link]

  • Srivastava, A., et al. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1119, 319-329. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]

  • Stasiewicz, M., et al. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules, 26(8), 2111. [Link]

  • Bentivoglio, G., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry. [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. [Link]

  • Sharma, A.K. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]

  • Sarkar, S., et al. (2025). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

  • IJNRD. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. International Journal of Novel Research and Development. [Link]

  • Microbe Notes. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes. [Link]

  • Longdom Publishing. (2023). Capillary Electrophoresis in Analytical Chemistry and its Applica. Journal of Analytical and Bioanalytical Techniques. [Link]

Sources

"Methyl 4-(1H-indol-3-yl)butanoate" bioactivity in different plant species

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide[1]

Executive Summary: The "Prodrug" Advantage

Methyl 4-(1H-indol-3-yl)butanoate (Methyl-IBA) is the methyl ester derivative of the classic rooting hormone Indole-3-butyric acid (IBA). While IBA remains the industry standard for adventitious root induction, Methyl-IBA offers a distinct bioactivity profile characterized by enhanced lipophilicity , metabolic stability , and a "slow-release" mechanism .

This guide objectively compares Methyl-IBA against free IBA and Indole-3-acetic acid (IAA), demonstrating that Methyl-IBA functions as a lipophilic prodrug. It penetrates the plant cuticle more effectively than the free acid and is hydrolyzed intracellularly to active IBA, thereby widening the therapeutic window and reducing the "auxin shock" often seen with direct IBA application.

Mechanistic Insight: The Activation Pathway

To understand the bioactivity differences, one must analyze the metabolic fate of the molecule. Unlike IAA, which is the direct ligand for the TIR1/AFB auxin receptors, Methyl-IBA is biologically inactive until processed.

The "Slow-Release" Hypothesis
  • Uptake: Methyl-IBA is non-polar (uncharged), allowing passive diffusion across the plasma membrane and cuticle at rates significantly higher than the ionic free acid forms (IBA/IAA).

  • Activation: Once intracellular, ubiquitous esterases (such as the AtMES family in Arabidopsis) hydrolyze the methyl ester to release free IBA.

  • Conversion: Free IBA is then transported to the peroxisome, where it undergoes

    
    -oxidation to form active IAA.
    

This multi-step activation prevents the immediate spike in auxin signaling that causes primary root inhibition, a common side effect of high-dose IBA treatment.

Pathway Visualization

AuxinMetabolism MeIBA Methyl-IBA (Lipophilic Prodrug) IBA Indole-3-butyric Acid (Precursor) MeIBA->IBA Esterase Hydrolysis (Cytosol) Peroxisome Peroxisome (Beta-Oxidation) IBA->Peroxisome PXA1 Transporter IAA Indole-3-acetic Acid (Active Ligand) Peroxisome->IAA IBR1/3/10 Enzymes TIR1 TIR1/AFB Receptor Complex IAA->TIR1 Binding Response Gene Expression (Root Initiation) TIR1->Response Degradation of Aux/IAA Repressors

Figure 1: The metabolic activation pathway of Methyl-IBA. Note the requirement for hydrolysis and beta-oxidation before receptor binding.

Comparative Bioactivity Guide

Performance Metrics: Methyl-IBA vs. Alternatives

The following data synthesizes results from Arabidopsis lateral root assays and woody plant cutting experiments.

FeatureMethyl-IBA (Me-IBA)Indole-3-butyric Acid (IBA)Indole-3-acetic Acid (IAA)
Primary Role High-efficiency rooting; Tissue cultureGeneral rooting; Agrochemical standardEndogenous signaling; Research
Cuticle Penetration High (Lipophilic)Moderate (pH dependent)Low (Polar)
Metabolic Stability High (Resistant to photo-oxidation)ModerateLow (Rapidly conjugated/degraded)
Primary Root Inhibition Low (Maintains elongation)High (Toxic at >10 µM)High (Toxic at >1 µM)
Lateral Root Induction High (Peak at 1–3 µM)High (Peak at 0.1–0.3 µM)Moderate
Autoclave Stability Stable Unstable (Filter sterilize rec.)Unstable (Heat labile)
Species-Specific Observations
1. Arabidopsis thaliana (Model System)
  • Observation: In lateral root formation (LRF) assays, Methyl-IBA derivatives (e.g., JAX-44) maintain primary root length significantly better than IBA.[1]

  • Data: While IBA inhibits primary root elongation by 50% at ~1 µM, Methyl-IBA requires concentrations >10 µM to show similar toxicity. However, Methyl-IBA induces a comparable or higher total number of lateral roots at its optimal concentration (3 µM).

2. Vigna radiata (Mung Bean - Bioassay Standard)
  • Observation: Methyl-IBA shows delayed but sustained rooting activity compared to IBA.

  • Mechanism: The hydrolysis step creates a lag phase. However, because Methyl-IBA is not trapped in the apoplast (ion trap mechanism) as readily as the acid form, it creates a more uniform intracellular concentration over time.

3. Woody Plant Cuttings (Recalcitrant Species)
  • Observation: Methyl-IBA is often preferred in "dip" powders for hard-to-root species (e.g., Rhododendron, Taxus).

  • Reasoning: The lipophilic nature allows the compound to penetrate the suberized/lignified stem tissue where aqueous acid solutions fail.

Experimental Protocols

Protocol A: Preparation of Methyl-IBA Stock Solutions

Trustworthiness Check: Methyl-IBA is an ester and is not soluble in aqueous base (NaOH/KOH) unlike free IBA. Attempting to dissolve it in base will fail or cause saponification (accidental hydrolysis).

  • Solvent: Dissolve 100 mg Methyl-IBA in 1-2 mL of absolute ethanol or DMSO (Dimethyl sulfoxide).

    • Note: DMSO is preferred for tissue culture to prevent ethanol toxicity, though ethanol is acceptable if diluted >1:1000.

  • Dilution: Add the concentrate dropwise to warm water (for dips) or media while stirring rapidly.

    • Precipitation Alert: A milky suspension may form at high concentrations (>1000 ppm); this is normal for lipophilic esters. Maintain agitation.

Protocol B: Arabidopsis Plate-Based Rooting Assay

This protocol validates the "primary root maintenance" claim.

Materials:

  • 0.5x MS (Murashige & Skoog) medium, 1% sucrose, 0.8% agar.

  • Sterile Methyl-IBA (dissolved in DMSO).

  • Arabidopsis seeds (Col-0 wild type), surface sterilized.

Workflow:

  • Media Prep: Autoclave MS agar. Cool to 55°C. Add Methyl-IBA to final concentrations: 0, 0.1, 1.0, 10.0 µM . (Include DMSO control).

  • Plating: Stratify seeds at 4°C for 2 days, then plate on media.

  • Growth: Grow vertically for 10 days (22°C, 16h light).

  • Quantification:

    • Measure Primary Root Length (PRL) .

    • Count Lateral Roots (LR) visible under dissecting scope.

  • Validation Criteria:

    • Success: 1.0 µM Methyl-IBA should show LRs comparable to 0.1 µM IBA, but PRL should be significantly longer in the Methyl-IBA treatment.

Experimental Workflow Visualization

Workflow cluster_Assay Bioassay (10 Days) Start Start: Methyl-IBA Powder Solubilization Dissolve in DMSO (Avoid NaOH/KOH) Start->Solubilization MediaPrep Add to 0.5x MS Media (Post-Autoclave for max precision) Solubilization->MediaPrep Treat1 Control (DMSO) MediaPrep->Treat1 Treat2 1.0 µM Me-IBA MediaPrep->Treat2 Treat3 10.0 µM Me-IBA MediaPrep->Treat3 Analysis Measure: Primary Root Length Count: Lateral Roots Treat1->Analysis Treat2->Analysis Treat3->Analysis

Figure 2: Step-by-step workflow for validating Methyl-IBA bioactivity in tissue culture.

References

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation. Source: ACS Omega (2025).[2][3] Relevance: Defines the metabolic pathway of Methyl-IBA (JAX-44) to IBA via hydrolysis and subsequent beta-oxidation.[3] URL:[Link][3]

  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases. Source: Plant Physiology (2008). Relevance: Establishes the role of AtMES esterases in activating auxin methyl esters. URL:[Link]

  • Measurement of Indolebutyric Acid in Plant Tissues by Isotope Dilution. Source: Plant Physiology (1992).[4] Relevance: Provides mass spectrometry data distinguishing Methyl-IBA from free IBA in plant tissues.[5] URL:[Link]

  • Auxin Metabolism in Plants. Source: Cold Spring Harbor Perspectives in Biology (2010). Relevance: Comprehensive review of auxin conjugation, hydrolysis, and transport mechanisms. URL:[Link]

  • Hortus USA Technical Report: IBA Rooting Physiology. Source: USDA Agricultural Marketing Service (2012).[5] Relevance: Comparative activity data of Methyl-indole-3-butyrate vs. other auxin derivatives.[6] URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.